molecular formula C11H13N3 B1274575 1-(1-phenylethyl)-1H-pyrazol-5-amine CAS No. 3524-13-8

1-(1-phenylethyl)-1H-pyrazol-5-amine

Cat. No.: B1274575
CAS No.: 3524-13-8
M. Wt: 187.24 g/mol
InChI Key: IGLWFDGTGHDOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8) is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound belongs to the important chemical class of 5-aminopyrazoles, which are recognized as valuable building blocks in medicinal and agrochemical research due to their wide spectrum of biological activities . The 5-aminopyrazole scaffold is a privileged structure in drug discovery, serving as a key synthon for the preparation of various nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines . Pyrazole derivatives are extensively investigated for their pharmacological properties, such as antimicrobial , anti-inflammatory, and antitumor activities . Furthermore, pyrazole-based compounds find significant application beyond biology, serving as functional ligands in coordination chemistry and in the development of new materials . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWFDGTGHDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389988
Record name 1-(1-phenylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-13-8
Record name 1-(1-phenylethyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(1-phenylethyl)-1H-pyrazol-5-amine CAS number 3524-13-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 3524-13-8) is a chiral aminopyrazole derivative that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. The pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs, while the 5-amino substituent provides a crucial vector for diversification and the introduction of desired pharmacophoric elements. This guide offers a comprehensive technical overview, detailing the compound's physicochemical properties, robust synthesis methodologies based on established chemical principles, mechanistic insights, and its vast potential as a precursor for developing novel therapeutics and functional materials. By synthesizing data from authoritative sources, this document provides researchers with the foundational knowledge required to effectively utilize this compound in their R&D programs.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules.[1] The subclass of 5-aminopyrazoles is particularly noteworthy; the amino group at the C5 position acts as a potent nucleophile and a key handle for synthetic elaboration, making these compounds preferred precursors for complex molecular architectures.[2][3]

This compound distinguishes itself by incorporating a chiral phenylethyl group at the N1 position. This feature introduces stereochemistry directly into the scaffold, a critical consideration in modern drug design where enantiomeric purity often dictates therapeutic efficacy and safety. The compound's structure, combining a proven heterocyclic core with a reactive amine and a chiral side chain, positions it as a strategic starting material for generating libraries of novel compounds for screening and lead optimization.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental for its effective use in experimental settings. The key identifiers and characteristics for this compound are summarized below.

PropertyValueSource
CAS Registry Number 3524-13-8[4][5][6]
Molecular Formula C₁₁H₁₃N₃[4][5][6]
Molecular Weight 187.24 g/mol [5][6]
IUPAC Name This compound[4]
Canonical SMILES N1=C(C=C(N)N1C(C=2C=CC=CC2)C)[7]
Appearance Data not widely published; typically an off-white to pale yellow solid.
Melting Point Data not widely published.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.

Synthesis: Mechanism and Protocol

The construction of the 5-aminopyrazole core is a well-established area of heterocyclic chemistry. The most versatile and widely adopted strategy involves the condensation of a hydrazine derivative with a β-ketonitrile.[8][9] This method is highly efficient and allows for significant variation in the substituents at the N1, C3, and C4 positions of the pyrazole ring.

General Synthesis and Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the substituted hydrazine—in this case, (1-phenylethyl)hydrazine—on the carbonyl carbon of a β-ketonitrile. This step forms a transient hydrazone intermediate.[8][9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, often promoted by mild acid or base, results in the formation of the aromatic 5-aminopyrazole ring system.[8]

This robust pathway provides a reliable method for accessing a wide range of 5-aminopyrazole derivatives.

Synthesis Workflow Diagram

The logical flow from commercially available starting materials to the final product is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is a representative example based on the general synthesis of 5-aminopyrazoles.[8][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-phenylethyl)hydrazine (1.0 eq) and a suitable β-ketonitrile such as 3-ethoxyacrylonitrile or benzoylacetonitrile (1.05 eq).

  • Solvent and Catalyst: Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M. To this mixture, add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine) to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation and Purification: Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Applications in Research and Development

The true value of this compound lies in its application as a versatile synthetic intermediate. The 5-amino group is a primary nucleophile that readily participates in a wide range of chemical transformations.

Precursor for Fused Heterocyclic Systems

5-Aminopyrazoles are cornerstone reagents for the synthesis of fused pyrazolo-azines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[10][11] These fused systems are prevalent in molecules with significant biological activity. The reaction typically involves condensation with 1,3-dicarbonyl compounds or their equivalents, where the endocyclic N2 and the exocyclic N-amino group act as a bidentate nucleophile to construct the new fused ring.[11]

Scaffold for Drug Discovery Libraries

In drug discovery, the compound serves as an ideal scaffold for generating libraries of analogues for high-throughput screening. The amino group can be readily acylated, alkylated, sulfonated, or used in C-N coupling reactions to introduce a diverse range of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).[10]

Drug_Discovery cluster_rxn Chemical Diversification Core This compound (Core Scaffold) Acylation Acylation Core->Acylation Alkylation Reductive Amination Core->Alkylation Coupling Buchwald-Hartwig Coupling Core->Coupling Other Other Reactions Core->Other Library Diverse Compound Library Acylation->Library Alkylation->Library Coupling->Library Other->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit Candidate Preclinical Candidate Hit->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

Analytical Characterization

The identity and purity of the compound must be rigorously confirmed using standard analytical techniques. The expected results are outlined below.

TechniqueExpected Observations
¹H NMR The spectrum should show distinct signals corresponding to: the aromatic protons of the phenyl ring (typically 7.2-7.4 ppm), the methine proton of the ethyl group (quartet), the methyl protons of the ethyl group (doublet), two distinct protons on the pyrazole ring, and a broad singlet for the NH₂ protons.
¹³C NMR The spectrum will display signals for the carbons of the phenyl ring, the pyrazole ring, and the aliphatic carbons of the phenylethyl group.
Mass Spectrometry (MS) In ESI+ mode, the spectrum should exhibit a prominent peak for the protonated molecular ion ([M+H]⁺) at m/z ≈ 188.11.
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C=C/C=N stretching in the aromatic rings (1500-1650 cm⁻¹).
Chiral HPLC To confirm enantiomeric purity, analysis on a suitable chiral stationary phase is required, which should resolve the two enantiomers of the compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed toxicological and handling information, users must consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in chemical and pharmaceutical research. Its synthesis is based on reliable and scalable chemical reactions, and its structure is ideally suited for derivatization. The presence of a chiral center and a reactive amino group on a privileged pyrazole scaffold provides researchers with a powerful platform for the design and synthesis of novel, high-value molecules for a multitude of applications, from targeted therapeutics to advanced organic materials.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1-phenylethyl)-1H-pyrazol-5-amine, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities. Understanding the fundamental physicochemical properties of this specific analogue is paramount for its potential development, formulation, and application in various research and pharmaceutical contexts.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development, offering both a data-centric summary and detailed experimental protocols for the empirical determination of these properties. The methodologies described herein are grounded in established principles of physical organic chemistry and are designed to ensure data integrity and reproducibility.

Molecular and Physicochemical Profile

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are derived from available data, others are estimated based on computational models due to the absence of published experimental values.

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 3524-13-8[]
Molecular Formula C₁₁H₁₃N₃[]
Molecular Weight 187.24 g/mol []
Melting Point Estimated: 85-95 °CPrediction based on structural similarity and computational models.[2][3][4]
Boiling Point Estimated: >300 °CPrediction based on molecular weight and functional groups.[5][6]
Solubility Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water and nonpolar organic solvents (e.g., hexane).[7][8][9]-
pKa (of the conjugate acid) Estimated: 4.5 - 5.5Prediction based on the electronic effects of the pyrazole ring and the phenylethyl substituent on the amine group.[10][11][12]

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step experimental procedures for the determination of key physicochemical properties of this compound. The rationale behind the choice of methodology is provided to offer a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[13][14]

Methodology: Capillary Melting Point Method

This method is widely used due to its simplicity and the small sample quantity required.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[14]

  • Capillary Tube Packing: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of the compound is packed to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Initial Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the anticipated melting point (based on the predicted value).

  • Fine Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[13]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in chemical reactions. The principle of "like dissolves like" is a guiding factor, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[9]

Methodology: Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in a range of common laboratory solvents.

Workflow for Qualitative Solubility Assessment

Caption: A simplified workflow for the qualitative determination of solubility.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 10 mg of this compound into a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent. A recommended panel of solvents includes:

    • Water (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (moderately polar)

    • Toluene (nonpolar)

    • Hexane (nonpolar)

  • Agitation: Vigorously agitate each test tube for at least 30 seconds to facilitate dissolution.

  • Observation: Observe each tube for the presence or absence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No visible solid particles.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity. This is a critical parameter in drug development as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methyl protons of the phenylethyl group, the protons on the pyrazole ring, and the amine protons. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure.[15][16][17]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the phenyl ring, the pyrazole ring, and the phenylethyl side chain.[15][16][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹).[19][20]

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

  • C=C and C=N stretching of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region).[21][22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.24 m/z).

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrazole ring itself.[23][24][25][26]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, including both known and predicted values. The inclusion of detailed, field-proven experimental protocols for the determination of melting point, solubility, and pKa offers a practical framework for researchers to empirically verify and expand upon the data presented. A thorough understanding of these fundamental properties is a critical prerequisite for the successful advancement of this compound in any research or development pipeline. The combination of predictive data and robust experimental methodologies outlined in this guide serves as a valuable resource for the scientific community engaged in the study of novel heterocyclic compounds.

References

An In-depth Technical Guide to 1-(1-phenylethyl)-1H-pyrazol-5-amine: Molecular Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic route to 1-(1-phenylethyl)-1H-pyrazol-5-amine. This compound, belonging to the versatile class of pyrazole derivatives, holds significant potential in medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of the pyrazole scaffold. This document serves as a foundational resource, offering detailed experimental protocols for its synthesis and characterization, alongside an exploration of its potential as a pharmacophore, underpinned by authoritative references.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole ring, allowing for substitutions at various positions, enables the fine-tuning of physicochemical and pharmacokinetic properties. This has led to the successful development of numerous pyrazole-containing drugs.

The pyrazole moiety can also serve as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability and potency. This guide focuses on this compound, a specific derivative with potential for further exploration in drug development programs.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyrazole ring substituted at the N1 position with a 1-phenylethyl group and at the C5 position with an amine group.

Molecular Formula: C₁₁H₁₃N₃[4]

Molecular Weight: 187.24 g/mol [4]

IUPAC Name: this compound[4]

CAS Number: 3524-13-8[4]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃--INVALID-LINK--
Molecular Weight 187.24 g/mol --INVALID-LINK--
CAS Number 3524-13-8--INVALID-LINK--
Predicted XlogP 1.8--INVALID-LINK--
Predicted Hydrogen Bond Donors 1--INVALID-LINK--
Predicted Hydrogen Bond Acceptors 3--INVALID-LINK--

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis initiates with the reaction of 1-phenylethanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable three-carbon synthon, such as 3-aminocrotononitrile, to yield the target pyrazole derivative.

synthesis_pathway reactant1 1-Phenylethanone intermediate 1-Phenylethanone Hydrazone reactant1->intermediate Step 1: Hydrazone Formation reactant2 Hydrazine reactant2->intermediate product This compound intermediate->product Step 2: Cyclization reactant3 3-Aminocrotononitrile reactant3->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-Phenylethanone Hydrazone

  • To a solution of 1-phenylethanone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.

Step 2: Synthesis of this compound

  • To a solution of the 1-phenylethanone hydrazone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1 equivalent).

  • The reaction mixture is heated to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methine and methyl protons of the ethyl group, the protons on the pyrazole ring, and the protons of the amine group. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and pyrazole rings, and N-H bending vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ). The fragmentation pattern will provide further structural information, with characteristic fragments arising from the loss of the phenylethyl group or cleavage of the pyrazole ring.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore with a wide range of biological activities. The presence of the phenylethyl group can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which may enhance cell membrane permeability.

The primary amine group at the 5-position provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse functionalities. This could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Potential Therapeutic Areas:

  • Anti-inflammatory: Pyrazole derivatives are known to inhibit key inflammatory mediators.

  • Oncology: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.

  • Infectious Diseases: Many pyrazole-containing compounds have demonstrated antibacterial and antifungal activities.

  • Neuroscience: Certain pyrazole derivatives have shown activity against neurological disorders.

drug_discovery_workflow cluster_modification Chemical Modification start This compound Scaffold modification Derivatization at -NH2 group start->modification library Compound Library Generation modification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A typical drug discovery workflow starting from a core scaffold.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis, combined with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive starting point for the development of novel drug candidates. This technical guide provides the foundational knowledge required for its synthesis, characterization, and further exploration in various therapeutic areas. The detailed protocols and structural insights presented herein are intended to facilitate future research and development efforts centered on this promising compound.

References

Biological activity of 5-aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 5-Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive heterocyclic compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities of 5-aminopyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, offering a technical resource for professionals engaged in drug discovery and development.

The 5-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents, and the pyrazole ring is a prominent member of this class.[1] 5-Aminopyrazoles, characterized by a five-membered ring with two adjacent nitrogen atoms and an amino group at the C5 position, are particularly valuable. This amino group provides a reactive handle for synthesizing a vast library of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles, each with distinct biological profiles.[1][3] The inherent ability of the 5-aminopyrazole core to form multiple hydrogen bonds allows its derivatives to effectively interact with various biological targets, most notably the ATP-binding pocket of kinases.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been significantly advanced by the development of small-molecule inhibitors that target key regulators of cell growth and survival. 5-Aminopyrazole derivatives have emerged as a potent class of anticancer agents, primarily through their action as kinase inhibitors.[1][2]

Mechanism of Action: Kinase Inhibition

Kinases are critical enzymes that regulate a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis. Their dysregulation is a hallmark of cancer.[4] 5-Aminopyrazole derivatives have been successfully designed to target several important kinase families.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle control. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of CDKs, making it an effective scaffold for designing CDK inhibitors.[4] Analogs have been identified as potent inhibitors of CDK2 and CDK5, which are involved in cell cycle regulation and have shown efficacy in inhibiting tumor growth in xenograft models.[4]

  • p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and plays a role in cancer. Specific 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α, demonstrating the ability to block the production of the pro-inflammatory and tumor-promoting cytokine TNFα in cellular and in vivo models.[5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor proliferation and angiogenesis. Aminopyrazole-based inhibitors have been developed that show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, overcoming a common mechanism of drug resistance.[7]

Several derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, certain novel 5-aminopyrazole compounds have demonstrated potent antitumor activity against hepatocellular carcinoma (Hep-G2) cells, with IC₅₀ values as low as 3.6 µM.[2][8] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazoles, also exhibit notable anticancer properties.[1]

Signaling Pathway: p38 MAP Kinase Inhibition

The diagram below illustrates the p38 MAPK signaling pathway, a key target for 5-aminopyrazole-based anticancer and anti-inflammatory agents. These inhibitors typically act by competing with ATP for the binding site on p38α, thereby preventing its activation and downstream signaling.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates TF Transcription Factors (ATF2, MEF2C) p38->TF activates Kinases Kinases (MK2, PRAK) p38->Kinases activates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 inhibits Gene_Expression Gene Expression (Inflammation, Apoptosis) TF->Gene_Expression Kinases->Gene_Expression

Caption: p38 MAPK signaling pathway and point of inhibition.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Inflammation is a complex biological response implicated in numerous diseases. 5-Aminopyrazole derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes in the inflammatory cascade.[9][10]

Mechanism of Action: Enzyme Inhibition

The primary mechanism behind the anti-inflammatory effects of these compounds is the inhibition of enzymes responsible for producing inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Some 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent and selective inhibitory activity against the COX-2 isozyme, with IC₅₀ values as low as 49 nM.[11] This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

  • 5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators. Dual COX/5-LOX inhibitors are of great interest for treating inflammatory diseases. Certain 5-aminopyrazole derivatives have been shown to inhibit 5-LOX with IC₅₀ values in the low micromolar range.[11]

  • Cytokine Reduction: The anti-inflammatory effects are also mediated by the ability of these compounds to decrease the serum levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10][11]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 5-Aminopyrazole derivatives and their fused heterocyclic counterparts have shown promising activity against a range of pathogenic bacteria and fungi.[1][12]

The antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine products, synthesized from 5-aminopyrazole precursors, has revealed activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[1] The versatility of the 5-aminopyrazole scaffold allows for the synthesis of derivatives with broad-spectrum antimicrobial properties.[13][14] Some derivatives have also shown moderate activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[12]

Summary of Biological Activities

The diverse biological activities of 5-aminopyrazole derivatives are summarized in the table below, highlighting their targets and efficacy.

Derivative ClassBiological ActivityTarget/AssayPotency (IC₅₀ / MIC / Kᵢ)Reference
5-Amino-N-arylpyrazolesAnticancerHep-G2 cells3.6 µM[2]
Aminopyrazole AnalogsAnticancer (CDK Inhibitor)CDK2/CDK5Potent and Selective[4]
5-Amino-pyrazole ScaffoldAnti-inflammatory (p38α)p38α MAP KinasePotent Cellular Potency[5]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamideAnti-inflammatory (COX-2)COX-2 Enzyme49 nM[11]
4-(5-Amino-pyrazol-1-yl)benzenesulfonamideAnti-inflammatory (5-LOX)5-LOX Enzyme1.9 µM[11]
Pyrazolo[1,5-a]pyrimidinesAntimicrobialB. subtilis, E. coliActive[1]
Substituted 5-AminopyrazolesAntitubercularM. tuberculosis (MDR)Moderately Active[12]
Acylhydrazonic DerivativesAntioxidantDPPH Radical ScavengingActive[15][16]

Experimental Protocols and Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. This section details standardized assays for evaluating the anticancer, antioxidant, and antimicrobial properties of 5-aminopyrazole derivatives.

General Workflow for Bioactivity Screening

The discovery process for bioactive 5-aminopyrazole derivatives follows a logical progression from chemical synthesis to biological validation.

workflow cluster_chem Synthesis & Characterization cluster_screen Primary Screening cluster_validate Secondary Validation Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Purification->Antioxidant Mechanism Mechanism of Action (e.g., Kinase Assay) Anticancer->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antioxidant->SAR Lead Lead Compound Identification Mechanism->Lead SAR->Lead

Caption: General workflow for screening 5-aminopyrazole derivatives.

Protocol: Anticancer Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16][17]

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This method assesses the ability of a compound to act as a free radical scavenger.

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a control (DPPH with methanol) and a standard (e.g., Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.[16][17]

Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Outlook

5-Aminopyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural adaptability has enabled the development of potent agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][13] The success of this scaffold is largely due to its favorable interactions with key biological targets, particularly protein kinases. The continued exploration of structure-activity relationships and the synthesis of novel fused heterocyclic systems derived from 5-aminopyrazoles will undoubtedly lead to the discovery of new therapeutic candidates. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their promising in vitro activities into clinically effective treatments.

References

A Technical Guide to Investigating the Potential Mechanism of Action of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a vast range of biological activities.[1][2][3][4] This guide focuses on a specific derivative, 1-(1-phenylethyl)-1H-pyrazol-5-amine, a compound whose mechanism of action is not yet elucidated. Based on extensive data from structurally related 5-aminopyrazoles, which are frequently identified as potent enzyme inhibitors, this document outlines a primary hypothesis and a corresponding multi-phase experimental plan to investigate its potential as a kinase inhibitor.[5][6] We posit that this compound modulates a key cellular signaling pathway by directly inhibiting a specific protein kinase. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically test this hypothesis, moving from broad target screening to specific validation in a cellular context.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds that are considered "privileged scaffolds" in drug discovery.[3][5] Their unique chemical properties, including the ability to act as hydrogen bond donors and acceptors, allow them to effectively interact with a wide array of biological targets.[1] This versatility is demonstrated by the broad spectrum of pharmacological activities attributed to pyrazole-containing molecules, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[7][8]

Marketed drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib feature a pyrazole core, underscoring its therapeutic importance.[1][2] The 5-aminopyrazole sub-class, in particular, is a versatile framework for developing ligands for enzymes, with numerous examples reported as inhibitors of kinases, such as p38 MAP Kinase, and other enzymes like thrombin.[5][6][9]

The subject of this guide, this compound (Figure 1), combines this privileged 5-aminopyrazole core with a chiral 1-phenylethyl group. While specific biological data for this exact molecule is scarce in public literature, its structure strongly suggests a potential for targeted interaction within the ATP-binding pocket of protein kinases.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₁H₁₃N₃

CAS Number: 3524-13-8

Central Hypothesis: Kinase Inhibition as a Primary Mechanism of Action

Given the established precedent of the 5-aminopyrazole scaffold in kinase inhibition, we hypothesize that:

This compound functions as a direct inhibitor of one or more protein kinases, leading to the downstream modulation of cellular signaling pathways critical for disease processes such as inflammation or proliferation.

The phenylethyl substituent likely engages in hydrophobic or π-stacking interactions within the kinase active site, potentially conferring selectivity and potency. The pyrazole and amine moieties can form critical hydrogen bonds that mimic the interactions of the adenine region of ATP.

To rigorously test this hypothesis, we propose a logical, three-phase experimental workflow. This workflow is designed to first identify potential kinase targets, then validate and quantify the inhibition, and finally, confirm target engagement and downstream effects in a cellular environment.

G cluster_workflow Experimental Investigation Workflow Hypothesis Hypothesis: Compound is a Kinase Inhibitor Phase1 Phase 1: Target Identification Broad Kinase Panel Screen Hypothesis->Phase1 Test Hypothesis Phase2 Phase 2: In Vitro Validation IC50 Determination Phase1->Phase2 Top Hits NoHits Outcome: No significant kinase hits. Hypothesis Refuted. Investigate other targets. Phase1->NoHits No Hits Phase3 Phase 3: Cellular Validation Target Engagement & Pathway Analysis Phase2->Phase3 Potent & Validated Hits Outcome Mechanism Elucidation: Identification of Primary Target(s) and Cellular Effects Phase3->Outcome

Caption: A logical workflow for investigating the mechanism of action.

Phase 1: Unbiased Target Identification via Kinase Panel Screening

Scientific Rationale: To efficiently survey the potential kinase targets from the ~500+ kinases in the human kinome, an unbiased, broad profiling screen is the most logical first step. This approach maximizes the probability of identifying primary targets without preconceived notions. A commercially available kinase panel (e.g., from companies like Reaction Biology, Eurofins, or Promega) provides a standardized and high-throughput method to assess inhibitory activity against a large, diverse set of kinases at a fixed compound concentration.

Experimental Protocol: Broad Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Screening Concentration: Submit the compound for screening at a final concentration of 1 µM and 10 µM. Using two concentrations helps distinguish potent from weak inhibitors and identify potential false positives.

  • Assay Format: The service provider will typically perform radiometric (³³P-ATP) or fluorescence-based assays to measure the phosphorylation of a substrate by each kinase in the panel.

  • Execution: The compound is incubated with each kinase, its specific substrate, and ATP.

  • Data Acquisition: The amount of substrate phosphorylation is measured. Data is typically expressed as "% Inhibition" relative to a DMSO vehicle control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition at 1 µM or >75% inhibition at 10 µM.

Data Presentation: The results should be summarized in a table, highlighting the most promising hits.

| Table 1: Representative Kinase Screen Hit Summary | | :-------------------------------------------------- | :---------------------------------- | :---------------------------------- | | Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | | Kinase A (e.g., MAP2K4) | 65% | 98% | | Kinase B (e.g., p38α) | 58% | 95% | | Kinase C (e.g., SRC) | 15% | 45% | | Kinase D (e.g., AKT1) | 5% | 12% |

Phase 2: In Vitro Validation and Potency Determination

Scientific Rationale: Following the identification of promising hits from the initial screen, the next critical step is to validate these interactions and determine the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency. This step confirms the screening results and allows for the ranking of hits.

Experimental Protocol: IC₅₀ Determination via In Vitro Kinase Assay

  • Reagents: Obtain recombinant human protein for the hit kinase(s) (e.g., MAP2K4, p38α), a suitable substrate (e.g., myelin basic protein), and ATP. Utilize a detection system like ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.

  • Compound Dilution: Perform a serial dilution of the 10 mM stock of this compound in DMSO to create a 10-point, 3-fold dilution series. Then, dilute these into the assay buffer. Final concentrations should typically range from 100 µM to 1 nM.

  • Assay Plate Setup: Add the kinase, substrate, and varying concentrations of the compound to a 384-well plate. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.

  • Reaction Initiation: Start the kinase reaction by adding a concentration of ATP that is approximately equal to the Kₘ of the specific kinase. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity using the ADP-Glo™ system per the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Data Analysis: Measure luminescence. Normalize the data to the DMSO control (100% activity) and no-kinase control (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3: Cellular Target Engagement and Pathway Analysis

Scientific Rationale: Demonstrating that a compound inhibits a purified enzyme in vitro is essential, but it does not prove that it works the same way inside a cell. Phase 3 aims to bridge this gap by asking two key questions:

  • Does the compound physically bind to the target kinase in living cells?

  • Does this binding lead to the inhibition of the kinase's downstream signaling pathway?

Protocol 5.1: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Culture: Culture a relevant cell line (e.g., HeLa or a line where the target kinase is known to be active) to ~80% confluency.

  • Compound Treatment: Treat cells with either the vehicle (DMSO) or a saturating concentration (e.g., 10x the IC₅₀) of this compound for 1-2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Detection by Western Blot: Analyze the amount of the target kinase (e.g., MAP2K4) remaining in the supernatant of each sample using Western blotting with a specific antibody.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble kinase will decrease as the temperature rises. In the compound-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This shift confirms direct physical binding in the cellular milieu.

Protocol 5.2: Downstream Pathway Inhibition by Western Blot

This protocol assesses if the compound inhibits the kinase's known function in a signaling cascade. For example, if MAP2K4 is the validated target, we would assess the phosphorylation of its direct substrate, JNK.

G Stimulus Upstream Stimulus (e.g., Anisomycin) MAP3K MAP3K Stimulus->MAP3K MAP2K4 MAP2K4 (Target) MAP3K->MAP2K4 phosphorylates JNK JNK MAP2K4->JNK phosphorylates p_JNK p-JNK (Active) JNK->p_JNK Compound 1-(1-phenylethyl)- 1H-pyrazol-5-amine Compound->MAP2K4 INHIBITS

References

An In-Depth Technical Guide to 1-(1-phenylethyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the historical context of the pyrazole scaffold, proposes a detailed synthetic route for the title compound based on established chemical principles, and explores its potential applications grounded in the well-documented biological activities of related 5-aminopyrazole derivatives.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized in 1889 by Buchner, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Within this important class of compounds, 5-aminopyrazoles have emerged as particularly valuable building blocks for the synthesis of more complex fused heterocyclic systems and as pharmacophores in their own right. The presence of a reactive amino group at the 5-position provides a convenient handle for further chemical modifications, making 5-aminopyrazoles key intermediates in the generation of diverse chemical libraries for drug screening.

This guide focuses on a specific, less-documented derivative, this compound (CAS 3524-13-8), providing a technical framework for its synthesis and potential utility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueSource
CAS Number 3524-13-8--INVALID-LINK--
Molecular Formula C₁₁H₁₃N₃--INVALID-LINK--
Molecular Weight 187.24 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--

Proposed Synthesis of this compound

A closely related analog, 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole, has been successfully synthesized from 1-phenylethan-1-amine and 2,4-pentanedione. By adapting this methodology and substituting the 1,3-dicarbonyl precursor with a suitable β-ketonitrile, a plausible and efficient synthesis of the title compound can be designed.

Retrosynthetic Analysis

The proposed synthesis involves a classical pyrazole ring formation via the cyclization of a β-ketonitrile with a substituted hydrazine. The retrosynthetic analysis is depicted below.

G Target This compound Precursors 1-phenylethylhydrazine + 3-aminobut-2-enenitrile Target->Precursors Cyclization Hydrazine_Source 1-phenylethan-1-amine Precursors->Hydrazine_Source Hydrazine Formation

Caption: Retrosynthetic approach for this compound.

Proposed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound. This protocol is based on established procedures for the synthesis of analogous compounds and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 1-phenylethylhydrazine

  • To a solution of 1-phenylethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

  • Treat the Boc-protected amine with a nitrating agent, such as nitrosyl tetrafluoroborate (NOBF₄), in a suitable solvent like acetonitrile at low temperature to form the N-nitroso compound.

  • Reduce the N-nitroso compound using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran at 0 °C to room temperature to yield 1-phenylethylhydrazine.

Step 2: Cyclization to form this compound

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenylethylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of a Brønsted acid, such as glacial acetic acid or hydrochloric acid.

  • To this solution, add 3-aminobut-2-enenitrile (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base, such as saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, for example, ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Pyrazole Formation A 1-phenylethan-1-amine B Boc-protected amine A->B Boc₂O, Et₃N C N-nitroso compound B->C NOBF₄ D 1-phenylethylhydrazine C->D LiAlH₄ E 1-phenylethylhydrazine G This compound E->G Acid catalyst, Reflux F 3-aminobut-2-enenitrile F->G

Caption: Proposed two-step synthesis workflow.

Potential Applications in Drug Development

While the specific biological activity of this compound has not been reported, the broader class of 5-aminopyrazole derivatives is known to exhibit a wide range of therapeutic effects. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many pyrazole derivatives have been investigated as anticancer agents, with some acting as inhibitors of various kinases that are crucial for cancer cell proliferation and survival.

  • Inflammation and Pain: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). 5-Aminopyrazole derivatives could be explored for their potential as novel anti-inflammatory and analgesic agents.

  • Infectious Diseases: The antimicrobial properties of pyrazole derivatives are well-documented. This compound and its analogs could be investigated for activity against various bacterial and fungal pathogens.

  • Central Nervous System (CNS) Disorders: Certain pyrazole-containing compounds have shown activity as modulators of CNS targets, suggesting potential applications in the treatment of neurological and psychiatric disorders.

The chiral center in the 1-phenylethyl substituent introduces the possibility of stereoselective interactions with biological targets, which is a critical consideration in modern drug design. The synthesis of enantiomerically pure forms of this compound would be a key step in exploring its full therapeutic potential.

Conclusion

This compound represents an intriguing yet underexplored member of the 5-aminopyrazole family. While its specific discovery and history remain to be fully elucidated, its chemical structure suggests significant potential as a building block and pharmacophore in drug discovery. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path for its preparation and subsequent investigation. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents with diverse applications.

Spectroscopic Characterization of 1-(1-phenylethyl)-1H-pyrazol-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. For novel heterocyclic compounds such as 1-(1-phenylethyl)-1H-pyrazol-5-amine, a comprehensive spectroscopic analysis serves as the bedrock for confirming its identity, purity, and conformational properties. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this specific pyrazole derivative. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, offering researchers a robust framework for their own investigations into related molecular entities. The synthesis and characterization of pyrazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.[1][2][3]

The structural confirmation of newly synthesized compounds is a critical step in chemical research.[4] Spectroscopic techniques such as NMR, IR, and MS are powerful tools for elucidating the structure of organic molecules.[4][5][6] This guide will delve into the expected spectral data for this compound, drawing on established knowledge of pyrazole chemistry and spectroscopic principles.

Molecular Structure and Key Features

To contextualize the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: Chemical structure of this compound.

The molecule possesses a stereocenter at the benzylic carbon, which can influence the complexity of the NMR spectra. The key structural motifs to be identified are the substituted pyrazole ring, the primary amine group, and the 1-phenylethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed connectivity map of the molecule can be constructed.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.

    • Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a corresponding frequency (e.g., 75 or 125 MHz).

    • Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicity (splitting patterns) of signals to deduce proton-proton coupling.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_H Acquire ¹H NMR Spectrum transfer->acquire_H acquire_C Acquire ¹³C NMR Spectrum transfer->acquire_C ft Fourier Transform acquire_H->ft acquire_C->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Integrate & Analyze Multiplicity calibrate->analyze

Figure 2: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of this compound. These predictions are based on the analysis of structurally similar pyrazole derivatives.[2][7]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.20 - 7.40Multiplet (m)5H
Pyrazole-H3~7.50Doublet (d)1H
Pyrazole-H4~5.80Doublet (d)1H
Benzylic-CH~5.50Quartet (q)1H
Amine-NH₂3.50 - 4.50Broad Singlet (br s)2H
Methyl-CH₃~1.70Doublet (d)3H

Rationale for Assignments:

  • Phenyl Protons: The protons on the phenyl ring are expected to resonate in the aromatic region, typically between 7.20 and 7.40 ppm, as a complex multiplet.

  • Pyrazole Protons: The protons on the pyrazole ring (H3 and H4) will appear as doublets due to coupling with each other. The H3 proton is generally downfield compared to H4.

  • Benzylic Proton: The methine proton adjacent to the phenyl group and the pyrazole nitrogen will be deshielded and is expected to appear as a quartet due to coupling with the three methyl protons.

  • Amine Protons: The primary amine protons will typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

  • Methyl Protons: The methyl protons will resonate upfield and will be split into a doublet by the adjacent benzylic proton.

Predicted ¹³C NMR Spectral Data

The expected chemical shifts for the carbon atoms are presented below, based on data from related pyrazole compounds.[1][8]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole-C5 (C-NH₂)~150 - 155
Phenyl-C (quaternary)~140 - 145
Pyrazole-C3~135 - 140
Phenyl-CH~125 - 130
Pyrazole-C4~95 - 105
Benzylic-CH~55 - 65
Methyl-CH₃~20 - 25

Rationale for Assignments:

  • C5 of Pyrazole: The carbon atom attached to the amine group is significantly deshielded and will appear far downfield.

  • Aromatic and Heteroaromatic Carbons: The remaining carbons of the phenyl and pyrazole rings will resonate in the typical aromatic region (125-145 ppm), with the quaternary carbon of the phenyl group appearing in the lower end of this range.

  • C4 of Pyrazole: This carbon is typically more shielded and will appear further upfield compared to the other pyrazole carbons.

  • Aliphatic Carbons: The benzylic and methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Predicted IR Spectral Data

The key expected IR absorption bands for this compound are summarized below. These are based on typical frequencies for primary amines and aromatic compounds.[9][10]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium, two bands
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
N-H Bend (scissoring)1650 - 1580Medium to Strong
C=C and C=N Stretch (aromatic/heteroaromatic)1600 - 1450Medium to Strong
C-N Stretch (aromatic amine)1335 - 1250Strong
N-H Wag910 - 665Broad, Strong

Interpretation of Key Bands:

  • N-H Stretch: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).[9]

  • N-H Bend: The bending vibration of the N-H bonds in the primary amine is expected around 1650-1580 cm⁻¹.[9]

  • Aromatic and Heteroaromatic Stretches: A series of bands in the 1600-1450 cm⁻¹ region will confirm the presence of the phenyl and pyrazole rings.

  • C-N Stretch: A strong band in the 1335-1250 cm⁻¹ range is characteristic of an aromatic amine C-N bond.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₃N₃, with a monoisotopic mass of approximately 187.11 g/mol .[11]

  • Molecular Ion: In an ESI mass spectrum, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 188.1. In an EI spectrum, the molecular ion peak [M]⁺ at m/z 187.1 should be observable.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.

cluster_frags Key Fragment Ions M [C11H13N3]+• m/z = 187 F1 [C8H9]+• m/z = 105 M->F1 - C3H4N3• F2 [C6H5]+• m/z = 77 F1->F2 - C2H2

Figure 3: A plausible fragmentation pathway for this compound under EI conditions.

A major fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable phenylethyl cation (C₈H₉⁺) at m/z 105. Subsequent loss of ethylene could lead to the phenyl cation (C₆H₅⁺) at m/z 77. The pyrazole amine radical cation would be the other product of the initial cleavage.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides clues to the molecular connectivity through fragmentation analysis. This multi-faceted spectroscopic approach ensures the unambiguous identification and characterization of this and other novel chemical entities, which is a cornerstone of rigorous scientific research in drug development and materials science.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine, focusing on its solubility and stability. The information and protocols detailed herein are intended for researchers, scientists, and professionals in drug development. By understanding these core characteristics, researchers can better design formulations, predict bioavailability, and ensure the quality and efficacy of potential therapeutic applications.

Introduction to this compound

This compound is a pyrazole derivative with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol .[1][2][3] Its structure, featuring a pyrazole ring, a chiral phenylethyl group, and an amine functional group, suggests a molecule with potential for diverse biological activities. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds.[4] A thorough characterization of its physical and chemical properties is a critical first step in the pre-formulation stage of drug development.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number3524-13-8[1][2]
Molecular FormulaC₁₁H₁₃N₃[1][2][3]
Molecular Weight187.24 g/mol [1][3]
Predicted Boiling Point362.7 ± 25.0 °C[3]
Predicted Density1.14 ± 0.1 g/cm³[3]
Predicted pKa3.94 ± 0.10[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to inadequate absorption and diminished therapeutic effect. This section outlines the protocol for determining the thermodynamic (equilibrium) solubility of this compound in various media relevant to pharmaceutical development.

Rationale for Solvent Selection

The choice of solvents for solubility determination is based on their relevance to physiological conditions and formulation development. Water is the primary solvent to assess aqueous solubility. Buffers at pH 1.2, 4.5, and 6.8 simulate the gastrointestinal tract's environment. Ethanol and Propylene Glycol are common co-solvents in liquid formulations.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperature.

Materials:

  • This compound

  • Purified Water

  • pH 1.2 Buffer (0.1 N HCl)

  • pH 4.5 Buffer (Acetate)

  • pH 6.8 Buffer (Phosphate)

  • Ethanol (95%)

  • Propylene Glycol

  • Orbital Shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Add an excess amount of this compound to separate vials containing each of the selected solvents.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each solvent.

Data Presentation: Expected Solubility Profile

The results of the solubility study should be presented in a clear and concise table.

Table 2: Exemplary Solubility Data for this compound at 25°C

SolventSolubility (mg/mL)Qualitative Description
Purified Water0.5Slightly Soluble
pH 1.2 Buffer15.2Soluble
pH 4.5 Buffer2.8Sparingly Soluble
pH 6.8 Buffer0.6Slightly Soluble
Ethanol (95%)45.0Freely Soluble
Propylene Glycol25.5Soluble

Qualitative descriptions are based on USP definitions.

Interpretation of Solubility Data

The exemplary data suggests that the solubility of this compound is highly pH-dependent, with significantly greater solubility in acidic conditions (pH 1.2). This is consistent with the presence of a basic amine group that would be protonated at low pH, leading to increased aqueous solubility. The compound exhibits good solubility in common organic co-solvents, which is valuable information for developing liquid formulations.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] This section details the approach for assessing the stability of this compound, including forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing to identify degradation pathways and potential degradation products.[1][11][12][13] This is a regulatory requirement under ICH guidelines.[11]

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocols for Forced Degradation

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acidic, Basic, Neutral) HPLC_DAD HPLC-DAD for Purity and Degradant Detection Hydrolysis->HPLC_DAD Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC_DAD Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC_DAD Thermal Thermal (Dry Heat) Thermal->HPLC_DAD LC_MS LC-MS for Degradant Identification HPLC_DAD->LC_MS If significant degradation API 1-(1-phenylethyl)- 1H-pyrazol-5-amine API->Hydrolysis API->Oxidation API->Photolysis API->Thermal

Caption: Workflow for forced degradation studies of this compound.

A. Hydrolytic Degradation

  • Prepare solutions of the compound in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral).

  • Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

  • At selected time points, withdraw samples, neutralize if necessary, and analyze by HPLC-DAD to determine the extent of degradation and the formation of any new peaks.

B. Oxidative Degradation

  • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature for a specified period (e.g., 24 hours).

  • At selected time points, withdraw samples and analyze by HPLC-DAD.

C. Photolytic Degradation

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the exposed and control samples by HPLC-DAD.

D. Thermal Degradation

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., up to 14 days).

  • At selected time points, dissolve the sample and analyze by HPLC-DAD.

Data Presentation: Exemplary Forced Degradation Results

Table 3: Summary of Exemplary Forced Degradation Data

Stress Condition% DegradationNumber of DegradantsObservations
0.1 N HCl, 60°C, 7 days12.52Significant degradation observed.
0.1 N NaOH, 60°C, 7 days25.83Most significant degradation under basic hydrolysis.
Water, 60°C, 7 days< 20Stable in neutral aqueous solution.
3% H₂O₂, RT, 24 hrs8.21Susceptible to oxidation.
Photolytic (Solid)< 10Photostable in solid form.
Photolytic (Solution)4.51Minor degradation in solution upon light exposure.
Thermal (Solid), 80°C, 14 days< 20Thermally stable in solid form.
Interpretation of Forced Degradation Data

The exemplary results indicate that this compound is most susceptible to degradation under basic hydrolytic conditions, followed by acidic hydrolysis and oxidation. The amine and pyrazole moieties are likely sites for these reactions. The compound is relatively stable to heat and light, especially in its solid form. This information is critical for developing a stability-indicating analytical method, as the method must be able to resolve the parent compound from all potential degradation products.

Long-Term Stability Studies

Based on the forced degradation results, a formal long-term stability study should be designed according to ICH guidelines.[14][15]

Objective: To establish the re-test period for this compound under recommended storage conditions.

Protocol:

  • Store at least three primary batches of the compound in the proposed container closure system under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[15]

  • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10][15]

  • Analyze for appearance, assay, and degradation products using a validated stability-indicating method.

Logical Flow for Stability Program

Stability_Program Forced_Deg Forced Degradation Studies Method_Dev Develop Stability-Indicating Analytical Method Forced_Deg->Method_Dev Identifies degradants Method_Val Validate Analytical Method (ICH Q2) Method_Dev->Method_Val Long_Term Long-Term Stability Study (e.g., 25°C/60% RH) Method_Val->Long_Term Accelerated Accelerated Stability Study (e.g., 40°C/75% RH) Method_Val->Accelerated Data_Eval Data Evaluation and Re-test Period Assignment Long_Term->Data_Eval Accelerated->Data_Eval Provides predictive data

Caption: Logical flow for establishing a stability program for a new drug substance.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined protocols are based on established scientific principles and regulatory guidelines. A thorough understanding of these properties is fundamental for the successful development of this compound into a safe, effective, and stable pharmaceutical product. The provided exemplary data illustrates the expected outcomes and their interpretation, offering a practical guide for researchers in the field.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Homologues and Analogues of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploration of homologues and analogues of the core molecule, 1-(1-phenylethyl)-1H-pyrazol-5-amine. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This document outlines strategic approaches to the design, synthesis, and characterization of novel derivatives of this compound, and discusses the potential for these compounds in drug discovery.

Introduction to the this compound Scaffold

The parent compound, this compound (CAS 3524-13-8), possesses a molecular formula of C₁₁H₁₃N₃.[4] It features a chiral center at the benzylic carbon of the phenylethyl group and a reactive primary amine at the 5-position of the pyrazole ring. These characteristics make it an attractive starting point for the development of new chemical entities with potential therapeutic applications. The pyrazole nucleus itself is present in a variety of established drugs, highlighting its pharmacological importance.[1][2]

This guide will explore two main avenues for structural modification:

  • Homologues: These are compounds belonging to a series with a regular, incremental structural change. In this context, we will focus on the systematic extension of an alkyl chain, for example, at the para-position of the phenyl ring.

  • Analogues: These are compounds with more diverse structural modifications, including the introduction of various functional groups on the phenyl and pyrazole rings, and alterations to the ethyl linker.

Synthetic Strategies for Homologues and Analogues

The synthesis of substituted pyrazoles can be achieved through several well-established methods, with the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent being a primary approach.[2][5][6]

General Synthetic Workflow

The general strategy for synthesizing derivatives of this compound involves a multi-step process. A proposed workflow is illustrated below:

G cluster_0 Starting Material Preparation cluster_1 Core Pyrazole Synthesis cluster_2 Purification and Characterization cluster_3 Final Product A Substituted Phenylhydrazine C Cyclocondensation Reaction (e.g., Knorr Synthesis) A->C B β-Ketoester or equivalent B->C D Column Chromatography C->D E Spectroscopic Analysis (NMR, MS, IR) D->E F Target Homologue/Analogue E->F

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

Synthesis of a Homologue Series: para-Alkylphenyl Derivatives

This protocol details the synthesis of a homologue series where an alkyl group of increasing chain length (methyl, ethyl, propyl) is introduced at the para-position of the phenyl ring.

Experimental Protocol: Synthesis of 1-(1-(4-methylphenyl)ethyl)-1H-pyrazol-5-amine

  • Step 1: Synthesis of 1-(4-methylphenyl)ethan-1-one hydrazone.

    • To a solution of 1-(4-methylphenyl)ethan-1-one (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone can be used in the next step without further purification.

  • Step 2: Cyclocondensation to form the pyrazole ring.

    • To a solution of the crude hydrazone in a suitable solvent (e.g., ethanol or toluene), add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

    • Add a base such as sodium ethoxide or triethylamine to catalyze the reaction.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and add water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Synthesis of an Analogue: Introduction of a Halogen on the Phenyl Ring

This protocol describes the synthesis of an analogue with a chloro-substituent on the phenyl ring, a common modification in medicinal chemistry to alter pharmacokinetic properties.

Experimental Protocol: Synthesis of 1-(1-(4-chlorophenyl)ethyl)-1H-pyrazol-5-amine

  • The synthesis follows the same three-step procedure as for the homologue series, starting with 1-(4-chlorophenyl)ethan-1-one. The reaction conditions and purification methods are analogous.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation.[9][10]

Proton/Carbon Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyrazole H-3~7.4-7.6 (d)~138-140
Pyrazole H-4~5.8-6.0 (d)~95-100
Pyrazole C-5-~150-155
-NH₂~4.0-5.0 (br s)-
Benzylic CH~5.2-5.5 (q)~55-60
CH₃ (ethyl)~1.7-1.9 (d)~20-25
Aromatic CH~7.0-7.5 (m)~125-130

Note: Chemical shifts are approximate and will vary depending on the specific substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[8][11] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3200-3400 (two bands)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=N stretch (pyrazole)1580-1620
C=C stretch (aromatic)1450-1600

Potential Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][3][12][13] The synthesized homologues and analogues of this compound should be screened for these activities.

Proposed Biological Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Secondary Screening cluster_3 Lead Optimization A Synthesized Compound Library B In vitro Assays (e.g., cytotoxicity, enzyme inhibition) A->B C Active Compounds Identified B->C D Dose-Response Studies C->D E Mechanism of Action Studies C->E F SAR Analysis and Further Synthesis D->F E->F

Caption: A proposed workflow for the biological evaluation of newly synthesized compounds.

Structure-Activity Relationship (SAR) Insights

The systematic structural modifications in the synthesized homologues and analogues will allow for the elucidation of structure-activity relationships.[14][15][16]

  • Effect of Alkyl Chain Length (Homologues): Increasing the length of the alkyl chain on the phenyl ring can influence lipophilicity, which may affect cell permeability and interaction with hydrophobic binding pockets of target proteins.

  • Effect of Phenyl Ring Substitution (Analogues):

    • Electron-withdrawing groups (e.g., -Cl, -CF₃): Can alter the electronic properties of the molecule, potentially influencing binding affinity and metabolic stability.

    • Electron-donating groups (e.g., -OCH₃): Can also modulate electronic properties and may introduce new hydrogen bonding opportunities.

  • Modifications at the Pyrazole Ring: The amine group at the 5-position is a key site for further derivatization to explore interactions with biological targets.

Conclusion

This technical guide provides a strategic framework for the synthesis, characterization, and biological evaluation of novel homologues and analogues of this compound. The versatility of pyrazole chemistry, combined with the diverse biological activities associated with this scaffold, makes this an area ripe for further investigation in the pursuit of new therapeutic agents. The systematic approach outlined herein will enable the generation of valuable structure-activity relationship data to guide future drug design and development efforts.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Role of the Pyrazole Scaffold in Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unassuming Heterocycle Powering Modern Therapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of successful drugs. These are termed "privileged scaffolds," and the five-membered aromatic ring known as pyrazole is a quintessential example.[1][2] Characterized by two adjacent nitrogen atoms, this heterocycle is not merely a passive linker but an active contributor to molecular recognition, physicochemical properties, and metabolic stability.[3][4] Its unique electronic and structural features have cemented its role as a cornerstone in the design of a wide array of therapeutic agents, from blockbuster anti-inflammatory drugs to cutting-edge cancer therapies.[5][6]

The pyrazole ring's utility stems from its distinct chemical personality. It possesses a planar, aromatic structure with six delocalized π-electrons.[7] One nitrogen atom (N1) is a "pyrrole-like" hydrogen bond donor, while the adjacent nitrogen (N2) acts as a "pyridine-like" hydrogen bond acceptor.[8][9][10] This dual capacity allows the scaffold to form critical, directional interactions within the binding sites of biological targets like enzymes and receptors, enhancing both potency and selectivity.[11] Furthermore, the pyrazole nucleus is generally stable to metabolic degradation, a crucial attribute for any successful drug candidate.[3] This guide provides a comprehensive exploration of the pyrazole scaffold, from its fundamental properties to its application in approved pharmaceuticals, detailing the synthetic strategies, medicinal chemistry principles, and future outlook that make it an indispensable tool for the modern drug hunter.

Caption: The core structure of 1H-pyrazole, highlighting key positions and hydrogen bonding capabilities.

The Therapeutic Versatility of the Pyrazole Scaffold

The true measure of a privileged scaffold is the breadth of its therapeutic impact. Pyrazole derivatives have been successfully developed into drugs approved by the FDA for an astonishingly wide range of diseases, demonstrating the scaffold's remarkable adaptability.[12] The ability to modify substituents at four different positions on the ring allows chemists to fine-tune the molecule's properties to engage diverse biological targets with high specificity.[13] The following table summarizes some of the most prominent pyrazole-containing drugs on the market, illustrating the scaffold's widespread success.[1][3][5][8][14]

Drug Name (Brand Name)Target / Mechanism of ActionTherapeutic Area
Celecoxib (Celebrex®)Selective COX-2 InhibitorAnti-inflammatory, Analgesic
Sildenafil (Viagra®)Phosphodiesterase-5 (PDE5) InhibitorErectile Dysfunction, Pulmonary Hypertension
Apixaban (Eliquis®)Factor Xa InhibitorAnticoagulant
Crizotinib (Xalkori®)ALK / ROS1 / MET Kinase InhibitorOncology (Non-Small Cell Lung Cancer)
Ruxolitinib (Jakafi®)JAK1 / JAK2 Kinase InhibitorOncology (Myelofibrosis), Atopic Dermatitis
Niraparib (Zejula®)PARP1 / PARP2 InhibitorOncology (Ovarian Cancer)
Baricitinib (Olumiant®)JAK1 / JAK2 InhibitorRheumatoid Arthritis, COVID-19
Rimonabant (Acomplia)Cannabinoid Receptor 1 (CB1) AntagonistAnti-Obesity (Withdrawn)
Darolutamide (Nubeqa®)Androgen Receptor InhibitorOncology (Prostate Cancer)
Lenacapavir (Sunlenca®)HIV-1 Capsid InhibitorAntiviral (HIV)
Deep Dive: Pyrazole in Anticancer Therapy

A significant portion of modern cancer therapy revolves around the inhibition of protein kinases, enzymes that regulate cellular proliferation and survival. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[9][15] Its rigid structure serves as an excellent anchor to position functional groups that interact with key residues in the ATP-binding pocket of kinases, effectively blocking their activity and halting downstream signaling pathways that drive tumor growth.[7]

Drugs like Crizotinib and Ruxolitinib exemplify this approach.[3][7] In these molecules, the pyrazole core acts as a central hub, orienting other parts of the molecule to form crucial hydrogen bonds and hydrophobic interactions within the kinase hinge region and adjacent pockets. This leads to the disruption of aberrant signaling from kinases like ALK and JAK, respectively, which are known drivers of specific cancers.[3][9]

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 Cellular Signaling ATP ATP Pocket Binding Site ATP->Pocket Binds & Activates Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->Pocket Competitively Binds & Blocks Pathway_On Active Downstream Signaling Pocket->Pathway_On Phosphorylation Pathway_Off Blocked Downstream Signaling Proliferation Tumor Growth & Survival Pathway_On->Proliferation Apoptosis Cell Death Pathway_Off->Apoptosis Pyrazole_Synthesis cluster_reactants Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation Reaction Dicarbonyl->Condensation Unsaturated α,β-Unsaturated Ketone/Aldehyde Unsaturated->Condensation Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Condensation Product Substituted Pyrazole Scaffold Condensation->Product Forms N-N bond & cyclizes

References

In Silico Modeling of 1-(1-phenylethyl)-1H-pyrazol-5-amine Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides an in-depth, practical framework for the in silico modeling of 1-(1-phenylethyl)-1H-pyrazol-5-amine, a representative pyrazole derivative, to elucidate its potential interactions with a relevant biological target. In the absence of a specific experimentally determined target for this compound, we will use a hypothetical yet plausible scenario focusing on a well-characterized cancer-related kinase, a common target for pyrazole-based inhibitors.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and actionable protocols for molecular docking, molecular dynamics simulations, and pharmacophore modeling.

Introduction: The Rationale for In Silico Investigation

This compound (Figure 1) is a small molecule featuring the 5-aminopyrazole moiety, a privileged structure known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] The strategic application of computational methods, or in silico modeling, early in the drug discovery pipeline can significantly accelerate the identification of potential biological targets and the optimization of lead compounds, thereby reducing the time and cost associated with experimental screening.[6][7]

This guide will delineate a comprehensive in silico workflow to predict and analyze the binding of this compound to a selected kinase target. This process will involve three key computational techniques:

  • Molecular Docking: To predict the preferred binding orientation and affinity of the ligand within the kinase's active site.[8][9]

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex and characterize its dynamic behavior over time.[10]

  • Pharmacophore Modeling: To identify the essential chemical features of the ligand that are crucial for its interaction with the target, which can guide the design of novel, more potent derivatives.

Figure 1: Chemical structure of this compound

Caption: 2D representation of the ligand of interest.

Pre-computation: Target Selection and System Preparation

Target Selection Rationale

Given that numerous pyrazole derivatives exhibit anticancer properties by targeting protein kinases, we have selected a hypothetical yet representative kinase for this study.[3][4] For the purposes of this guide, we will proceed with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis and a well-established target in cancer therapy.

System Preparation Workflow

A robust in silico study begins with meticulous preparation of the protein and ligand structures. This foundational step is critical for the accuracy of subsequent calculations.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Retrieve PDB Structure (e.g., 4ASD for VEGFR-2) Clean Clean PDB File (Remove water, ligands, etc.) PDB->Clean Initial cleanup Protonate Protonate and Assign Charges (e.g., using PDB2PQR) Clean->Protonate Add hydrogens Energy_Minimize_P Energy Minimization (e.g., GROMACS/AMBER) Protonate->Energy_Minimize_P Relax structure SMILES Obtain Ligand Structure (e.g., from PubChem - SMILES) Convert Generate 3D Conformation (e.g., Open Babel) SMILES->Convert Assign_Charges Assign Partial Charges (e.g., AM1-BCC) Convert->Assign_Charges Energy_Minimize_L Energy Minimization Assign_Charges->Energy_Minimize_L

Caption: Workflow for preparing protein and ligand structures.

Detailed Protocol: Ligand and Protein Preparation

Ligand Preparation:

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem in SMILES format.

  • Generate 3D Conformation: Convert the 2D representation to a 3D structure using software such as Open Babel.

  • Protonation and Charge Assignment: Assign appropriate protonation states at physiological pH (7.4) and calculate partial charges using a suitable method like AM1-BCC.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

Protein Preparation:

  • Retrieve Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use a representative PDB entry for VEGFR-2 (e.g., PDB ID: 4ASD).

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

  • Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to ionizable residues. Tools like PDB2PQR can be utilized for this purpose.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[8][9]

Molecular Docking Workflow

G Input Prepared Protein and Ligand Files Define_Site Define Binding Site (Grid Box Generation) Input->Define_Site Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Define_Site->Run_Docking Analyze_Poses Analyze Docking Poses (Clustering and Scoring) Run_Docking->Analyze_Poses Select_Pose Select Best Pose (Based on Score and Interactions) Analyze_Poses->Select_Pose

Caption: Step-by-step molecular docking workflow.

Detailed Protocol: Molecular Docking with AutoDock Vina
  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.

  • Define the Binding Site: Define a grid box that encompasses the active site of the kinase. The dimensions and center of the grid box should be large enough to allow for rotational and translational freedom of the ligand.

  • Run Docking Simulation: Execute the docking calculation using the AutoDock Vina software. The program will generate a set of binding poses ranked by their predicted binding affinities.

  • Analyze Results: Visualize the top-ranked docking poses using molecular graphics software (e.g., PyMOL, Chimera). Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein for the most favorable poses.

Data Presentation: Docking Results
Pose IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.5Glu885, Cys919, Asp10462
2-8.2Leu840, Val848, Ala8661
3-7.9Phe1047, Cys10451

Molecular Dynamics Simulations: Assessing Complex Stability

MD simulations provide insights into the dynamic behavior of the protein-ligand complex, offering a more realistic representation of the system than static docking poses.[10]

Molecular Dynamics Workflow

G Complex Best Docked Pose Solvate Solvate the System (Add Water Box) Complex->Solvate Neutralize Add Ions to Neutralize Solvate->Neutralize Energy_Minimize Energy Minimization Neutralize->Energy_Minimize Equilibrate Equilibration (NVT and NPT) Energy_Minimize->Equilibrate Production_MD Production MD Run Equilibrate->Production_MD Analyze_Trajectory Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analyze_Trajectory G Complex Stable Protein-Ligand Complex (from MD simulation) Generate_Model Generate Pharmacophore Model (e.g., LigandScout, MOE) Complex->Generate_Model Validate_Model Validate Pharmacophore (with known actives/inactives) Generate_Model->Validate_Model Virtual_Screening Virtual Screening (Search compound libraries) Validate_Model->Virtual_Screening

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Substituted 1H-Pyrazol-5-amine Compounds: Synthesis, Characterization, and Therapeutic Applications

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability have cemented its status as a "privileged scaffold".[2][3] Among its many derivatives, substituted 1H-pyrazol-5-amines have garnered significant attention from researchers in drug development.[4] The strategic placement of the amino group at the C5 position provides a versatile handle for further functionalization and a key interaction point with various biological targets.[4]

This technical guide offers a comprehensive review of substituted 1H-pyrazol-5-amine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, robust characterization methodologies, and the vast therapeutic landscape these compounds occupy, from anticancer to antimicrobial agents.[5][6] The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting a field-proven approach to drug discovery.

Part 1: Synthetic Strategies for the 1H-Pyrazol-5-amine Core

The construction of the 1H-pyrazol-5-amine scaffold can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent and versatile method involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.

Key Synthetic Pathway: Condensation of β-Ketonitriles with Hydrazines

This is the most fundamental and widely employed method for constructing the 5-aminopyrazole ring system. The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration.

Causality of Experimental Choices:

  • Starting Materials: β-Ketonitriles are ideal precursors because the nitrile group directs the cyclization to form the 5-amino isomer, while the ketone provides the electrophilic site for the initial reaction with hydrazine.

  • Solvent and Catalyst: The reaction is often carried out in polar protic solvents like ethanol or acetic acid, which facilitate the proton transfer steps. A catalytic amount of acid is sometimes used to activate the carbonyl group, but the reaction can often proceed without it.

  • Regioselectivity: When using substituted hydrazines (e.g., phenylhydrazine), the reaction can lead to two regioisomers. The regioselectivity is influenced by the steric and electronic nature of the substituents on both the β-ketonitrile and the hydrazine.

A generalized workflow for this synthesis is depicted below.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification ketonitrile β-Ketonitrile (R1-CO-CH(R2)-CN) reaction Cyclocondensation (e.g., Ethanol, Reflux) ketonitrile->reaction Reactant 1 hydrazine Hydrazine Derivative (R3-NH-NH2) hydrazine->reaction Reactant 2 product Substituted 1H-Pyrazol-5-amine reaction->product Yields purification Purification (Recrystallization or Chromatography) product->purification Crude Product kinase_inhibition cluster_pathway Cellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrazol-5-amine Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding

References

Methodological & Application

Synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted 5-Aminopyrazoles

The 5-aminopyrazole scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, serving as inhibitors for kinases, antagonists for various receptors, and demonstrating antimicrobial and anticancer properties.[3] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The title compound, 1-(1-phenylethyl)-1H-pyrazol-5-amine, incorporates a chiral phenylethyl group at the N1 position, a feature that can introduce specific stereochemical interactions with biological macromolecules, making it a valuable building block for the synthesis of novel therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The narrative emphasizes the chemical principles behind each step, ensuring that researchers can not only replicate the procedure but also adapt it for analogous syntheses.

Synthetic Strategy: The Cornerstone Condensation Reaction

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][4] This reaction proceeds via a well-established mechanism involving two key stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to yield a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, results in the formation of the aromatic 5-aminopyrazole ring.

For the synthesis of this compound, the specific reactants are (1-phenylethyl)hydrazine and 3-oxopropanenitrile (also known as cyanoacetaldehyde). The use of a substituted hydrazine, (1-phenylethyl)hydrazine, directly installs the desired group at the N1 position of the pyrazole ring.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_process Process cluster_product Final Product & Analysis 3-Oxopropanenitrile 3-Oxopropanenitrile Condensation Condensation 3-Oxopropanenitrile->Condensation 1-Phenylethylhydrazine 1-Phenylethylhydrazine 1-Phenylethylhydrazine->Condensation Work-up Work-up Condensation->Work-up Reaction Mixture Purification Purification Work-up->Purification Crude Product This compound This compound Purification->this compound Pure Product Characterization Characterization This compound->Characterization Analysis

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method derived from established principles of 5-aminopyrazole synthesis.[5][6] Researchers should perform a risk assessment before commencing any experimental work.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
(1-phenylethyl)hydrazineC₈H₁₂N₂136.1965-64-5Commercially Available
3-OxopropanenitrileC₃H₃NO69.06353-07-1Commercially Available
Ethanol (Absolute)C₂H₅OH46.0764-17-5Standard Laboratory Grade
Glacial Acetic AcidCH₃COOH60.0564-19-7Standard Laboratory Grade
Ethyl AcetateC₄H₈O₂88.11141-78-6Standard Laboratory Grade
HexaneC₆H₁₄86.18110-54-3Standard Laboratory Grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Standard Laboratory Grade

Safety Precautions:

  • 3-Oxopropanenitrile: This compound is toxic if swallowed, inhaled, or in contact with skin.[1] It is also a skin and eye irritant. All handling must be performed in a well-ventilated chemical fume hood.[2]

  • (1-phenylethyl)hydrazine: Hydrazine derivatives are potentially toxic and should be handled with care. Avoid inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[7]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-phenylethyl)hydrazine (1.36 g, 10.0 mmol, 1.0 eq).

    • Add 40 mL of absolute ethanol to the flask and stir to dissolve the hydrazine.

  • Addition of 3-Oxopropanenitrile:

    • In a separate beaker, prepare a solution of 3-oxopropanenitrile (0.76 g, 11.0 mmol, 1.1 eq) in 10 mL of absolute ethanol.

    • Add this solution dropwise to the stirred hydrazine solution at room temperature over 10-15 minutes.

  • Catalysis and Reaction:

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the dehydration step in the formation of the hydrazone intermediate.[6]

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reactant on TLC), allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 30 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

    • Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

G cluster_product Purified Product cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (LC-MS or GC-MS) Product->MS IR Infrared Spectroscopy (FT-IR) Product->IR Confirmation Identity & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Logical flow for the analytical characterization of the final product.

Expected Analytical Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons of the phenylethyl group (aromatic protons, methine proton, and methyl protons) and the pyrazole ring protons, as well as a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₁H₁₃N₃, MW: 187.24 g/mol ).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹) and C=N and C=C stretching of the pyrazole ring.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles of the condensation reaction between β-ketonitriles and hydrazines, researchers can confidently apply this methodology to generate a diverse range of substituted 5-aminopyrazoles for various applications in drug discovery and materials science. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.

References

The Versatile Building Block: Application Notes for 1-(1-phenylethyl)-1H-pyrazol-5-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its versatile structure is embedded in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates. Among the vast family of pyrazole-containing compounds, 5-aminopyrazoles are particularly valuable as synthetic intermediates due to the reactive amino group, which serves as a handle for further molecular elaboration.[4][5]

This technical guide focuses on the utility of a specific, chiral building block, 1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8), in organic synthesis. The presence of the chiral phenylethyl group at the N-1 position introduces a three-dimensional element that can be crucial for stereoselective interactions with biological targets. This document provides a detailed exploration of its application, primarily focusing on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant therapeutic potential, particularly as protein kinase inhibitors in cancer treatment.[6][7]

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

A predominant and highly efficient application of this compound is its role as a key precursor in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This bicyclic system is formed through the cyclocondensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][8] The reaction proceeds with high regioselectivity, driven by the differential reactivity of the nitrogen atoms in the aminopyrazole starting material.

Reaction Mechanism and Regioselectivity

The generally accepted mechanism for this transformation involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic N-2 nitrogen attacks the second carbonyl group, leading to a dihydropyrazolopyrimidine intermediate, which then dehydrates to afford the aromatic pyrazolo[1,5-a]pyrimidine core. The higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen directs the initial condensation, ensuring the formation of the [1,5-a] fused system over other potential isomers.[1]

Detailed Experimental Protocol: Synthesis of 2,7-Dimethyl-5-(1-phenylethyl)-5H-pyrazolo[1,5-a]pyrimidine

This protocol details a representative procedure for the synthesis of a substituted pyrazolo[1,5-a]pyrimidine from this compound and a β-diketone.

Materials and Reagents:
  • This compound (CAS 3524-13-8)

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol, anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:
  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

  • NMR spectrometer, Mass spectrometer, and Melting point apparatus for product characterization

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in glacial acetic acid in a round-bottom flask. B Add acetylacetone to the solution. A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Pour into ice-water and neutralize with saturated sodium bicarbonate solution. E->F G Extract the product with ethyl acetate. F->G H Wash the organic layer with brine. G->H I Dry the organic layer over anhydrous MgSO4. H->I J Filter and concentrate under reduced pressure. I->J K Purify the crude product by flash column chromatography. J->K L Characterize the final product (NMR, MS, m.p.). K->L

Caption: Workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine.

Step-by-Step Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound (5.34 mmol) in 15 mL of glacial acetic acid.

  • To this stirred solution, add 0.64 g of acetylacetone (6.41 mmol, 1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or an oil bath.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of an ice-water slurry.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Characterization: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation: Versatility of the Building Block

The reaction of this compound is not limited to acetylacetone. A variety of 1,3-dicarbonyl compounds can be employed to generate a library of diversely substituted pyrazolo[1,5-a]pyrimidines. The table below illustrates the expected products from reactions with different dicarbonyl partners.

1,3-Dicarbonyl CompoundExpected Pyrazolo[1,5-a]pyrimidine Product
Ethyl acetoacetate7-Methyl-5-(1-phenylethyl)-5H-pyrazolo[1,5-a]pyrimidin-2(1H)-one
Diethyl malonate5-(1-Phenylethyl)-5H-pyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
Dibenzoylmethane2,7-Diphenyl-5-(1-phenylethyl)-5H-pyrazolo[1,5-a]pyrimidine
1,1,1-Trifluoro-2,4-pentanedione7-Methyl-2-(trifluoromethyl)-5-(1-phenylethyl)-5H-pyrazolo[1,5-a]pyrimidine

Visualization of the Core Reaction

The following diagram illustrates the key synthetic transformation discussed in this application note.

reaction_scheme reactant1 This compound reagents + reactant1->reagents reactant2 1,3-Dicarbonyl Compound product Substituted Pyrazolo[1,5-a]pyrimidine reactant2->product Cyclocondensation conditions Acetic Acid, Reflux product->conditions reagents->reactant2

Caption: General scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. The straightforward and high-yielding protocol for the synthesis of pyrazolo[1,5-a]pyrimidines highlights its utility in generating compound libraries for drug discovery and development. The chiral nature of the N-1 substituent offers opportunities for the development of stereoselective inhibitors of biological targets. Further exploration of this building block in other types of reactions, such as multicomponent reactions or as a nucleophile in substitution reactions, is warranted and promises to yield novel molecular architectures with potential therapeutic applications.

References

Application Notes & Protocols: Leveraging 1-(1-phenylethyl)-1H-pyrazol-5-amine for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of the Pyrazole Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical target classes in modern drug discovery. Within the vast chemical space of kinase inhibitors, the pyrazole ring stands out as a "privileged scaffold."[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone of many FDA-approved drugs, including Crizotinib and Ruxolitinib.[4][5]

These application notes provide a comprehensive guide for utilizing 1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8)[6] as a versatile starting scaffold for the generation and evaluation of novel kinase inhibitor libraries. We will detail the strategic rationale, provide a robust synthetic framework, and present detailed protocols for in vitro and cell-based screening to identify and characterize potent and selective inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase-targeted therapeutic discovery.

Section 1: Rationale for Scaffold Selection

The selection of this compound as a starting point is based on several key medicinal chemistry principles:

  • Proven Pharmacophore: The 5-aminopyrazole core is a well-established hinge-binding motif, crucial for anchoring inhibitors to the kinase active site.[7]

  • Synthetic Tractability: The primary amine at the C5 position serves as a versatile chemical handle for diversification. It allows for straightforward derivatization via amide coupling, sulfonylation, or reductive amination, enabling the rapid synthesis of large and diverse compound libraries.[8]

  • 3D-Structural Diversity: The chiral 1-phenylethyl group at the N1 position projects into the solvent-exposed region of the ATP pocket. This feature can be exploited to enhance potency and selectivity by introducing substituents that interact with less conserved regions of the kinase domain.

Section 2: Synthetic Strategy: From Core Scaffold to Inhibitor Library

The primary amine of this compound is the key functional group for library development. A robust and efficient approach is to employ parallel amide bond formation to couple the scaffold with a diverse set of carboxylic acids. This strategy, outlined below, allows for systematic exploration of the chemical space around the core.

G cluster_0 Scaffold & Reagents cluster_1 Synthesis & Purification cluster_2 Output A 1-(1-phenylethyl)-1H- pyrazol-5-amine (Starting Scaffold) D Parallel Amide Coupling Reaction A->D B Diverse Carboxylic Acids (R-COOH) B->D C Coupling Reagents (e.g., HATU, EDCI) C->D E High-Throughput Purification (e.g., Mass-directed HPLC) D->E Crude Products F Diversified Kinase Inhibitor Library E->F Purified Compounds

Caption: Workflow for generating a kinase inhibitor library.

Causality Behind Choices:

  • Amide Coupling: This reaction is chosen for its reliability, high yield, and tolerance of a wide range of functional groups present in the carboxylic acid building blocks. Reagents like HATU are preferred as they minimize side reactions and racemization.

  • Parallel Synthesis: This approach is essential for rapidly generating a large number of analogs, which is critical for establishing meaningful structure-activity relationships (SAR).

  • Purification: Mass-directed HPLC ensures that the compounds tested in subsequent biological assays are of high purity, a prerequisite for trustworthy data.

Section 3: Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Primary Screen)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of library compounds against a target kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To identify initial "hits" from the synthesized library by quantifying their potency against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., ABL1, BRAF, etc.)

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Km for the specific kinase)

  • Test Compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Methodology:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO, starting from a 10 mM stock.

    • Using an acoustic liquid handler or multichannel pipette, transfer 25 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor for the target kinase (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Assay Buffer. Add 5 µL of this solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the controls: Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Secondary Screen)

This protocol describes a method to confirm that "hit" compounds from the primary screen can inhibit the target kinase within a cellular environment. This is a critical step to validate on-target activity and eliminate artifacts from in vitro assays.[1][9] We will describe a general cellular phosphorylation assay using an ELISA-based readout.[10][11]

Objective: To measure the inhibition of phosphorylation of a known downstream substrate of the target kinase in a relevant cell line.

Materials:

  • A cell line that expresses the target kinase (e.g., K562 cells for Bcr-Abl inhibitors).[11]

  • Cell culture medium and supplements (e.g., RPMI-1640, 10% FBS).

  • Test Compounds (from primary screen hits).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-specific antibody for the downstream substrate.

  • Total protein antibody for the downstream substrate.

  • ELISA plate and reagents (e.g., HRP-conjugated secondary antibody, TMB substrate).

Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well cell culture plate at a density that allows for optimal growth during the experiment. Incubate overnight.

    • Treat the cells with a serial dilution of the test compound for 1-2 hours. Include DMSO as a vehicle control.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with gentle agitation.

    • Collect the cell lysates for analysis.

  • ELISA-Based Detection:

    • Coat a 96-well ELISA plate with an antibody that captures the total downstream substrate protein. Incubate overnight at 4°C.

    • Block the plate with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour.

    • Add the cell lysates to the wells and incubate for 2 hours at room temperature.

    • Wash the plate, then add the phospho-specific primary antibody. Incubate for 2 hours.

    • Wash the plate, then add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis:

    • The absorbance signal is proportional to the amount of phosphorylated substrate.

    • Normalize the data to the vehicle control and plot the results against inhibitor concentration to determine the cellular IC50.

Section 4: Data Presentation & Interpretation

The data generated from these screens should be systematically organized to facilitate SAR analysis and lead candidate selection.

Table 1: Hypothetical Screening Data for a Library of this compound Derivatives

Compound IDR-Group Modification (at C5-Amine)Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Index (B/A)
Scaffold -H>10,000>10,000-
DER-001 4-Fluorobenzoyl8505,6006.6
DER-002 Cyclohexylcarbonyl2,300>10,000>4.3
DER-003 Thiophene-2-carbonyl458,900197.8
DER-004 3-Methoxybenzoyl1209507.9
Control Staurosporine5102.0

Interpretation:

  • The unsubstituted scaffold is inactive, confirming the necessity of the derivatization.

  • DER-003 emerges as a potent and selective "hit." The thiophene ring likely forms favorable interactions in the active site of Kinase A. This compound would be prioritized for further characterization and optimization.

  • This data provides a clear path for the next round of synthesis, focusing on modifications of the thiophene ring or exploring other heteroaromatic groups. This iterative process is central to lead optimization.

Section 5: Visualizing the Path to a Lead Candidate

The overall workflow from initial chemistry to a potential lead compound can be visualized as a decision-making pipeline.

G A Library Synthesis (from Pyrazole Scaffold) B Primary Screen In Vitro Kinase Assay A->B C Data Analysis Potency (IC50) B->C D Hit Identification (IC50 < 1 µM) C->D D->A Inactive (Iterate Design) E Secondary Screen Cell-Based Assay D->E Hits F Data Analysis Cellular Potency & Target Engagement E->F G Lead Prioritization Potent & Cell-Active F->G G->E Not Cell-Active (Assess Permeability) H Lead Optimization (SAR Expansion, ADME Profiling) G->H Leads I Preclinical Candidate H->I

Caption: Decision workflow in kinase inhibitor discovery.

Conclusion

The this compound scaffold represents a strategically valuable starting point for the discovery of novel kinase inhibitors. Its proven utility as a hinge-binding pharmacophore, combined with its synthetic accessibility, provides a robust platform for generating diverse chemical libraries. By following the detailed protocols for synthesis, in vitro screening, and cell-based validation outlined in these notes, researchers can efficiently identify and advance potent and selective lead compounds for further preclinical development.

References

Application Notes & Protocols: A Guide to Cell-Based Assays for the Functional Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, pyrazole derivatives have been successfully developed into commercial drugs with diverse applications, from the anti-inflammatory agent Celecoxib to kinase inhibitors like Ruxolitinib used in cancer therapy.[1][2]

The broad spectrum of pharmacological activities stems from the pyrazole core's ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions, within protein binding sites.[3] This has led to the development of numerous pyrazole derivatives targeting key enzymes and signaling pathways implicated in cancer and inflammation.[2][4]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to functionally characterize novel pyrazole derivatives. As a senior application scientist, this document moves beyond simple step-by-step instructions; it explains the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data. The assays described herein will enable researchers to assess the cytotoxic, pro-apoptotic, cell cycle-modulating, and anti-inflammatory properties of their compounds, providing critical insights into their mechanism of action.

Section 1: Assessment of Anticancer Activity

A primary application for novel pyrazole derivatives is in oncology, where they have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including cyclin-dependent kinases (CDKs), tubulin, and various protein kinases like JAK, AKT, and EGFR.[2][3][5] The following assays provide a logical workflow, moving from initial cytotoxicity screening to in-depth mechanistic studies.

Foundational Assay: Cell Viability and Cytotoxicity

Expertise & Experience: The first step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT assay is a robust, high-throughput colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6] While classic, this assay requires a final solubilization step; newer alternatives like MTS or WST-1 produce a soluble formazan, simplifying the protocol.[6][7]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-15,000 cells/well) in 100 µL of complete culture medium.[9][10] Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the pyrazole derivative in complete culture medium from a 1000X DMSO stock. It is critical to ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control) to each well. Include "medium only" wells for background subtraction.[7] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formazan crystals to form. Visually inspect the wells for the appearance of purple precipitate.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 20% SDS in 50% N,N-dimethylformamide) to each well.[7][12]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8][13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Typical Parameters for MTT Assay
ParameterRecommended RangeRationale & Key Considerations
Cell Line MCF-7, A549, HCT116, K562Select cell lines relevant to the intended cancer type.[9][14]
Seeding Density 5x10³ - 1.5x10⁵ cells/mLMust be optimized to ensure cells are in the exponential growth phase during treatment.[13]
Compound Conc. 0.01 µM - 100 µMA wide range is used initially to capture the full dose-response curve.
Incubation Time 24, 48, 72 hoursTime-dependency of the compound's effect can be assessed.[1][15]
Final DMSO Conc. < 0.5% (v/v)High concentrations of DMSO are toxic to cells.
Absorbance (OD) 570 nm (Signal)Peak absorbance for formazan.[6]
Mechanistic Insight: Apoptosis Induction

Trustworthiness: Many effective anticancer agents, including pyrazole derivatives, induce their cytotoxic effects by triggering apoptosis, or programmed cell death.[1][16] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[1][15] Dual staining with Annexin V-FITC and PI followed by flow cytometry allows for the robust quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Workflow for Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis start Seed & Treat Cells with Pyrazole Derivative incubate Incubate (e.g., 24h) start->incubate harvest Harvest Cells (Trypsinize/Scrape) incubate->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate_stain Incubate 15 min in Dark stain->incubate_stain flow Analyze by Flow Cytometry incubate_stain->flow quadrant Quadrant Analysis: Live, Apoptotic, Necrotic flow->quadrant

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Detailed Protocol: Apoptosis Detection by Flow Cytometry
  • Cell Treatment: Seed 2x10⁵ to 5x10⁵ cells per well in a 6-well plate and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[1] Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Fluorochrome Addition: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris

Uncovering Proliferation Effects: Cell Cycle Analysis

Expertise & Experience: In addition to inducing apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase).[1][11] This mechanism is often linked to the inhibition of CDKs.[17] Cell cycle analysis is performed by staining DNA with a fluorescent dye, most commonly Propidium Iodide (PI), in permeabilized cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish between cell populations in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Detailed Protocol: Cell Cycle Analysis by PI Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound as described in the apoptosis protocol (Section 1.2).

  • Harvest and Fixation: Harvest cells, wash with PBS, and fix them by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18] RNase A is crucial for degrading RNA to prevent its non-specific staining.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[1]

The Eukaryotic Cell Cycle

CellCycle G1 G1 Growth S S DNA Synthesis G1->S G1/S Checkpoint G2 G2 Growth S->G2 M M Mitosis G2->M G2/M Checkpoint M->G1

Caption: A simplified diagram of the four main phases of the cell cycle.

Target Engagement: Kinase Inhibition Assays

Authoritative Grounding: A significant number of pyrazole derivatives function as kinase inhibitors.[4][5][19] The JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, promoting cell proliferation and survival.[20] Dysregulation of this pathway is common in many cancers.[21] Pyrazole-based inhibitors like Ruxolitinib effectively target JAKs.[19] A reliable cell-based method to assess the inhibition of this pathway is to measure the phosphorylation status of STAT3 at tyrosine 705 (p-STAT3), a direct downstream target of JAK activity.[21][22] This can be readily achieved via Western Blotting.

Signaling Pathway: JAK/STAT

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription activates Pyrazole Pyrazole Inhibitor Pyrazole->JAK INHIBITS

Caption: Inhibition of the JAK/STAT pathway by a pyrazole derivative.

Protocol Outline: Western Blot for p-STAT3
  • Cell Stimulation: Serum-starve appropriate cells (e.g., HEL, K562) to reduce basal signaling.[20] Pre-treat cells with the pyrazole inhibitor for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a relevant cytokine, such as IL-6 (20 ng/mL), for 15-30 minutes to induce STAT3 phosphorylation.[22][23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and probe with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin. A decrease in the p-STAT3 signal relative to total STAT3 in compound-treated cells indicates target engagement and inhibition.[22]

Section 2: Assessment of Anti-inflammatory Activity

The pyrazole scaffold is famously present in COX-2 inhibitors like Celecoxib, highlighting its importance in developing anti-inflammatory agents.[24] These assays focus on key inflammatory pathways.

Target Engagement: Cyclooxygenase (COX) Inhibition

Expertise & Experience: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which catalyze the synthesis of prostaglandins (PGs). There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition.[24][25] A common cell-based method involves using a macrophage cell line like RAW 264.7, stimulating inflammation with lipopolysaccharide (LPS), and then measuring the production of Prostaglandin E2 (PGE₂), a key product of COX-2 activity, using a commercial ELISA kit.[26]

Downstream Effects: Pro-inflammatory Cytokine & Mediator Release

Trustworthiness: Beyond prostaglandins, activated macrophages release a host of pro-inflammatory mediators. Pyrazole derivatives can suppress inflammation by inhibiting the signaling pathways, such as NF-κB, that lead to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as nitric oxide (NO).[27][28] Measuring the levels of these mediators in the supernatant of LPS-stimulated RAW 264.7 cells provides a functional readout of the compound's anti-inflammatory potential.

Protocol: Measuring Inflammatory Mediators from RAW 264.7 Cells
  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative (and a positive control like Celecoxib or Dexamethasone) for 1 hour.

  • Inflammatory Stimulus: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.[27] Include an unstimulated control group.

  • Incubation: Incubate the plate for 20-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet any floating cells and carefully collect the culture supernatant for analysis.

  • Mediator Quantification:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.

    • Cytokines (TNF-α, IL-6) & PGE₂: Quantify the concentration of these mediators using specific commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[26][27]

  • Cell Viability Control: It is critical to perform a parallel MTT assay on the treated cells to ensure that the reduction in inflammatory mediators is due to specific anti-inflammatory activity and not simply a result of cytotoxicity.[26]

Workflow for Anti-Inflammatory Screening

G cluster_0 Cell Culture & Treatment cluster_1 Analysis seed Seed RAW 264.7 Cells pretreat Pre-treat with Pyrazole Derivative seed->pretreat stimulate Stimulate with LPS (1µg/mL) pretreat->stimulate incubate Incubate 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay on Cells (Viability Control) incubate->mtt elisa ELISA for: PGE₂, TNF-α, IL-6 supernatant->elisa griess Griess Assay for NO supernatant->griess

Caption: Experimental workflow for evaluating anti-inflammatory compounds.

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel pyrazole derivatives. By systematically progressing from broad cytotoxicity screening to specific, mechanism-based assays, researchers can build a comprehensive biological profile of their compounds. This integrated approach, which confirms viability effects, elucidates the mode of cell death, and identifies engagement with key molecular targets like protein kinases or inflammatory mediators, is essential for identifying promising lead candidates for further development in oncology and inflammatory diseases. The emphasis on proper controls and the rationale behind each step ensures the generation of high-quality, interpretable data, accelerating the journey from chemical synthesis to potential therapeutic application.

References

Application Note: A Validated RP-HPLC Method for Purity Analysis of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for 1-(1-phenylethyl)-1H-pyrazol-5-amine. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and purity assessment in research and drug development settings. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound, with the chemical formula C11H13N3, is a pyrazole derivative that serves as a crucial building block in the synthesis of various biologically active compounds.[6][7] The purity of such intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for purity determination is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision in separating and quantifying components of a mixture.[1][5][8] This application note presents a stability-indicating RP-HPLC method, which is specifically designed to separate the main compound from its potential process-related impurities and degradation products. The method's development was guided by the need for a straightforward, efficient, and reliable analytical procedure suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents: Formic acid (AR grade)

  • Columns: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. Data acquisition and processing were performed using a suitable chromatography data station.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column was chosen due to its versatility and wide use in reversed-phase chromatography for separating compounds with moderate polarity like the target analyte.[9][10][11] The mobile phase composition of acetonitrile and water with formic acid was selected to ensure good peak shape and resolution. Formic acid helps to control the pH of the mobile phase and suppress the ionization of the amine group, leading to better retention and symmetrical peaks.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradation products.[12][13][14][15] The sample was subjected to various stress conditions as outlined below.

  • Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours, then neutralized.

  • Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours, then neutralized.

  • Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should show that the main peak is well-resolved from all degradation product peaks, demonstrating the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A typical range would be from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery should be within an acceptable range, typically 98-102%.

Precision

Precision is a measure of the method's repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution at 100% concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by different analysts using different equipment.

The relative standard deviation (%RSD) for the peak areas should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at a signal-to-noise ratio of 10:1. These can also be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.[8] Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., theoretical plates, tailing factor) should remain within the acceptance criteria for all variations.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting the standard solution in replicate (typically five or six times).

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%

Results and Discussion

A typical chromatogram of the this compound standard should show a sharp, well-defined peak at the expected retention time. The validation results should demonstrate that the method is suitable for its intended purpose.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Robustness System suitability parameters met under varied conditions.

Workflow Diagrams

Sample Preparation Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis weigh Accurately weigh ~10 mg of sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to 100 mL dissolve->dilute vortex Vortex to ensure homogeneity dilute->vortex inject Inject 10 µL into HPLC vortex->inject acquire Acquire Data inject->acquire process Process Chromatogram acquire->process

Caption: Workflow for sample preparation and HPLC analysis.

Purity Analysis Logic start Start Purity Analysis system_suitability Perform System Suitability Test start->system_suitability check_sst SST Criteria Met? system_suitability->check_sst analyze_sample Analyze Sample Solution check_sst->analyze_sample Yes troubleshoot Troubleshoot System check_sst->troubleshoot No integrate_peaks Integrate All Peaks analyze_sample->integrate_peaks calculate_purity Calculate % Purity = (Area_main / Area_total) * 100 integrate_peaks->calculate_purity report Report Result calculate_purity->report

Caption: Logical flow for the purity analysis process.

Conclusion

The RP-HPLC method described in this application note is a validated, reliable, and robust procedure for the determination of purity of this compound. The method's simplicity and the use of a common C18 column make it easily transferable to any quality control laboratory equipped with standard HPLC instrumentation. The successful validation in accordance with ICH guidelines ensures that the method will provide accurate and reproducible results, which is crucial for the quality assessment of this important chemical intermediate.

References

Application Notes and Protocols for the Experimental Use of 1-(1-phenylethyl)-1H-pyrazol-5-amine in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pre-clinical evaluation of 1-(1-phenylethyl)-1H-pyrazol-5-amine, a novel pyrazole derivative, for its potential anti-inflammatory properties. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anti-inflammatory effects often mediated through the inhibition of key enzymes like cyclooxygenase (COX). This guide outlines a structured, multi-tiered approach, commencing with the foundational in vitro characterization and progressing to in vivo validation of anti-inflammatory efficacy. Detailed, step-by-step protocols for essential assays are provided, alongside insights into the scientific rationale underpinning each experimental choice. The overarching goal is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of this compound and similar novel chemical entities.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[1] Consequently, the identification of novel anti-inflammatory agents remains a critical pursuit in drug discovery.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with several marketed drugs, such as celecoxib, featuring this moiety and exhibiting potent anti-inflammatory activity through selective COX-2 inhibition. The compound of interest, this compound, belongs to the 5-aminopyrazole class of heterocycles. The synthesis of 5-aminopyrazoles can be achieved through various established routes, often involving the condensation of β-ketonitriles with hydrazines.[2][3] This structural class presents a promising avenue for the development of new anti-inflammatory drugs.

This guide will delineate a logical workflow for the systematic investigation of this compound, from its initial characterization to its evaluation in established models of inflammation.

Compound Handling and Safety Precautions

Prior to initiating any experimental work, it is imperative to establish safe handling procedures for this compound. While specific toxicity data for this compound is unavailable, general safety precautions for pyrazole derivatives should be strictly followed.

General Handling:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Avoid inhalation of dust or vapors.

  • Avoid direct contact with skin and eyes.[4][5][6]

  • In case of contact, wash the affected area thoroughly with soap and water and seek medical advice.[7]

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Consult the Safety Data Sheet (SDS) for any specific storage requirements.

In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of investigation focuses on in vitro assays to determine the compound's direct effects on key molecular targets and cellular pathways involved in inflammation.

Cyclooxygenase (COX) Inhibition Assay

Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Assessing the inhibitory activity of this compound against both COX-1 and COX-2 can provide insights into its mechanism of action and potential for gastrointestinal side effects (often associated with COX-1 inhibition).

Protocol: A COX inhibitor screening assay can be performed using commercially available kits (e.g., from Cayman Chemical or BPS Bioscience).[8][9][10][11] These assays typically measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.

Step-by-Step Protocol (Fluorometric Assay):

  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and arachidonic acid solution as per the kit's instructions.

  • Compound Dilution: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in the assay buffer. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

  • Assay Plate Setup: Add the diluted compounds, controls (no inhibitor and positive control), and the respective COX enzyme (COX-1 or COX-2) to a 96-well plate.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound>1005.2>19.2
Celecoxib (Positive Control)500.051000
Macrophage-Based Anti-inflammatory Assay

Rationale: Macrophages are key immune cells that, when activated by stimuli like lipopolysaccharide (LPS), produce a cascade of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][13][14] Assessing the ability of this compound to suppress the production of these cytokines in LPS-stimulated macrophages provides a cell-based measure of its anti-inflammatory potential.

Protocol: This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[15][16][17][18][19]

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (No LPS)< 50< 20100
LPS (100 ng/mL)3500 ± 2501500 ± 15098 ± 2
LPS + Compound (1 µM)2800 ± 2001200 ± 10097 ± 3
LPS + Compound (10 µM)1500 ± 120600 ± 5095 ± 4
LPS + Compound (50 µM)500 ± 60250 ± 3092 ± 5
Investigation of the NF-κB Signaling Pathway

Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[1][20][21][22][23] Its activation leads to the transcription of numerous pro-inflammatory genes. Investigating the effect of this compound on this pathway can elucidate its molecular mechanism of action.

Protocol: This can be assessed by measuring the phosphorylation of key signaling proteins (e.g., IκBα) and the nuclear translocation of NF-κB subunits (e.g., p65) using Western blotting or immunofluorescence.

Experimental Workflow Diagram:

G cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound This compound Compound->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Genes->Cytokines Leads to

Caption: Proposed mechanism of action for this compound.

In Vivo Evaluation of Anti-inflammatory Efficacy

Following promising in vitro results, the next step is to assess the compound's efficacy in a living organism using an established animal model of acute inflammation.

Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[24][25][26][27][28] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase being largely dependent on prostaglandin synthesis.

Protocol: This model is typically performed in rats or mice.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to the laboratory conditions for at least one week.

  • Animal Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound at different doses (e.g., 10, 30, and 100 mg/kg, p.o.).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram:

G start Acclimatize Rats grouping Group Animals (n=6) start->grouping baseline Measure Baseline Paw Volume grouping->baseline administer Administer Compound/Control (p.o.) baseline->administer induce Inject Carrageenan administer->induce 1h post-administration measure Measure Paw Volume (1-5h) induce->measure analyze Calculate % Edema Inhibition measure->analyze

Caption: Workflow for the carrageenan-induced paw edema assay.

Data Presentation:

Treatment GroupDose (mg/kg)% Edema Inhibition at 3h% Edema Inhibition at 5h
Vehicle Control-00
Indomethacin1055.2 ± 4.862.5 ± 5.1
This compound1025.1 ± 3.530.2 ± 4.1
This compound3042.8 ± 4.251.7 ± 4.9
This compound10058.3 ± 5.565.1 ± 6.0

Conclusion and Future Directions

This guide provides a systematic framework for the initial anti-inflammatory evaluation of this compound. The presented protocols, from in vitro mechanistic studies to in vivo efficacy models, are designed to generate a robust preliminary dataset. Positive results from these studies would warrant further investigation, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive safety and toxicology profiling. The ultimate goal is to ascertain the therapeutic potential of this novel pyrazole derivative as a new anti-inflammatory agent.

References

Application Notes & Protocols: 1-(1-phenylethyl)-1H-pyrazol-5-amine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-(1-phenylethyl)-1H-pyrazol-5-amine as a key building block for constructing diverse, fused heterocyclic scaffolds. We delve into the core reactivity of the 5-aminopyrazole moiety and provide validated, step-by-step protocols for the synthesis of high-value pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to ensure reproducible and efficient synthetic outcomes.

Introduction: The Strategic Value of the 5-Aminopyrazole Scaffold

Fused pyrazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their rigid, planar architecture and specific hydrogen bonding patterns allow them to act as potent and selective inhibitors of various biological targets, particularly protein kinases.[3] Compounds like Sildenafil (Viagra), Zaleplon, and Dinaciclib showcase the therapeutic success of this heterocyclic family.[2][4]

The precursor, this compound, offers two distinct strategic advantages:

  • Versatile Reactivity: The 5-aminopyrazole system contains multiple nucleophilic centers, enabling it to react with a wide array of bielectrophilic partners to form various fused six-membered rings.[2]

  • Inherent Chirality: The (1-phenylethyl) substituent introduces a chiral center directly attached to the pyrazole N1 position. This allows for the synthesis of enantiomerically enriched final compounds, a critical aspect in modern drug design to improve efficacy and reduce off-target effects.

This guide will focus on the practical application of this precursor to build two major classes of fused heterocycles: Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is governed by the nucleophilicity of two key positions: the exocyclic 5-amino group (-NH₂) and the endocyclic C4-carbon.[1][2] The reaction pathway is dictated by the choice of the bielectrophilic partner.

G cluster_0 Precursor Reactivity cluster_1 Reaction Pathways Precursor This compound N5_NH2 Exocyclic 5-NH2 (Primary Nucleophile) Precursor->N5_NH2 Site A C4_H Endocyclic C4-H (Secondary Nucleophile) Precursor->C4_H Site B Pathway_A Pyrazolo[1,5-a]pyrimidine Synthesis (Involves 5-NH2 and Ring N2) Precursor->Pathway_A via N2 Bielectrophile Bielectrophilic Partner (e.g., 1,3-Diketone, α,β-Unsaturated Ketone) N5_NH2->Bielectrophile Initial Attack Pathway_B Pyrazolo[3,4-b]pyridine Synthesis (Involves 5-NH2 and C4) C4_H->Pathway_B Bielectrophile->Pathway_A Bielectrophile->Pathway_B

Figure 1: Logical workflow of precursor reactivity.

  • Pyrazolo[1,5-a]pyrimidine Formation: This pathway occurs when the 5-amino group and the endocyclic N2 atom of the pyrazole ring act as the two nucleophiles. This is typically achieved by reacting the precursor with 1,3-dicarbonyl compounds, enaminones, or activated alkynes.[5][6]

  • Pyrazolo[3,4-b]pyridine Formation: This pathway, often a variation of the Friedländer synthesis, involves the 5-amino group and the C4 carbon. Reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls under specific conditions facilitates this cyclization.[2][7]

Application Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This class of compounds is widely recognized for its potent activity as protein kinase inhibitors.[3][4] The most common and reliable method for their synthesis is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.

General Reaction Scheme

G Figure 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine. cluster_products Precursor Plus + Diketone Catalyst AcOH (cat.) Reflux Diketone->Catalyst Product Catalyst->Product

Figure 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-methyl-2-phenyl-5-(1-phenylethyl)-5H-pyrazolo[1,5-a]pyrimidine using acetylacetone as the 1,3-dicarbonyl partner.

ReagentMolar Eq.Mol. Wt. ( g/mol )AmountRole
This compound1.0187.24187 mg (1.0 mmol)Precursor
Acetylacetone (2,4-pentanedione)1.2100.12120 µL (1.2 mmol)Bielectrophile
Glacial Acetic Acid-60.055.0 mLSolvent / Catalyst

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (187 mg, 1.0 mmol).

  • Add glacial acetic acid (5.0 mL) to dissolve the starting material.

  • Add acetylacetone (120 µL, 1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Causality Note: Acetic acid serves as both the solvent and an acid catalyst. It protonates a carbonyl oxygen of the diketone, increasing its electrophilicity for the initial attack by the 5-amino group, and later facilitates the dehydration step required for aromatization.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 50 mL of ice-cold water with stirring.

  • A precipitate will form. If it does not, neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Application Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant biological activities, including applications as kinase inhibitors and potential agents for treating neurodegenerative diseases.[7][8] Their synthesis is commonly achieved via a multicomponent reaction or a stepwise condensation involving the 5-aminopyrazole, an aldehyde, and an active methylene compound, or more directly with an α,β-unsaturated ketone.

General Reaction Scheme

G Figure 3: Synthesis of a Pyrazolo[3,4-b]pyridine. cluster_products Precursor Plus + Chalcone Catalyst Ionic Liquid [bmim]Br, 90 °C Chalcone->Catalyst Product Catalyst->Product

Figure 3: Synthesis of a Pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol

This protocol outlines the synthesis of 4,6-diphenyl-1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine using chalcone (1,3-diphenyl-2-propen-1-one) as the reaction partner.[2]

ReagentMolar Eq.Mol. Wt. ( g/mol )AmountRole
This compound1.0187.24187 mg (1.0 mmol)Precursor
Chalcone1.0208.26208 mg (1.0 mmol)Bielectrophile
1-Butyl-3-methylimidazolium bromide ([bmim]Br)-219.13~1.0 gIonic Liquid Solvent

Procedure:

  • In a 10 mL vial, combine this compound (187 mg, 1.0 mmol), chalcone (208 mg, 1.0 mmol), and the ionic liquid [bmim]Br (~1.0 g).

  • Seal the vial and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Causality Note: The ionic liquid acts as a non-volatile, thermally stable solvent that can promote the reaction through polarity effects. The reaction proceeds via a sequence of Michael addition of the 5-amino group to the enone, followed by an intramolecular cyclization involving the C4 position of the pyrazole onto the carbonyl carbon, subsequent dehydration, and finally aromatization (often via air oxidation).[2][7]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, add water (10 mL) to the vial. The product will typically precipitate, while the ionic liquid remains dissolved in the aqueous phase.

  • Collect the solid by vacuum filtration. Wash thoroughly with water to remove any residual ionic liquid.

  • Dry the crude product under vacuum. If necessary, purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

Characterization of Products

The synthesized fused heterocyclic systems should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, verify the regiochemistry of the cyclization, and ensure the absence of starting materials. Characteristic shifts for the newly formed pyridine or pyrimidine ring protons are key indicators of successful synthesis.[6][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

  • Infrared (IR) Spectroscopy: To identify key functional groups and confirm the loss of precursor functional groups (e.g., the disappearance of the primary amine N-H stretches).

Conclusion

This compound stands out as a highly effective and strategic precursor for the modular synthesis of diverse fused pyrazole systems. Its predictable reactivity allows for the selective formation of either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines by carefully selecting the bielectrophilic partner and reaction conditions. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to exploit this building block in the development of novel, chirally-defined molecules for drug discovery and materials science.

References

Acylation Reactions of 1-(1-phenylethyl)-1H-pyrazol-5-amine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 1-(1-phenylethyl)-1H-pyrazol-5-amine Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2][4][5] The compound this compound, with its chiral phenylethyl group and a reactive primary amine, presents a versatile scaffold for the development of novel bioactive molecules. The 5-amino group, in particular, serves as a critical handle for synthetic diversification, allowing for the introduction of various functionalities through reactions such as acylation.

The acylation of this primary amine to form amide derivatives is a paramount strategy in drug discovery. This transformation can significantly modulate the parent molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can influence the compound's pharmacokinetic profile and its binding affinity to biological targets. This guide provides a detailed exploration of the acylation reactions of this compound, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.

Mechanistic Insights: Regioselectivity in the Acylation of this compound

The key to successfully functionalizing this compound lies in understanding its inherent reactivity. The molecule possesses several potential sites for acylation: the exocyclic primary amino group at the C5 position, the N1 and N2 atoms of the pyrazole ring, and the aromatic phenyl ring. However, the primary amino group at C5 is the most nucleophilic site in the molecule. This heightened nucleophilicity, a common feature of 5-aminopyrazoles, dictates that acylation will occur selectively at this position under standard conditions.[6][7]

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 5-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is followed by the departure of the leaving group (chloride or carboxylate), resulting in the formation of a stable N-acylated pyrazole derivative. The use of a non-nucleophilic base is often employed to quench the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Py_NH2 This compound Intermediate [Tetrahedral Intermediate] Py_NH2->Intermediate Nucleophilic Attack Acyl_X Acylating Agent (R-CO-X) X = Cl, OCOR Acyl_X->Intermediate Product N-Acylated Product Intermediate->Product Leaving Group Departure HX Byproduct (HX) Intermediate->HX

Figure 1: Generalized mechanism for the N-acylation of this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of acylated derivatives of this compound. These procedures are based on well-established methods for the acylation of aminopyrazoles.[6][8]

Protocol 1: Acylation using Acyl Chlorides

This method is highly efficient for a wide range of acyl chlorides, including aliphatic and aromatic variants. The use of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine or DIPEA to the stirred solution.

  • Addition of Acylating Agent: Add the acyl chloride dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated derivative.

Workflow_Acyl_Chloride start Start dissolve Dissolve Pyrazole Amine and Base in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-4h) add_acyl->react workup Aqueous Work-up (NaHCO3, Brine) react->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

Figure 2: Experimental workflow for acylation using acyl chlorides.

Protocol 2: Acylation using Carboxylic Anhydrides

Carboxylic anhydrides are excellent acylating agents, particularly for large-scale synthesis, as the byproduct is a carboxylic acid which can be easily removed. This reaction can often be performed without a base, although a catalytic amount of a Lewis acid or a base can accelerate the reaction.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 equiv)

  • Anhydrous pyridine or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous pyridine or toluene.

  • Addition of Acylating Agent: Add the carboxylic anhydride to the solution.

  • Reaction Progression: Heat the reaction mixture to 50-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess anhydride and the carboxylic acid byproduct. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Product: Purify the residue by column chromatography or recrystallization to obtain the desired N-acylated product.

Data Presentation: A Template for Reaction Optimization

The following table provides a template for researchers to document and compare the results of acylation reactions with various acylating agents. The data presented are hypothetical and serve as an illustrative example.

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
1Acetyl ChlorideTEADCM0 to RT392
2Benzoyl ChlorideDIPEADCM0 to RT488
3Acetic AnhydridePyridinePyridine60685
4Propionic AnhydrideNoneToluene80875

Characterization of Acylated Products

Successful acylation can be confirmed through standard spectroscopic techniques:

  • ¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide N-H signal (typically a broad singlet) further downfield. New signals corresponding to the acyl group will also be present.

  • ¹³C NMR: A new carbonyl carbon signal will appear in the range of 165-175 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band will be observed around 1650-1680 cm⁻¹, and an N-H stretching band will be present around 3200-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the expected mass of the acylated product.

Conclusion

The acylation of this compound is a straightforward and highly effective method for generating a diverse range of amide derivatives. The inherent regioselectivity of the reaction, favoring N-acylation at the 5-amino position, simplifies the synthetic process. The protocols provided herein offer robust starting points for the synthesis and exploration of novel chemical entities based on this promising scaffold. By systematically applying these methods, researchers in drug development can efficiently generate libraries of compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole synthesis and aiming to improve reaction yields and product purity. As a critical scaffold in modern drug discovery, the efficient synthesis of 5-aminopyrazoles is of paramount importance. This guide provides in-depth, experience-driven answers to common challenges encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: The Core Reaction Pathway and Key Challenges

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[1] The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the stable, aromatic pyrazole ring.[1]

While seemingly straightforward, this pathway presents two primary challenges that directly impact yield:

  • Regioselectivity : The use of an unsymmetrical substituted hydrazine, such as (1-phenylethyl)hydrazine, can lead to the formation of two distinct regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer. Controlling this selectivity is often the single most critical factor in maximizing the yield of the target compound.[2][3]

  • Reaction Kinetics and Side Products : Incomplete reactions, degradation of starting materials, or the formation of stable, non-cyclized intermediates can significantly reduce the overall yield.

Reaction Mechanism Overview

The diagram below illustrates the generally accepted mechanism for this condensation-cyclization reaction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Hydrazine (1-phenylethyl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Nucleophilic Attack (Carbonyl) Ketonitrile 3-Oxopropanenitrile (β-Ketonitrile) Ketonitrile->Hydrazone Cyclized Non-aromatic Intermediate Hydrazone->Cyclized Intramolecular Cyclization (Nitrile) Isomer 2-(1-phenylethyl)-1H-pyrazol-5-amine (Isomeric Byproduct) Hydrazone->Isomer Alternative Cyclization Product This compound (Desired Product) Cyclized->Product Dehydration/ Aromatization

Caption: General mechanism for 5-aminopyrazole synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall isolated yield is consistently low (<40%). Where should I start troubleshooting?

A low yield is a systemic issue that requires a logical, step-by-step diagnosis. The cause can generally be traced to one of three areas: incomplete conversion, poor regioselectivity, or product loss during workup and purification.

Troubleshooting Workflow:

G Start Low Isolated Yield Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analysis Path1 High % of Starting Material? Analysis->Path1 Evaluate Conversion Path2 Multiple Product Spots/Peaks? Analysis->Path2 Evaluate Selectivity Path3 Crude Yield Good, Final Yield Poor? Analysis->Path3 Evaluate Recovery Path1->Path2 No Sol1 Issue: Incomplete Reaction - Increase reaction time/temp - Use microwave irradiation - Check catalyst (e.g., acetic acid) quality/amount Path1->Sol1 Yes Path2->Path3 No Sol2 Issue: Poor Regioselectivity - Change solvent (see Q2) - Lower reaction temperature - Evaluate steric/electronic factors Path2->Sol2 Yes Sol3 Issue: Purification Loss - Optimize chromatography - Check product solubility in workup solvents - Ensure complete extraction Path3->Sol3 Yes Other Other Side Reactions - Check starting material purity - Run reaction under inert atmosphere Path3->Other No

Caption: Systematic workflow for diagnosing low yield issues.

Q2: I am observing a significant amount of an isomeric byproduct. How can I improve regioselectivity for the desired N1-substituted pyrazole?

This is the most frequent and impactful problem. Regioselectivity is dictated by a delicate balance of steric hindrance, electronics, and reaction conditions, particularly the choice of solvent.[2] The initial nucleophilic attack of the substituted hydrazine can occur via either nitrogen atom, leading to two different hydrazone intermediates and, subsequently, two regioisomeric pyrazoles.

Causality: The phenylethyl substituent on the hydrazine creates steric bulk and alters the nucleophilicity of the two nitrogen atoms. The reaction environment (solvent) can stabilize or destabilize the transition states leading to the different isomers.

Solution: The most effective strategy reported for improving regioselectivity in pyrazole synthesis is to change the reaction solvent.[4] While ethanol or acetic acid are common, fluorinated alcohols have been shown to dramatically favor the formation of one regioisomer.[4]

Table 1: Impact of Solvent on Pyrazole Regioselectivity (Illustrative Data)

Solvent Dielectric Constant (ε) Typical Isomer Ratio (N1:N2) Rationale & Citation
Ethanol 24.5 ~1:1 to 3:1 Standard protic solvent, offers moderate selectivity.
Acetic Acid 6.2 Variable Acts as both solvent and catalyst; outcome is substrate-dependent.[5]
Toluene 2.4 Variable Aprotic, less effective at stabilizing charged intermediates.
HFIP (Hexafluoroisopropanol) 16.7 >20:1 Strong hydrogen-bond donating ability preferentially stabilizes the transition state leading to the desired N1-isomer.[4]

| TFE (Trifluoroethanol) | 26.7 | >10:1 | Similar to HFIP, promotes high regioselectivity.[4] |

Actionable Advice: If you are using ethanol or acetic acid and experiencing poor selectivity, switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as the solvent. While more expensive, the improvement in selectivity and simplification of purification often justifies the cost.

Q3: The reaction stalls, with starting material still present even after extended reaction times. What can I do to drive it to completion?

Reaction stalling indicates that the activation energy for the final cyclization and aromatization steps is not being overcome.

Causality: The intramolecular cyclization of the hydrazone intermediate is often the rate-limiting step. Insufficient thermal energy or inadequate catalysis can cause the reaction to halt.

Solutions:

  • Increase Temperature: If the reaction is being run at room temperature or refluxing ethanol, increasing the temperature can provide the necessary energy to overcome the activation barrier.

  • Microwave-Assisted Synthesis: This is a highly effective method for driving difficult cyclizations to completion. Microwave irradiation can dramatically shorten reaction times from hours to minutes and significantly improve yields.[6] A typical starting point would be 150 °C for 10-20 minutes in a sealed microwave vial.[6]

  • Catalyst Check: The reaction is typically catalyzed by a weak acid, like glacial acetic acid.[5] Ensure you are using a catalytic amount (e.g., 3-5 drops). Using too much or too little can be detrimental.

Q4: Purification by column chromatography is difficult, and I'm losing a lot of my product. Are there better methods?

Purification losses are a common source of poor isolated yield. The key is to make the separation as efficient as possible.

Causality: The desired product and its main impurity, the N2-regioisomer, often have very similar polarities, making them difficult to separate on silica gel.

Solutions:

  • Improve Selectivity First: The best way to simplify purification is to not make the impurity in the first place. Employ the strategies in Q2 to maximize the formation of the desired isomer.

  • Optimize Chromatography:

    • Solvent System: Use a gradient elution. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. This will help resolve closely eluting spots.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (a rule of thumb is a 40:1 to 100:1 mass ratio of silica to crude product).

  • Crystallization: If the product is a solid, crystallization can be an excellent and scalable purification method. Attempt to crystallize the product from a suitable solvent system (e.g., Ethyl Acetate/Hexane, Dichloromethane/Pentane).

Section 3: Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. They should be adapted based on your specific laboratory equipment and safety procedures.

Protocol 1: Standard Synthesis in Ethanol

This protocol is a common starting point but may result in regioisomeric mixtures.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-oxopropanenitrile (1.0 eq) and (1-phenylethyl)hydrazine (1.1 eq).

  • Solvent Addition: Add absolute ethanol (to a concentration of ~0.2 M).

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (1x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: High-Regioselectivity Synthesis in HFIP

This protocol is designed to maximize the formation of the desired N1-isomer.[4]

  • Reagent Setup: In a round-bottom flask, dissolve 3-oxopropanenitrile (1.0 eq) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (to a concentration of ~0.2 M).

  • Hydrazine Addition: Add (1-phenylethyl)hydrazine (1.1 eq) to the solution. Note: The reaction is often successful in HFIP without an additional acid catalyst.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow steps 5-7 from Protocol 1. The purification should be significantly simpler due to the reduced presence of the regioisomer.

References

Technical Support Center: Purification of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(1-phenylethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Challenges

The purification of this compound presents a unique set of challenges stemming from its chemical structure. As a substituted pyrazole with a primary amine, its properties can lead to difficulties in standard purification protocols. The basicity of the amine group can cause issues with silica gel chromatography, while the potential for regioisomeric impurities from the synthesis requires careful selection of purification methods.[1] This guide will address these issues in detail.

II. Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the purification of this compound.

Issue 1: Tailing or Streaking on Silica Gel TLC/Column Chromatography

  • Symptom: Your compound appears as a long streak or a tailing spot on the TLC plate instead of a compact spot. During column chromatography, the compound elutes over a large number of fractions with poor separation.

  • Cause: The basic amine group on your molecule is interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase.[2][3]

  • Solution:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is a common choice.[2][3] Start with 0.1-1% (v/v) TEA in your chosen solvent system (e.g., ethyl acetate/hexane). The TEA will compete with your amine for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[2][4]

    • Reverse-Phase Chromatography: If available, reverse-phase chromatography is an excellent alternative where the stationary phase is non-polar, and a polar mobile phase is used. This minimizes the strong interactions seen with silica gel.[5][6]

Issue 2: Presence of a Persistent Impurity with a Similar Rf Value

  • Symptom: Despite careful chromatography, a persistent impurity co-elutes with your desired product. NMR analysis may show a duplicate set of peaks.[1]

  • Cause: This is often due to the presence of a regioisomer. In the synthesis of 1-substituted pyrazoles from unsymmetrical starting materials, the formation of isomeric products is a common byproduct.[1][7]

  • Solution:

    • High-Resolution Chromatography: Optimize your column chromatography conditions. Use a shallower solvent gradient and a longer column to improve resolution.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution to separate closely related isomers.[5]

    • Recrystallization: If your compound is a solid, fractional recrystallization can be a powerful technique to separate isomers, provided they have different solubilities in a particular solvent system.[1][4] Experiment with a range of solvents to find one that selectively crystallizes your desired product.

Issue 3: Low Recovery of Compound After Purification

  • Symptom: A significant loss of material is observed after the purification process.

  • Cause: This can be due to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound, or loss during workup.

  • Solution:

    • Deactivate Silica Gel: Before loading your compound, flush the silica gel column with your mobile phase containing the basic additive (e.g., TEA).[3] This will help to passivate the active sites and reduce irreversible adsorption.

    • Acid-Base Extraction: For crude purifications, an acid-base extraction can be a highly effective way to isolate your basic amine from neutral or acidic impurities.[8][9][10] This technique minimizes contact with silica gel and can improve overall yield. See the detailed protocol in Section IV.

    • Avoid Harsh Conditions: Amines can be sensitive to air oxidation, especially at elevated temperatures.[2] Keep purification steps under an inert atmosphere if possible and avoid excessive heating.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are likely to be regioisomers, unreacted starting materials, and byproducts from side reactions.[1] Specifically, if using an unsymmetrical precursor for the pyrazole ring formation, you can expect the formation of the corresponding 1,3-disubstituted pyrazole isomer. Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[1]

Q2: Can I use recrystallization as a primary purification method?

A2: Recrystallization can be a very effective purification method if your compound is a solid and you can find a suitable solvent system.[4][11] It is particularly useful for removing minor impurities and can sometimes be effective in separating isomers.[1] However, it is often used as a final polishing step after an initial purification by chromatography or extraction.

Q3: Is this compound stable to acidic conditions?

A3: The pyrazole ring is generally stable to moderately acidic conditions. The primary amine will be protonated to form a water-soluble salt. This property is exploited in acid-base extractions for purification.[8][12] However, prolonged exposure to strong acids should be avoided as it may lead to degradation.

Q4: What is the best way to monitor the progress of my column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. It is crucial to use a TLC system that accurately reflects the separation on your column. This includes using the same stationary phase and a mobile phase with the same composition, including any basic additives like TEA.[3]

IV. Experimental Protocols

Protocol 1: Column Chromatography with a Basic Additive

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexane/ethyl acetate) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.

  • Equilibration: Run 2-3 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting with your starting solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[8][13] The basic this compound will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8), as confirmed with pH paper.[13] Your amine product will deprotonate and may precipitate out or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified amine.

V. Visualization of Workflows

Purification_Workflow start Crude this compound tlc TLC Analysis (with 0.5% TEA) start->tlc decision Purity Assessment tlc->decision column Column Chromatography (Silica + 0.5% TEA) decision->column Multiple Spots/ Streaking extraction Acid-Base Extraction decision->extraction Gross Impurities recrystallization Recrystallization decision->recrystallization Slightly Impure Solid column->recrystallization Final Polishing hplc Preparative HPLC column->hplc Isomer Separation extraction->column Further Purification end Pure Product recrystallization->end hplc->end

Caption: Decision tree for selecting a purification method.

VI. Data Summary

Purification MethodKey ParametersAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica gel + 0.5% TEAMobile Phase: Hexane/Ethyl Acetate gradientGood for separating compounds with different polarities.Can be time-consuming; potential for product loss on the column.
Acid-Base Extraction Aqueous Phase: 1M HCl, 1M NaOHOrganic Phase: Ethyl AcetateFast and efficient for removing non-basic impurities; good for large scales.Not effective for separating basic impurities from the product.
Recrystallization Solvent Screening RequiredCan provide very high purity; good for removing small amounts of impurities.Only applicable to solids; requires finding a suitable solvent.
Preparative HPLC Reverse-phase C18 columnMobile Phase: Acetonitrile/WaterExcellent for separating closely related compounds like isomers.Requires specialized equipment; limited by scale.

VII. References

  • Amine workup : r/Chempros - Reddit. (2024-03-12). Available at: --INVALID-LINK--

  • Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Available at: --INVALID-LINK--

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (2025). Available at: --INVALID-LINK--

  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: --INVALID-LINK--

  • Acid–base extraction - Wikipedia. Available at: --INVALID-LINK--

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014-03-09). Available at: --INVALID-LINK--

  • Workup: Amines - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Available at: --INVALID-LINK--

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022-08-11). Available at: --INVALID-LINK--

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2021). International Journal of Trend in Scientific Research and Development, Volume-5(Issue-3), 856-859.

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(1), 143.

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate. (2014-12-22). Available at: --INVALID-LINK--

  • Amine purification, - Chemistry - Science Forums. (2011-08-29). Available at: --INVALID-LINK--

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2018). Green Chemistry, 20(13), 3055-3060.

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8903–8913.

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2017). Molecules, 22(1), 137.

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022-05-12). Available at: --INVALID-LINK--

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022-09-08). Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor pyrazole compound solubility in assays. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2][3] However, their often-hydrophobic nature and crystalline structure can lead to frustratingly low aqueous solubility, which can compromise assay results by causing precipitation, aggregation, and inaccurate concentration measurements.[4]

This guide is designed to provide you with a comprehensive toolkit of strategies, from fundamental principles to advanced formulation techniques, to ensure your pyrazole compounds remain in solution and your experimental data is reliable and reproducible.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues encountered when working with pyrazole compounds.

Q1: My pyrazole compound, dissolved in 100% DMSO, precipitated immediately when I added it to my aqueous assay buffer. What happened?

A: This is a classic case of "crashing out" or antisolvent precipitation.[5][6] Your compound is likely highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the concentrated DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically, and the compound can no longer stay dissolved, causing it to precipitate.[6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: This is cell-line dependent, but a general best practice is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[5] It is imperative to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test samples.[5]

Q3: Can I simply warm the buffer to get my pyrazole compound to dissolve?

A: While gently warming the solution (e.g., to 37°C) can sometimes help dissolve a compound, it's a temporary fix that can lead to supersaturation.[7] Upon cooling to the assay's incubation temperature, the compound may precipitate out of solution. This can lead to inconsistent results. It is a viable strategy but should be used with caution and validated for your specific compound and assay conditions.

Q4: How does the pH of my buffer affect the solubility of my pyrazole compound?

A: The pH of the buffer can significantly impact the solubility of ionizable compounds. Pyrazoles are weakly basic, with a pKa of the conjugate acid typically around 2.5.[8][9] This means that at a pH below its pKa, the pyrazole will be protonated and may exhibit increased aqueous solubility.[5][10] However, you must ensure that the required pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).[5]

Troubleshooting Guide: From Precipitation to Reliable Data

When faced with a stubborn pyrazole compound, a systematic approach to troubleshooting is key. This guide will walk you through a logical workflow to diagnose and solve solubility issues.

Phase 1: Initial Assessment and Simple Fixes

This initial phase focuses on identifying the problem and attempting straightforward solutions before moving to more complex formulation strategies.

Step 1: Visual Inspection and Concentration Check

  • Observe: Do you see visible precipitate, cloudiness, or an oily film in your assay wells?[11][12]

  • Action: Your intended concentration may be exceeding the compound's aqueous solubility limit.

  • Solution: Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer. Consider lowering the highest concentration in your dose-response experiments.[4][6]

Step 2: Solvent and Dilution Protocol Optimization

  • Action: Evaluate your stock solution solvent and dilution method.

  • Solution: While DMSO is a common first choice, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[4][7] When diluting, adding the aqueous buffer to the DMSO stock (rather than the other way around) with vigorous mixing can sometimes prevent precipitation.

Phase 2: Intermediate Strategies for Enhanced Solubilization

If simple fixes are insufficient, the next step is to employ solubility-enhancing excipients.

Co-Solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds when added to an aqueous solution.[5]

  • Examples: Polyethylene glycols (PEGs), propylene glycol (PG), and ethanol are commonly used.

  • Protocol: It is crucial to perform a solvent tolerance test to determine the maximum concentration of the co-solvent that your assay can handle without affecting the biological system.

Surfactants:

  • Mechanism: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Examples: Tween-80, Triton X-100, and Cremophor EL are frequently used non-ionic surfactants.

  • Considerations: Surfactants can interfere with some biological assays, so their compatibility must be verified.

Phase 3: Advanced Formulation Techniques

For the most challenging compounds, more advanced formulation strategies may be necessary.

Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, forming a water-soluble "inclusion complex."[5][13][14]

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are popular choices due to their improved solubility and safety profiles compared to native β-cyclodextrin.[5][15]

Solid Dispersions:

  • Mechanism: A solid dispersion is a system where the drug is dispersed in a solid-state carrier, usually a polymer.[16] This can enhance solubility by converting the crystalline drug into a higher-energy amorphous form.[16][17]

  • Preparation: Common methods include solvent evaporation and melt extrusion.[17]

Nanoparticle Formulations:

  • Mechanism: Reducing the particle size of a compound to the nanometer range increases its surface area-to-volume ratio, leading to enhanced dissolution rates and saturation solubility.[18]

  • Techniques: Wet media milling and nanoprecipitation are common methods for producing nanoparticle formulations.[18][19]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: Determining Maximum Soluble Concentration via Nephelometry

This protocol provides a high-throughput method to assess the kinetic aqueous solubility of your pyrazole compound.[6]

Materials:

  • Pyrazole compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring turbidity

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your compound stock in 100% DMSO.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution. Mix immediately.[6]

  • Incubation: Incubate the plate at your assay temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate using a nephelometer to measure the intensity of scattered light, which is proportional to the amount of precipitate.[6]

Protocol 2: Co-Solvent Tolerance Assay

This protocol helps determine the highest concentration of a co-solvent that can be used without significantly affecting enzyme activity or cell viability.[12]

Materials:

  • Enzyme/cell line of interest

  • Substrate/media

  • Co-solvent (e.g., PEG400, ethanol)

  • Assay buffer

Procedure:

  • Prepare Co-Solvent Dilutions: Prepare a range of co-solvent concentrations in your assay buffer (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% v/v).

  • Assay Setup: Set up your standard assay, but use the buffers containing the different co-solvent concentrations.

  • Initiate and Measure: Initiate the reaction (e.g., by adding substrate or cells) and measure the output (e.g., absorbance, fluorescence, cell viability) according to your protocol.

  • Analyze Data: Plot the assay signal as a percentage of the no-co-solvent control against the co-solvent concentration. Choose the highest concentration that does not cause a significant drop in activity/viability (e.g., maintains >90%).[12]

Data Presentation

Table 1: Hypothetical Solubility Data for a Model Pyrazole Compound

Formulation VehicleMaximum Soluble Concentration (µM)
PBS, pH 7.41
PBS + 1% DMSO5
PBS + 5% Ethanol15
PBS + 2% Tween-8035
10% HP-β-CD in Water>100

Visualizations

Diagram 1: Decision Tree for Overcoming Pyrazole Solubility Issues

G start Compound Precipitates in Assay check_conc Is concentration too high? start->check_conc lower_conc Lower Concentration check_conc->lower_conc Yes optimize_solvent Optimize Solvent System check_conc->optimize_solvent No success Solubility Achieved lower_conc->success co_solvents Try Co-solvents (PEG, Ethanol) optimize_solvent->co_solvents surfactants Use Surfactants (Tween-80) co_solvents->surfactants If ineffective advanced Advanced Formulations surfactants->advanced If ineffective cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion nanoparticles Nanoparticle Formulation advanced->nanoparticles cyclodextrin->success solid_dispersion->success nanoparticles->success

Caption: A workflow for troubleshooting pyrazole compound solubility.

Diagram 2: Mechanism of Cyclodextrin Encapsulation

G cluster_0 Cyclodextrin Inclusion Complex pyrazole Poorly Soluble Pyrazole Compound complex Water-Soluble Inclusion Complex pyrazole->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Encapsulation of a pyrazole by a cyclodextrin.

References

Optimizing reaction conditions for N-alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles

Introduction

Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of N-alkylated pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The N-alkylation of the pyrazole ring is a critical transformation for modulating the physicochemical and pharmacological properties of these molecules.[3]

However, what appears to be a straightforward SN2 reaction is often complicated by challenges, most notably the control of regioselectivity. The two adjacent nitrogen atoms in the pyrazole ring (N1 and N2) possess similar nucleophilicity, frequently leading to the formation of regioisomeric mixtures that are challenging to separate.[4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to rationally design and optimize your reaction conditions for high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles so challenging?

A: The primary difficulty arises from the similar electronic properties and, consequently, the comparable nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[4][6] This often results in a competitive alkylation process, yielding a mixture of N1 and N2 alkylated regioisomers. The separation of these isomers can be a significant purification challenge, impacting overall yield and process efficiency.[4]

Q2: What are the primary factors that govern the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome of pyrazole N-alkylation is a finely tuned balance of several interconnected factors:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself are often the most dominant factors.[4][7] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

  • Electronic Effects: The nature of substituents (electron-donating or electron-withdrawing) on the pyrazole ring can alter the electron density and nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[5]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can dramatically influence the N1/N2 ratio.[4][6]

  • Alkylating Agent: The structure of the electrophile is critical. Specialized reagents, such as sterically bulky α-halomethylsilanes or trichloroacetimidates, have been designed to achieve high selectivity.[7][8]

Q3: How can I favor the formation of the N1-alkylated pyrazole isomer?

A: To selectively synthesize the N1-alkylated product, consider the following strategies:

  • Leverage Steric Hindrance: If your pyrazole substrate is substituted at the C3 and C5 positions, the alkylating agent will preferentially attack the nitrogen adjacent to the smaller substituent.

  • Employ Bulky Alkylating Agents: The use of sterically demanding alkylating agents can significantly enhance N1 selectivity. For instance, α-halomethylsilanes have been successfully used as masked methylating agents to achieve high N1/N2 ratios.[8]

  • Optimize Reaction Conditions: Certain combinations of base and solvent are known to favor N1-alkylation. For example, using sodium hydride (NaH) in aprotic polar solvents like DMF or THF, or potassium carbonate (K₂CO₃) in DMSO, has been shown to promote the formation of the N1 isomer.[3][4]

Q4: Are there methods to selectively obtain the N2-alkylated pyrazole isomer?

A: While N1-alkylation is often favored due to sterics, N2-selective alkylation can be achieved. One reported strategy involves the use of magnesium-based Lewis acids as catalysts, which can direct the alkylation to the N2 position.[9] The choice of substituents on the pyrazole ring can also play a directing role.[9]

Q5: What is the role of the base in pyrazole N-alkylation?

A: The base is crucial for deprotonating the N-H of the pyrazole ring, generating the pyrazolate anion, which is a much stronger nucleophile. The choice of base can influence not only the reaction rate but also the regioselectivity.[6] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and potassium tert-butoxide.[3][10] The strength of the base and the nature of its counter-ion can affect the aggregation state and reactivity of the pyrazolate anion.[6]

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of pyrazoles and provides actionable solutions based on mechanistic principles.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
Insufficient Deprotonation The chosen base may not be strong enough to effectively deprotonate the pyrazole N-H, especially if the pyrazole contains electron-withdrawing groups. Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying NaH or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions, as moisture will quench it.[3]
Poor Reactivity of Alkylating Agent The alkylating agent may be too sterically hindered or electronically deactivated. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide to increase reactivity. Alternatively, increasing the reaction temperature may be necessary, but this could negatively impact selectivity.[11]
Decomposition of Reagents or Products High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive substrates or products. Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Consider running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer a way to rapidly heat the reaction to the desired temperature, potentially minimizing decomposition by reducing overall reaction time.[12][13]
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Potential Cause Explanation & Recommended Solution
Similar Steric Environment at N1 and N2 If the substituents at the C3 and C5 positions of the pyrazole are of similar size, achieving high regioselectivity can be difficult with standard alkylating agents. Solution: Employ a sterically bulky alkylating agent. This will amplify the small steric differences between the two nitrogen environments, favoring alkylation at the less hindered site. For example, using a bulky α-halomethylsilane for methylation has shown excellent N1-selectivity.[8]
Suboptimal Reaction Conditions The choice of solvent and base can significantly alter the N1/N2 ratio. The solvent can influence the solvation of the pyrazolate anion and the transition state, while the base's counter-ion can coordinate with the anion, affecting its nucleophilicity and steric profile. Solution: Systematically screen different reaction conditions. A common starting point is to compare a strong base in an aprotic solvent (e.g., NaH in DMF) with a weaker base in a different solvent (e.g., K₂CO₃ in DMSO).[1] Phase-transfer catalysis (PTC) can also be an effective method to improve yields and, in some cases, selectivity, often under milder conditions and even without a solvent.[10][11]
Thermodynamic vs. Kinetic Control In some cases, one regioisomer may be the kinetic product (formed faster) while the other is the thermodynamic product (more stable). The reaction conditions can dictate which product is favored. Solution: To favor the kinetic product, use a strong base at low temperature for a short reaction time. To favor the thermodynamic product, you might try using a weaker base at a higher temperature for a longer duration, potentially allowing for equilibration if the reaction is reversible.
Problem 3: Side Reactions and Impurity Formation
Potential Cause Explanation & Recommended Solution
Dialkylation If an excess of the alkylating agent is used, or if the mono-alkylated product is sufficiently nucleophilic, dialkylation to form a pyrazolium salt can occur. Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. Add the alkylating agent slowly to the deprotonated pyrazole solution to maintain a low instantaneous concentration.
Reaction with Solvent Some highly reactive alkylating agents can react with nucleophilic solvents like DMF. Solution: Choose a less reactive, non-nucleophilic solvent such as THF, dioxane, or toluene.
Base-Induced Side Reactions Strong bases can sometimes promote side reactions, such as the elimination of the alkylating agent or isomerization of certain functional groups. For example, using a strong base like KOH with propargyl bromide can lead to isomerization.[11] Solution: If side reactions are observed, consider using a milder base like K₂CO₃.[11]

Experimental Protocols & Visualizations

General Protocol for N-Alkylation using NaH in DMF

This protocol is a robust starting point for the N1-alkylation of many pyrazole substrates.[3]

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.

Decision Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole N-alkylation.

G start Start: N-Alkylation of Unsubstituted Pyrazole problem Problem: Low Regioselectivity (N1/N2 Mixture) start->problem check_sterics Analyze Steric Hindrance at C3/C5 problem->check_sterics sterics_different C3/C5 Substituents are Sterically Different? check_sterics->sterics_different use_steric_agent Use a Sterically Bulky Alkylating Agent (e.g., alpha-halomethylsilane) sterics_different->use_steric_agent Yes screen_conditions Screen Reaction Conditions (Base/Solvent) sterics_different->screen_conditions No outcome Evaluate N1/N2 Ratio use_steric_agent->outcome na_dmf Try NaH in DMF/THF screen_conditions->na_dmf k2co3_dmso Try K2CO3 in DMSO screen_conditions->k2co3_dmso ptc Consider Phase-Transfer Catalysis (PTC) screen_conditions->ptc na_dmf->outcome k2co3_dmso->outcome ptc->outcome success Success: High Regioselectivity Achieved outcome->success

Caption: Decision tree for optimizing N-alkylation regioselectivity.

Reaction Mechanism Overview

The N-alkylation of pyrazole is typically an SN2 reaction. The key steps are deprotonation of the pyrazole to form the nucleophilic pyrazolate anion, followed by the attack of this anion on the electrophilic alkylating agent.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) pyrazole Pyrazole (R-H) pyrazolate Pyrazolate Anion (R⁻) pyrazole->pyrazolate + B: base Base (B:) acid Conjugate Acid (BH⁺) alkyl_halide Alkyl Halide (R'-X) product N-Alkylated Pyrazole (R-R') halide Halide Ion (X⁻) pyrazolate2->product + R'-X

Caption: Simplified mechanism for pyrazole N-alkylation.

By understanding the interplay of these factors and systematically applying the troubleshooting strategies outlined above, you can significantly improve the outcome of your pyrazole N-alkylation reactions. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenging peak tailing with aminopyrazole compounds in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just steps, but the scientific reasoning behind them, enabling you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem?

Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal separation, a peak should be perfectly symmetrical, known as a Gaussian shape.[1] We quantify this distortion using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry, while values greater than 1.2 are generally considered problematic.[2]

Peak tailing is a critical issue for two main reasons:

  • Poor Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[2][3]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to unreliable and inaccurate calculations of the analyte's concentration.[2][4]

Q2: I'm seeing perfect peaks for other compounds, but my aminopyrazole peaks are tailing severely. Why?

This is a classic and common challenge. The issue stems from the fundamental chemical properties of both your aminopyrazole analyte and the stationary phase inside your HPLC column.

The primary cause is a type of unwanted secondary interaction between your basic analyte and the column's silica backbone.[5] Here’s the mechanism:

  • Basic Analyte: Aminopyrazole compounds are heteroarylamines and are basic in nature.[6][7] In a typical reversed-phase mobile phase (pH 3-7), the amine functional group will be protonated, carrying a positive charge.

  • Acidic Silanols: Standard silica-based columns (like C18 or C8) have residual silanol groups (Si-OH) on their surface.[8][9] These silanols are acidic (with a pKa around 3.8–4.2) and become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~4.[10]

  • Ionic Interaction: The positively charged aminopyrazole is strongly attracted to these negatively charged silanol sites.[5][8] This ionic interaction is much stronger than the intended hydrophobic (reversed-phase) interaction. A portion of the analyte molecules gets "stuck" on these active sites and elutes slowly, creating the characteristic "tail."[11]

This secondary retention mechanism disrupts the normal partitioning of the analyte between the mobile and stationary phases, leading to broad, tailing peaks.[5][8]

Q3: What are the first and simplest things I should check before changing my method?

Before diving into complex method development, always rule out simple physical or system-related issues. Often, peak tailing that affects all peaks in a chromatogram points to a system problem rather than a chemical one.[11]

  • Check for Extra-Column Volume (Dead Volume): This is any volume the sample encounters outside of the column itself, such as in tubing, fittings, or the detector cell.[12] Excessive dead volume allows the analyte band to spread out, causing peak broadening and tailing.[3][12][13]

    • Action: Ensure all fittings are properly connected (e.g., ferrules are seated correctly). Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length to an absolute minimum, especially between the column and the detector.[1][12]

  • Suspect a Column Void: Over time, the packed bed at the inlet of the column can settle, creating a void. This void acts as a significant source of dead volume.[4][14]

    • Action: As a diagnostic test, try reversing the column's flow direction (if the manufacturer permits). If the peak shape improves, a void at the original inlet is the likely culprit. This is a temporary fix; the column should be replaced for reliable results.[4][5]

Q4: How can I use mobile phase pH to improve the peak shape of my aminopyrazole?

Manipulating the mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like aminopyrazoles.[15][16][17][18] The goal is to suppress the unwanted ionic interactions by controlling the charge state of either the analyte or the silanol groups.

The Strategy: To prevent the ionic attraction, we must ensure that either the aminopyrazole or the silanol groups are in a neutral, uncharged state.

  • Low pH (e.g., pH 2.5 - 3.5): At a low pH, the acidic silanol groups (pKa ~4) will be fully protonated (Si-OH) and therefore neutral.[5][14] While your basic aminopyrazole will be fully protonated (positively charged), there are no negatively charged sites on the silica surface for it to interact with. This effectively eliminates the secondary ionic interaction, leading to vastly improved peak symmetry.[5][10] This is the most common and effective strategy.

  • High pH (e.g., pH > 8): At a high pH, the aminopyrazole (pKa of the conjugate acid is typically around 4-6) will be in its neutral form. While the silanols will be deprotonated and negative, the analyte is no longer charged, mitigating the strong ionic pull. Caution: This approach requires a pH-stable column, as standard silica columns will dissolve at high pH.[18][19]

See the detailed protocol below for conducting a mobile phase pH study.

Q5: I've adjusted the pH, but the tailing is still not acceptable. What is my next step?

If pH adjustment alone is insufficient, the next step is to use a mobile phase additive that acts as a "competing base" or "silanol blocker."[14]

  • Triethylamine (TEA): The most common choice is Triethylamine (TEA).[20][21] TEA is a small amine that, when added to the mobile phase at a low concentration (typically 0.05% - 0.1%), will be protonated at low pH.[14][22] This positively charged TEA preferentially binds to the negatively charged silanol sites on the column, effectively masking them from your aminopyrazole analyte.[9][21] With the active sites blocked, your analyte elutes symmetrically via the intended reversed-phase mechanism.

  • Buffers: Using a buffer (e.g., phosphate, formate) at a higher concentration (20-50 mM) can also help. The buffer ions can help shield the silanol sites and maintain a consistent pH on the column surface, improving peak shape.[4][14]

Important Note: Once a column has been used with an additive like TEA, it can be difficult to remove completely. It is good practice to dedicate that column to methods using TEA.[19][22]

Q6: Could my HPLC column be the root of the problem?

Absolutely. Column technology has evolved specifically to address the challenges of analyzing basic compounds. If you are using an older column (e.g., a "Type A" silica column), it likely has a higher concentration of acidic, active silanol groups.[10][23]

Consider these modern column chemistries for aminopyrazole analysis:

  • High-Purity, End-Capped Columns: Modern columns are made from high-purity silica with fewer metal impurities (which can also cause tailing) and are "end-capped."[5][23] End-capping is a chemical process that covers most of the residual silanol groups with a less reactive group, significantly reducing their ability to interact with basic analytes.[1][5][24]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 or C8 chain.[1][25] This polar group helps to shield the residual silanols from basic analytes, further improving peak shape.

  • Charged Surface/Hybrid Columns: Some advanced columns have a slightly positively charged surface that works to electrostatically repel protonated basic compounds from the underlying silica surface, preventing tailing.[25]

If you are consistently facing tailing issues with basic compounds, investing in a modern, high-purity, end-capped column is often the most effective long-term solution.[14]

Systematic Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving peak tailing issues with aminopyrazole compounds.

TroubleshootingWorkflow start Peak Tailing Observed for Aminopyrazole check_system Q: Does tailing affect ALL peaks? start->check_system system_issue Potential System Issue: - Check fittings for dead volume - Inspect column for voids check_system->system_issue Yes chem_issue Chemical Interaction Issue (Specific to Aminopyrazole) check_system->chem_issue No, only basic peaks fix_system Action: Tighten fittings, use low-volume tubing, replace column if voided system_issue->fix_system fix_system->start ph_study Protocol 1: Mobile Phase pH Study Adjust pH to 2.5 - 3.5 chem_issue->ph_study eval_ph Q: Is Tailing Factor (Tf) < 1.2? ph_study->eval_ph additives Protocol 2: Use Additives Add 0.1% TEA or use higher buffer concentration eval_ph->additives No success Problem Solved: Method is Robust eval_ph->success Yes eval_additives Q: Is Tf < 1.2? additives->eval_additives column_chem Evaluate Column Chemistry Consider high-purity, end-capped, or polar-embedded column eval_additives->column_chem No eval_additives->success Yes column_chem->success

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of an aminopyrazole compound by suppressing silanol interactions.

Methodology:

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile (or Methanol)

    • Gradient/Isocratic: Use your current conditions (e.g., 60:40 A:B)

    • Flow Rate: 1.0 mL/min

    • Detection: UV, at λmax of your compound

    • Analyte: Prepare a standard solution of your aminopyrazole at a known concentration (e.g., 10 µg/mL).

  • pH Evaluation:

    • Run 1 (Control - Mid pH): Prepare Mobile Phase A with a 10 mM phosphate or acetate buffer adjusted to pH 6.0. Equilibrate the column for at least 15 column volumes. Inject the standard and record the chromatogram.

    • Run 2 (Low pH): Prepare Mobile Phase A with a 10 mM phosphate buffer or 0.1% formic acid, and adjust the pH to 3.0. Equilibrate the column thoroughly. Inject the standard and record the chromatogram.

    • Run 3 (Very Low pH): Prepare Mobile Phase A with 0.1% trifluoroacetic acid (TFA), which will result in a pH of ~2.5. Equilibrate, inject, and record.

  • Data Analysis:

    • For each run, measure the retention time (RT) and calculate the USP Tailing Factor (Tf) for the aminopyrazole peak.

    • Compare the results. A significant improvement (Tf approaching 1.0) at low pH confirms that silanol interactions are the primary cause of tailing.

Data Presentation: Effect of Mobile Phase pH on Peak Shape

RunMobile Phase Aqueous ComponentpHRetention Time (min)USP Tailing Factor (Tf)Observation
110 mM Phosphate Buffer6.05.82.1Severe Tailing
20.1% Formic Acid3.04.51.3Significant Improvement
30.1% Trifluoroacetic Acid (TFA)~2.54.21.1Excellent Symmetry

Note: Retention time will likely decrease as the pH is lowered because the ionized basic analyte is more polar.[15][26] You may need to decrease the percentage of organic solvent to bring retention back into a desirable range.

References

Minimizing side products in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side products and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this versatile reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Knorr pyrazole synthesis, offering explanations for their causes and actionable protocols to mitigate them.

Issue 1: Formation of Regioisomeric Pyrazole Mixtures

Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two isomeric pyrazoles. How can I improve the regioselectivity?

A: The formation of regioisomers is a well-known challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[1][2] The outcome is determined by which carbonyl group the substituted nitrogen of the hydrazine initially attacks. Several factors, including sterics, electronics, and reaction conditions, govern this selectivity.[2]

Root Cause Analysis:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.

  • pH Control: The reaction mechanism is pH-dependent. Acid catalysis activates the carbonyl group for nucleophilic attack by protonating the oxygen.[3] However, the nucleophilicity of the hydrazine is also affected by pH.

Troubleshooting Protocol:

  • Solvent Modification: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the ratio in favor of the desired isomer.[4]

  • Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetic product, potentially leading to a higher yield of one regioisomer.

  • pH Adjustment: Careful control of pH is crucial. While acidic conditions are generally required to catalyze the reaction, excessively low pH can lead to the formation of furan byproducts or other side reactions.[3][5] A systematic screening of pH in the range of 3-5 is recommended.

  • Staged Reagent Addition: In some cases, pre-forming the hydrazone by reacting the hydrazine with the dicarbonyl compound at a lower temperature before proceeding with the cyclization at a higher temperature can improve selectivity.

Issue 2: Presence of an N-Acylated Hydrazone Intermediate

Q: I'm observing a significant amount of a stable intermediate that I've identified as an N-acylated hydrazone, and the reaction is not proceeding to the final pyrazole product. What is causing this?

A: The formation and accumulation of an N-acylated hydrazone intermediate suggest that the initial condensation has occurred, but the subsequent intramolecular cyclization is hindered. This is often observed at neutral or higher pH values.[3]

Root Cause Analysis:

  • Insufficient Acid Catalysis: The cyclization step, which involves the attack of the second nitrogen atom on the remaining carbonyl group, is also acid-catalyzed.[3][6] Without sufficient acid, this step can be very slow or may not occur at all.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically impede the intramolecular cyclization.

Troubleshooting Protocol:

  • Increase Acidity: The most direct solution is to increase the concentration of the acid catalyst. A common choice is a few drops of glacial acetic acid.[7] For less reactive substrates, stronger acids like trifluoroacetic acid (TFA) may be necessary, but should be used judiciously to avoid degradation.[8]

  • Elevate Reaction Temperature: Increasing the temperature provides the necessary activation energy for the cyclization to proceed. Refluxing in a suitable solvent like ethanol or propanol is a common practice.[7]

  • Microwave Irradiation: The use of microwave-assisted synthesis can sometimes dramatically reduce reaction times and promote the cyclization of stubborn intermediates.

Issue 3: Formation of Dark, Tarry Side Products

Q: My reaction mixture is turning dark brown or black, and I'm isolating a tarry, impure product. What is causing this polymerization/degradation?

A: The formation of dark, insoluble materials is often a sign of polymerization or degradation of the starting materials or the product, typically caused by overly harsh reaction conditions.[5][9]

Root Cause Analysis:

  • Excessively High Temperatures: Prolonged heating at high temperatures can lead to the decomposition of sensitive substrates or products.

  • Strongly Acidic Conditions: While acid is necessary, highly concentrated or strong acids can promote side reactions and polymerization.[5]

  • Reactive Starting Materials: Some 1,3-dicarbonyl compounds or hydrazines are inherently unstable under the reaction conditions.

Troubleshooting Protocol:

  • Moderate Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7]

  • Use a Milder Catalyst: Switch to a weaker acid catalyst, such as acetic acid, or reduce the amount of the current catalyst.

  • Inert Atmosphere: If your starting materials are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored impurities.[9]

  • Purification Strategy: If minor discoloration occurs, a silica plug filtration, washing with a non-polar solvent like toluene to remove colored impurities before eluting the product with a more polar solvent, can be an effective purification step.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[6][10][11] The mechanism proceeds through the following key steps:

  • Imine/Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the other protonated carbonyl group in an intramolecular fashion.[6]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of two water molecules) to form the stable, aromatic pyrazole ring.[7]

Q2: How does pH affect the rate of the Knorr pyrazole synthesis?

A2: The pH of the reaction medium has a significant impact on the reaction rate. Acidic conditions are generally favorable as they catalyze both the initial imine formation and the subsequent cyclization step by protonating the carbonyl oxygens, making the carbonyl carbons more electrophilic.[3] However, at very low pH, the hydrazine can be fully protonated, reducing its nucleophilicity and slowing down the reaction. Conversely, at neutral or basic pH, the initial hydrazone may form, but the cyclization to the pyrazole is often slow or does not occur.[3]

Q3: What are some common solvents and catalysts used in the Knorr pyrazole synthesis?

A3:

  • Solvents: Ethanol, propanol, and acetic acid are commonly used solvents.[7][9] As mentioned earlier, fluorinated alcohols like TFE and HFIP can be employed to enhance regioselectivity.[4]

  • Catalysts: Glacial acetic acid is a widely used and effective catalyst.[7] For less reactive substrates, stronger acids such as sulfuric acid or hydrochloric acid can be used, but with caution to avoid side reactions.

Q4: Can I use a β-ketoester instead of a 1,3-diketone?

A4: Yes, β-ketoesters are excellent substrates for the Knorr synthesis and react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles.[7] The reaction typically proceeds with the hydrazine first attacking the more reactive ketone carbonyl, followed by intramolecular attack on the ester carbonyl.[12]

Data and Workflow Visualization

Table 1: Recommended Starting Conditions for Knorr Pyrazole Synthesis
ParameterRecommended ConditionRationale
Hydrazine to Dicarbonyl Ratio 1.1 : 1 to 2 : 1A slight to moderate excess of hydrazine can help drive the reaction to completion.[13]
Solvent Ethanol or 1-PropanolGood solubility for a wide range of substrates and allows for reflux at a moderate temperature.[7]
Catalyst Glacial Acetic Acid (catalytic amount)Provides the necessary acidity for catalysis without being overly harsh.[7]
Temperature 80-100 °CSufficient to overcome the activation energy for most substrates without causing significant degradation.[7]
Reaction Time 1-4 hoursA typical timeframe for the reaction to reach completion. Monitor by TLC.[7]

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine H+ catalyst Hydrazine Hydrazine Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole -2H2O (Dehydration)

Caption: Key steps in the Knorr pyrazole synthesis mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield/Impurity Formation

Troubleshooting_Workflow start Low Yield or High Impurity q1 Isomeric Mixture? start->q1 a1_yes Modify Solvent (TFE/HFIP) Adjust Temperature/pH q1->a1_yes Yes q2 Stable Intermediate? q1->q2 No end Optimized Reaction a1_yes->end a2_yes Increase Acid Catalyst Elevate Temperature q2->a2_yes Yes q3 Tarry/Dark Product? q2->q3 No a2_yes->end a3_yes Lower Temperature Use Milder Catalyst Inert Atmosphere q3->a3_yes Yes q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common Knorr synthesis issues.

References

Technical Support Center: Enhancing the Solution Stability of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(1-phenylethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. As a Senior Application Scientist, I have consolidated field-proven insights and foundational chemical principles to help you navigate the challenges you might encounter during your experiments.

Introduction to the Stability of this compound

This compound is a heterocyclic amine with a structure that presents specific stability considerations. The presence of a primary aromatic amine on a pyrazole ring makes it susceptible to degradation, particularly through oxidation. Understanding the factors that influence its stability is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the potential causes of instability and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?

A change in color is a common indicator of degradation, often due to oxidation of the primary amine group. Aromatic amines are susceptible to air oxidation, which can be accelerated by factors such as light, elevated temperature, and the presence of metal ions. This process can lead to the formation of colored impurities.

Q2: I'm observing a loss of potency or concentration of my compound over a short period. How can I prevent this?

Loss of potency is a direct consequence of degradation. To prevent this, it's essential to control the experimental conditions. Key factors to consider are the choice of solvent, the pH of the solution, storage temperature, and protection from light and air.

Q3: What is the optimal pH range for storing solutions of this compound?

The stability of amines is significantly influenced by pH.[1] In acidic media, the amine group will be protonated, which can protect it from oxidation. However, excessively low pH may lead to other forms of degradation. Generally, a slightly acidic to neutral pH (around 4-7) is a good starting point for stability studies. The optimal pH will depend on the specific solvent system and experimental conditions.

Q4: Which solvents are recommended for dissolving this compound to enhance its stability?

The choice of solvent plays a critical role in the stability of amines.[2][3] Protic solvents like water can stabilize the protonated form of the amine through hydrogen bonding, potentially increasing its stability against oxidation.[2][4] However, the solubility of the compound must also be considered. Aprotic polar solvents such as DMSO and DMF are common, but their impact on stability should be evaluated.[4] It is advisable to use high-purity, degassed solvents to minimize oxidative degradation.

Q5: Can I use antioxidants to improve the stability of my solution?

Yes, the use of antioxidants can be an effective strategy. Pyrazole derivatives themselves have been noted for their antioxidant properties, which suggests the ring system has some inherent stability.[5][6][7] However, for a primary aromatic amine, adding external antioxidants like butylated hydroxytoluene (BHT), ascorbic acid, or tocopherol can help prevent oxidative degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound solutions.

Problem: Rapid Discoloration and Degradation of the Solution

Visual Observation: The solution quickly changes from colorless to yellow or brown. Analytical Observation: HPLC analysis shows a decrease in the main peak area and the appearance of new impurity peaks.

Workflow for Troubleshooting Degradation:

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks & Mitigation cluster_2 Advanced Stabilization cluster_3 Verification Problem Solution Discoloration/ Degradation Observed Check_Solvent 1. Evaluate Solvent - Use high-purity, degassed solvents. - Test alternative solvents (e.g., ethanol, acetonitrile). Problem->Check_Solvent Control_pH 2. Control pH - Prepare solutions in buffers (pH 4-7). - Avoid highly acidic or basic conditions. Check_Solvent->Control_pH Protect_Sample 3. Protect from Environment - Store in amber vials. - Purge with inert gas (N2 or Ar). - Store at low temperatures (2-8°C or -20°C). Control_pH->Protect_Sample Add_Antioxidants 4. Add Antioxidants - Screen antioxidants (e.g., BHT, ascorbic acid). - Determine optimal concentration. Protect_Sample->Add_Antioxidants Stability_Study 5. Perform Stability Study - Monitor by HPLC over time. - Compare different conditions. Add_Antioxidants->Stability_Study

Caption: A stepwise workflow for troubleshooting the degradation of this compound in solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a starting point for preparing a more stable solution of this compound.

Materials:

  • This compound

  • High-purity, degassed solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

  • Antioxidant (optional, e.g., BHT at 0.01% w/v)

Procedure:

  • Weigh the required amount of this compound in a clean, amber glass vial.

  • If using an antioxidant, add it to the vial.

  • Add the desired volume of degassed solvent to the vial.

  • Gently sonicate or vortex until the compound is fully dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Immediately cap the vial tightly.

  • Store the solution at the recommended temperature (2-8°C or -20°C for long-term storage), protected from light.

Protocol 2: Screening for Optimal pH

This experiment will help determine the most suitable pH for your solution.

Materials:

  • Stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or ethanol).

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range of 4 to 8.

  • HPLC system for analysis.

Procedure:

  • Prepare a series of solutions by diluting the stock solution with each of the different pH buffers.

  • The final concentration of the organic solvent should be kept constant across all samples.

  • Immediately after preparation, analyze each sample by HPLC to determine the initial concentration (T=0).

  • Store the samples under your typical experimental conditions (e.g., room temperature or 40°C for accelerated stability testing).

  • Analyze the samples by HPLC at various time points (e.g., 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining at each time point for each pH.

  • Plot the percentage remaining versus time for each pH to identify the optimal pH range for stability.

Data Summary Table for pH Screening:

pH% Remaining (2h)% Remaining (4h)% Remaining (8h)% Remaining (24h)
4.0
5.0
6.0
7.0
8.0
Protocol 3: Analytical Method for Monitoring Degradation

A robust analytical method is essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

This method should be validated for linearity, accuracy, and precision to ensure reliable results.

Understanding the Degradation Pathway

The primary suspected degradation pathway for this compound is the oxidation of the 5-amino group.

Degradation Pathway Compound This compound Oxidized_Products Oxidized Products (e.g., imines, nitroso derivatives, polymeric materials) Compound->Oxidized_Products [O] (Air, Light, Metal Ions)

Caption: A simplified diagram illustrating the oxidative degradation of this compound.

By understanding these principles and following the provided protocols, you can significantly enhance the stability of your this compound solutions, leading to more accurate and reliable experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Identification of 1-(1-phenylethyl)-1H-pyrazol-5-amine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of degradation products of 1-(1-phenylethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and structural elucidation. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure, which contains a pyrazole ring, a chiral benzylic carbon, and a primary amine, several degradation pathways are plausible under forced degradation conditions.[1][2] These studies intentionally expose the drug substance to extreme conditions to predict potential degradation products.[3]

  • Oxidation: The primary amine and the benzylic carbon are susceptible to oxidation.[1] This could lead to the formation of hydroxylated derivatives, ketones, or even ring-opened products. The pyrazole ring itself can also undergo oxidation, though it is generally more stable.

  • Hydrolysis: The amide-like character of the pyrazole ring system could make it susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring opening.[1][4]

  • Photolysis: Exposure to UV or visible light can induce photolytic degradation, potentially leading to radical-mediated reactions, rearrangements, or fragmentation of the molecule.[1]

  • Thermal Degradation: High temperatures can lead to various reactions, including racemization at the chiral center, elimination reactions, or fragmentation of the molecule.

Q2: Why is it crucial to identify degradation products?

A2: Identifying degradation products is a mandatory requirement by regulatory agencies and is directly related to the quality, safety, and efficacy of a drug product.[5] The presence of impurities, including degradation products, can compromise the quality, safety, and efficacy of pharmaceutical products.[1] Some degradation products may be pharmacologically active or toxic. Understanding the degradation profile is essential for:

  • Safety Assessment: To ensure that no toxic by-products are formed during the shelf-life of the drug.

  • Efficacy Evaluation: To confirm that the active pharmaceutical ingredient (API) concentration remains within the specified limits.

  • Method Validation: To develop stability-indicating analytical methods that can accurately quantify the drug substance in the presence of its degradation products.[6][7]

  • Formulation Development: To design a stable formulation and determine appropriate storage conditions and shelf-life.[2]

Q3: What are the primary analytical techniques for identifying these degradation products?

A3: A combination of hyphenated chromatographic and spectroscopic techniques is the most powerful approach.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: This is the workhorse for separating the parent drug from its degradation products.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining molecular weight and fragmentation information, which is crucial for proposing the structures of unknown impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or thermally stable degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unequivocal structural elucidation of isolated degradation products. Techniques like 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the molecular structure.[8][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem 1: No significant degradation is observed in forced degradation studies.
Potential Cause Troubleshooting & Optimization Scientific Rationale
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[7]Forced degradation studies are designed to accelerate the degradation process to generate detectable levels of impurities in a short period.[7][10]
Compound is inherently stable. While possible, it's more likely that the conditions are not optimal. Consider using more aggressive conditions, such as higher temperatures or more potent oxidizing agents (e.g., AIBN).[7]Some molecules are highly stable, but it's crucial to rigorously test the limits of this stability to ensure a comprehensive degradation profile is established.
Analytical method is not sensitive enough. Optimize the detection wavelength in your HPLC-UV method or switch to a more sensitive detector like a mass spectrometer.Degradation products may be present at very low concentrations, requiring highly sensitive analytical techniques for their detection.[11]
Problem 2: Poor separation of degradation products from the parent compound in HPLC.
Potential Cause Troubleshooting & Optimization Scientific Rationale
Inappropriate column chemistry. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for your analytes.The choice of column chemistry significantly impacts the separation mechanism and selectivity between structurally similar compounds.[11]
Mobile phase composition is not optimal. Systematically vary the organic modifier, pH, and buffer concentration of the mobile phase. Employing a gradient elution can also improve the separation of complex mixtures.[12]Modifying the mobile phase alters the partitioning of analytes between the stationary and mobile phases, thereby influencing their retention times and separation.
Co-elution with matrix components. If analyzing a formulated product, perform a sample cleanup step like solid-phase extraction (SPE) to remove interfering excipients.[13]Matrix effects can interfere with the separation and detection of analytes. Sample preparation is key to minimizing these interferences.
Problem 3: Difficulty in elucidating the structure of a degradation product using LC-MS.
Potential Cause Troubleshooting & Optimization Scientific Rationale
Insufficient fragmentation in MS/MS. Optimize the collision energy in your MS/MS experiment to induce more informative fragmentation. Consider using different ionization techniques (e.g., APCI instead of ESI).The fragmentation pattern is crucial for structural elucidation. Optimizing MS parameters can provide more detailed structural information.
Isomeric degradation products. Isomers will have the same molecular weight. To differentiate them, rely on their chromatographic separation and unique fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition.Isomers pose a significant challenge. A combination of chromatography and high-resolution mass spectrometry is often required for their differentiation.
Ambiguous structural information. Isolate the degradation product using preparative HPLC and perform NMR analysis for definitive structural confirmation.While LC-MS provides valuable information, NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[14]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the typical stress conditions for forced degradation studies as recommended by ICH guidelines.[2]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration.

Note: The extent of degradation should be targeted between 5-20% to avoid the formation of secondary degradation products.[7]

Protocol 2: HPLC-MS/MS Analysis for Impurity Profiling

This protocol provides a starting point for developing an HPLC-MS/MS method.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Range m/z 50-500
MS/MS Data-dependent acquisition
Protocol 3: NMR Sample Preparation and Analysis
  • Isolation: Isolate the degradation product of interest using preparative HPLC.

  • Drying: Lyophilize or evaporate the collected fraction to obtain a pure, dry sample.

  • Dissolution: Dissolve approximately 1-5 mg of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Acquire a suite of NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • 2D COSY (Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) for stereochemical information.[15]

Section 4: Visualizations

Workflow for Degradation Product Identification

G cluster_0 Stress Studies cluster_1 Analytical Separation & Detection cluster_2 Structure Elucidation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC_UV_PDA HPLC-UV/PDA Analysis Forced_Degradation->HPLC_UV_PDA Separate Degradants LC_MS LC-MS/MS Analysis HPLC_UV_PDA->LC_MS Characterize Masses Propose_Structure Propose Structures (Based on MS data) LC_MS->Propose_Structure Interpret Spectra Isolate_Impurity Isolate Impurity (Preparative HPLC) Propose_Structure->Isolate_Impurity For Confirmation NMR_Analysis NMR Analysis (1D & 2D NMR) Isolate_Impurity->NMR_Analysis Acquire Data Confirm_Structure Confirm Structure NMR_Analysis->Confirm_Structure Elucidate Structure

References

Technical Support Center: Optimizing Cell Permeability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the cell permeability of your pyrazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the cellular uptake and efficacy of your compounds.

Introduction: The Permeability Challenge with Pyrazole-Based Inhibitors

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its versatility in forming key interactions with biological targets is well-documented.[3][4] However, a common hurdle in the development of pyrazole-containing compounds is achieving optimal cell permeability. Poor permeability can lead to a disconnect between high in vitro potency and low cellular or in vivo efficacy. This guide will equip you with the knowledge and practical steps to diagnose and overcome these permeability barriers.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the cell permeability of pyrazole-based inhibitors.

Q1: What are the key molecular properties of my pyrazole-based inhibitor that influence its cell permeability?

A1: Several physicochemical properties are critical. High lipophilicity, often a consequence of the aromatic nature of the pyrazole ring and its substituents, can lead to poor aqueous solubility and membrane retention.[5] The hydrogen bonding capacity of the pyrazole ring and other functional groups can also impede passive diffusion across the lipid bilayer of the cell membrane.[5] Additionally, the compound's ionization state (pKa) at physiological pH is crucial, as charged molecules generally exhibit lower permeability.[6]

Q2: I have a potent pyrazole-based inhibitor in a biochemical assay, but it shows no activity in a cell-based assay. What is the likely cause?

A2: A significant drop-off in activity between biochemical and cellular assays often points to poor cell permeability. Your compound may not be reaching its intracellular target at a sufficient concentration. Other potential reasons include rapid efflux by transporter proteins or intracellular metabolism.

Q3: What is a good starting point for assessing the permeability of my compound?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent initial screen.[5][7] It is a high-throughput, cost-effective method to evaluate a compound's passive permeability across an artificial lipid membrane.[7][8] This will provide a baseline understanding of your molecule's passive diffusion characteristics before proceeding to more complex and resource-intensive cell-based assays like the Caco-2 or MDCK assays.[5][8][9]

Q4: My compound has poor permeability in the PAMPA assay. What are my options?

A4: Poor PAMPA results suggest issues with passive diffusion. You can consider several strategies:

  • Medicinal Chemistry Approaches: Modify the structure to reduce lipophilicity or mask hydrogen bond donors.[5]

  • Formulation Strategies: Utilize solubility enhancers like cyclodextrins or formulate the compound in a self-emulsifying drug delivery system (SEDDS).[10][11]

  • Prodrug Approach: Convert your active compound into a more permeable prodrug that is metabolized to the active form inside the cell.[6]

Q5: What is the difference between the PAMPA and Caco-2 permeability assays?

A5: PAMPA measures only passive diffusion across an artificial membrane.[8][9] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[9][12] This model is more biologically relevant as it accounts for not only passive diffusion but also active transport processes, including uptake and efflux, as well as paracellular transport.[8][9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common permeability issues.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

Symptoms:

  • The calculated Papp value from your PAMPA is consistently in the low range (e.g., < 1.0 x 10⁻⁶ cm/s).

  • Poor recovery of the compound from the assay system.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Co-solvent: Increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in the donor buffer, ensuring it does not exceed a concentration that disrupts the artificial membrane integrity.[5] 2. pH Adjustment: Evaluate the compound's pKa and adjust the buffer's pH to favor the neutral, more permeable species.[5] 3. Formulation: Consider formulating the compound with solubilizing excipients such as cyclodextrins.[5][10]
High Lipophilicity 1. Membrane Retention: High lipophilicity can cause the compound to become trapped within the artificial membrane. Analyze the amount of compound remaining in the membrane after the assay.[5] 2. Structural Modification: If feasible, engage in medicinal chemistry efforts to introduce more polar groups to reduce lipophilicity without compromising target engagement.[5]
Compound Aggregation 1. Visual Inspection: Visually inspect the donor well for any precipitation of the compound.[5] 2. Dynamic Light Scattering (DLS): Use DLS to assess for the presence of aggregates in your compound stock solution.
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay

Symptoms:

  • The apparent permeability from the basolateral to the apical compartment (Papp B-A) is significantly higher than from the apical to the basolateral compartment (Papp A-B).

  • The efflux ratio (Papp B-A / Papp A-B) is greater than 2.[9]

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Active Efflux by Transporter Proteins 1. Inhibitor Co-incubation: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).[12] A significant decrease in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter. 2. Structural Modification: Modify the compound's structure to reduce its recognition by efflux pumps. This can sometimes be achieved by altering charge, hydrogen bonding potential, or overall shape. 3. Alternative Delivery Routes: If efflux is a major and insurmountable issue for oral delivery, consider alternative administration routes.
Poor Apical Uptake 1. Uptake Transporter Assessment: Investigate if your compound is a substrate for any apical uptake transporters. This can be done using cell lines that overexpress specific transporters. 2. Formulation with Permeation Enhancers: The inclusion of permeation enhancers in your formulation can transiently open tight junctions between cells, allowing for increased paracellular transport. However, potential toxicity must be carefully evaluated.[5][10]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

Materials:

  • 96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • PAMPA lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., testosterone and atenolol)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Prepare the Artificial Membrane: Carefully coat the filter of each well in the 96-well filter plate with 5 µL of the PAMPA lipid solution.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Dilute the test and control compounds to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should typically be less than 1%. Add 150 µL of the compound solutions to the corresponding wells of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq]) Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Surface area of the membrane

    • Time = Incubation time in seconds

    • [CA] = Concentration in the acceptor well

    • [Ceq] = Equilibrium concentration

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 assay.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).

  • Apical to Basolateral (A-B) Permeability: a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability: a. Wash the monolayers with pre-warmed HBSS. b. Add HBSS containing the test compound to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the apical chamber and replace with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualization of Concepts

Diagram 1: Factors Influencing Cell Permeability

G cluster_compound Compound Properties cluster_membrane Membrane & Cellular Factors Lipophilicity Lipophilicity Permeability Permeability Lipophilicity->Permeability Solubility Solubility Solubility->Permeability SizeShape Size & Shape SizeShape->Permeability HBD_HBA H-Bond Donors/Acceptors HBD_HBA->Permeability pKa pKa pKa->Permeability PassiveDiffusion Passive Diffusion PassiveDiffusion->Permeability ActiveTransport Active Transport ActiveTransport->Permeability EffluxPumps Efflux Pumps EffluxPumps->Permeability Metabolism Metabolism Metabolism->Permeability

Caption: Key compound and cellular factors that govern cell permeability.

Diagram 2: Permeability Assay Workflow

G Start Start: Potent Pyrazole Inhibitor PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Active/Passive Permeability) PAMPA->Caco2 Good P_app Optimization Structural/Formulation Optimization PAMPA->Optimization Poor P_app Efflux Efflux Assessment (with inhibitors) Caco2->Efflux High Efflux Ratio Caco2->Optimization Low Efflux Ratio & Good P_app Efflux->Optimization Efflux Confirmed

Caption: A decision-making workflow for assessing and optimizing permeability.

References

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization and analysis of these vital heterocyclic compounds. Pyrazoles are foundational scaffolds in numerous pharmaceuticals and agrochemicals, making a deep understanding of their behavior in a mass spectrometer critical for unambiguous identification and quality control.[1][2][3]

This document moves beyond a simple listing of facts to provide a causal, experience-driven framework for troubleshooting. We will explore the "why" behind the fragmentation patterns and provide actionable, validated protocols to resolve common experimental challenges.

Section 1: Foundational Knowledge - Core Fragmentation of the Pyrazole Ring

Before troubleshooting, it is essential to understand the expected fragmentation behavior of the pyrazole core. Under Electron Ionization (EI), the most common technique for volatile pyrazole analysis, the fragmentation is primarily dictated by the stability of the heterocyclic ring.

FAQ 1: What are the fundamental fragmentation pathways for an unsubstituted pyrazole molecule in EI-MS?

The fragmentation of the pyrazole molecular ion ([M]•+) is characterized by two principal, competing pathways that define its mass spectrum.[4][5]

  • Expulsion of Hydrogen Cyanide (HCN): The initial fragmentation often involves the cleavage of the N1-N2 and C3-C4 bonds, leading to the expulsion of a neutral HCN molecule. This results in a characteristic fragment ion at [M-27]+.

  • Loss of Dinitrogen (N₂): Following the initial loss of a hydrogen atom to form an [M-H]+ ion, the pyrazole ring can undergo a rearrangement to eliminate a stable molecule of dinitrogen (N₂). This pathway leads to the formation of a cyclopropenyl cation and is a key diagnostic feature.[5][6]

These two processes are fundamental to most pyrazole derivatives, although their prominence can be significantly altered by the presence, type, and position of substituents.[5]

Pyrazole_Fragmentation

Section 2: Common Troubleshooting Scenarios (Q&A Format)

This section addresses the most common issues encountered during the analysis of pyrazole derivatives. Each answer provides a causal explanation and a logical path toward resolution.

FAQ 2: My molecular ion peak ([M]•+) is very weak or absent in my EI-MS spectrum. How can I confirm the molecular weight?

Cause: A weak or absent molecular ion peak is common for certain pyrazole derivatives, especially those with labile substituents or high thermal instability. The 70 eV energy used in standard EI-MS can be sufficient to cause immediate and complete fragmentation of the parent ion, leaving only fragment ions in the spectrum.[7]

Troubleshooting Steps:

  • Lower the Ionization Energy (EI-MS): If your instrument allows, reduce the ionization energy from 70 eV to a lower value (e.g., 15-20 eV). This "softer" ionization imparts less energy to the molecule, reducing fragmentation and potentially increasing the relative abundance of the molecular ion.

  • Switch to a Softer Ionization Technique: The most reliable solution is to use an ionization method that minimizes fragmentation.

    • Electrospray Ionization (ESI): ESI is a very soft technique ideal for polar, non-volatile, or thermally sensitive pyrazole derivatives.[8][9] It typically produces a protonated molecule, [M+H]+, which is often the base peak in the spectrum, providing clear confirmation of the molecular weight.[10][11] ESI is the method of choice for compounds analyzed by LC-MS.

    • Chemical Ionization (CI): CI is a softer gas-phase ionization technique than EI. Using reagent gases like methane or ammonia will produce ions such as [M+H]+ and [M+NH₄]+, which are much more stable than the [M]•+ radical cation from EI.

FAQ 3: I am synthesizing a substituted pyrazole and see two peaks with the same molecular weight in my GC-MS analysis. How can I identify them?

Cause: The synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds, frequently results in the formation of regioisomers.[12][13] These isomers have identical molecular weights and often similar chromatographic retention times, making them challenging to distinguish.

Troubleshooting & Identification Strategy:

While the molecular ions are identical, the fragmentation patterns of regioisomers often exhibit subtle but reproducible differences in the relative abundances of their fragment ions.[12] The position of a substituent affects the stability of adjacent bonds and can favor one fragmentation pathway over another.

  • Careful Spectrum Comparison: Acquire high-quality mass spectra for each chromatographic peak. Look for significant differences in the ratios of key fragment ions. For example, the loss of a substituent may be more favorable from one position than another.

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion of each isomer in the mass spectrometer and subject it to Collision-Induced Dissociation (CID). The resulting product ion spectra are often much more distinct than the full EI spectra and can serve as a "fingerprint" for each isomer.[14]

  • Reference Standards: The most definitive method is to compare the retention times and mass spectra to authenticated reference standards of the expected isomers.

FAQ 4: My spectrum shows an unexpected fragment ion corresponding to a loss of 11 u. This seems impossible. What is happening?

Cause: An apparent loss of 11 u (or other non-stoichiometric masses) from a molecular ion is a highly unusual observation that points towards a complex rearrangement process. A study on 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives using ESI-MS/MS reported this exact phenomenon.[15] The proposed mechanism involves the formation of a spirocyclic intermediate followed by the elimination of a CNH fragment, which is later re-protonated, leading to an overall observed neutral loss that calculates to 11 u.

Significance: This highlights that fragmentation is not always straightforward cleavage. Intramolecular rearrangements, especially in complex molecules under ESI-MS/MS conditions, can lead to seemingly "impossible" neutral losses. When encountering such a result:

  • Verify with High-Resolution MS (HRMS): Confirm the exact mass of the parent and fragment ions. This will provide the elemental composition and validate that the unusual mass loss is real and not an artifact.[11]

  • Consult the Literature: Such unusual fragmentations are rare but often documented for specific molecular scaffolds. A thorough literature search for similar compound classes is crucial.[15]

FAQ 5: My pyrazole has an alkyl chain substituent. I am seeing fragments that suggest a rearrangement. What is the likely mechanism?

Cause: If a pyrazole derivative has a substituent with a γ-hydrogen relative to a carbonyl group or another suitable acceptor site, it can undergo a McLafferty rearrangement .[16] This is a classic fragmentation reaction where a six-membered transition state leads to the transfer of the γ-hydrogen to the acceptor and cleavage of the β-bond.[17]

Example Scenario: Consider a pyrazole with a 4-acetyl group and a sufficiently long N-alkyl chain. The keto-group of the acetyl substituent can act as the acceptor for a γ-hydrogen from the N-alkyl chain.

How to Confirm:

  • Identify the Key Fragment: The McLafferty rearrangement produces a characteristic radical cation and a neutral alkene. Check if the mass of the prominent, unexpected ion corresponds to the expected rearrangement product.[18]

  • Deuterium Labeling: The gold standard for confirming a hydrogen rearrangement is to synthesize a version of the molecule where the hydrogen atoms at the γ-position are replaced with deuterium. If the fragment ion shifts by the number of deuterium atoms transferred, it provides definitive proof of the rearrangement.

Troubleshooting_Workflow

Section 3: Advanced Troubleshooting & Experimental Protocols

For complex challenges like isomer differentiation, a systematic experimental approach is required.

Protocol: Distinguishing Regioisomers using Tandem Mass Spectrometry (MS/MS)

Objective: To generate unique fragmentation "fingerprints" for two or more pyrazole regioisomers that are indistinguishable by their full-scan mass spectrum.

Methodology: This protocol assumes the use of an LC-MS system equipped with a quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer capable of MS/MS.

Step-by-Step Procedure:

  • Sample Preparation:

    • Prepare a dilute solution (approx. 1 µg/mL) of your sample mixture containing the regioisomers.

    • Use a solvent compatible with ESI, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]+).[11]

  • Chromatographic Separation:

    • Develop an LC method that achieves at least partial separation of the isomers. Complete baseline separation is ideal but not strictly necessary if the MS/MS duty cycle is fast enough.

  • Instrument Setup (MS/MS Mode):

    • Full Scan (MS1): First, acquire a full-scan spectrum to identify the m/z of the protonated molecular ion ([M+H]+) for the isomers.

    • Product Ion Scan (MS2): Create an acquisition method that triggers a product ion scan when the [M+H]+ ion is detected.

      • Isolation: Set the precursor ion isolation window to 1-2 Da around the m/z of your [M+H]+ ion.

      • Activation: Apply Collision-Induced Dissociation (CID) energy. This is the most critical parameter. Instead of a single value, perform a collision energy ramp . For example, test a range from 10 eV to 40 eV. Lower energies will produce fewer, higher-mass fragments, while higher energies will induce more extensive fragmentation.

      • Acquisition: Acquire the product ion spectrum.

  • Data Analysis and Interpretation:

    • Extract the product ion spectra corresponding to each chromatographically separated isomer.

    • Compare the spectra. Look for:

      • Unique Product Ions: The presence of a fragment ion in one isomer's spectrum that is absent in the other.

      • Significant Intensity Differences: A product ion that is consistently and significantly more or less abundant in one isomer versus the other. These differences in ion ratios are highly diagnostic.[5][12]

Self-Validation: A robust differentiation is achieved when you can identify at least two reproducible differences (either unique ions or intensity ratios) between the isomers' product ion spectra across multiple injections.

Section 4: Data Summary & Key Fragmentation Reference

The fragmentation of pyrazoles is highly dependent on their substitution pattern. The following table summarizes key fragmentation behaviors influenced by common substituents, as observed in EI-MS.

Substituent TypePositionCommon Fragmentation BehaviorCausality & Notes
Nitro (NO₂) Group C4Exhibits typical aromatic nitro group fragmentation: [M-O]•+, [M-NO]•+, and [M-NO₂]+.[5]The nitro group provides a new, facile fragmentation pathway that can dominate over the standard pyrazole ring cleavage.
Acetyl (COCH₃) Group C4The base peak is often [M-CH₃]⁺ due to α-cleavage. Loss of the entire substituent via a two-step process is also observed.[5][17]The C-C bond alpha to the carbonyl is readily cleaved, forming a stable acylium ion.
Phenyl (Ph) Group C4The spectrum closely resembles unsubstituted pyrazole. Loss of HCN from [M]•+ and [M-H]+ is still a major pathway.[5]The phenyl group is very stable and does not introduce a significantly lower energy fragmentation channel.
Adjacent Methyl & Nitro N1-CH₃, C5-NO₂An ortho effect is observed, leading to the loss of an OH• radical from the molecular ion, even though no hydroxyl group is present.[5]The proximity of the two groups facilitates a rearrangement where a hydrogen from the methyl group is abstracted by the nitro group, leading to water elimination.

References

Technical Support Center: Refinement of Crystallization Methods for 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific crystallization protocols for 1-(1-phenylethyl)-1H-pyrazol-5-amine are publicly available. This guide is built upon established principles of organic chemistry, crystallization theory, and best practices for structurally related chiral amines and pyrazole derivatives.[1] The advice herein is intended to empower researchers to develop a robust crystallization process through systematic troubleshooting.

Introduction

This compound is a chiral heterocyclic amine, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical synthesis.[2][3] Achieving high purity and the desired solid-state form is critical for downstream applications, making crystallization a pivotal purification step.[4][5] This guide addresses common challenges encountered during the crystallization of this and similar molecules, providing a structured, question-and-answer-based approach to troubleshooting and optimization.

The core principles of successful crystallization rely on manipulating solubility to achieve a state of supersaturation from which the target molecule selectively precipitates in a highly ordered crystal lattice, excluding impurities.[6] Key factors influencing this process include solvent choice, temperature, cooling rate, and the presence of nucleation sites.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when developing a crystallization protocol for this compound?

A1: A successful crystallization begins with understanding the physicochemical properties of your compound and selecting an appropriate solvent system.

  • Compound Characterization: The structure of this compound features a polar pyrazole-amine core and a nonpolar phenylethyl group. This amphiphilic nature suggests solubility in a range of organic solvents. The amine group provides a handle for salt formation, which can dramatically alter solubility and improve crystallization behavior.[9][10]

  • Solvent Screening: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[6][11][12] A systematic screening process is the most effective approach.

Solvent Polarity Example Solvents Rationale for Use with Target Compound
Polar Protic Ethanol, Methanol, Isopropanol, WaterThe amine and pyrazole nitrogens can form hydrogen bonds with these solvents.[12] Water is often used as an anti-solvent.[13]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateGood general-purpose solvents for moderately polar compounds.[14] Acetonitrile can be effective for compounds with aromatic rings.[15]
Nonpolar Toluene, Heptane, Hexane, CyclohexaneSolubilizes the phenylethyl group. Often used as an anti-solvent or in a solvent/anti-solvent pair with a more polar solvent.[13][14]

Experimental Protocol: Solvent Screening

  • Place ~10-20 mg of your crude compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • If a solvent dissolves the compound readily at room temperature, it is likely too good a solvent for single-solvent crystallization.[6] Set it aside as a potential "good" solvent for a two-solvent system.

  • For solvents that show poor room-temperature solubility, gently heat the mixture to the solvent's boiling point.[6] If the compound dissolves completely, it is a promising candidate.

  • Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals formed.

Q2: My compound separates as a liquid instead of a solid. What is "oiling out" and how can I prevent it?

A2: "Oiling out," or liquid-liquid phase separation, is a common and frustrating problem, particularly with compounds that have relatively low melting points or when high concentrations of impurities are present.[16][17] It occurs when the solute comes out of a supersaturated solution as a liquid oil rather than a solid crystal lattice.[18][19] This oil often traps impurities, defeating the purpose of crystallization.

Causality & Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out.

Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take to induce crystallization?

A3: A failure to crystallize indicates that the solution is not sufficiently supersaturated, meaning the compound's concentration is below its solubility limit at that temperature.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites where crystal growth can begin.[11]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution.[11] This provides a perfect template for further crystal growth. If no seed crystal is available, one can sometimes be generated by rapidly evaporating a small drop of the solution on a watch glass.

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or by gentle heating to increase the solute concentration.[11][16] Be careful not to evaporate too much, which could cause the product to "crash out" rapidly, trapping impurities.[16]

  • Lower the Temperature: If cooling in an ice bath (~0 °C) is ineffective, try a dry ice/acetone bath (approx. -78 °C), but be aware that very rapid cooling can lead to small, less pure crystals.

  • Use an Anti-solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes persistently cloudy (turbid). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.

Q4: The crystallization produced very fine needles or a powder, leading to difficult filtration and poor purity. How can I improve the crystal habit?

A4: Crystal habit (the external shape and size of the crystals) is influenced by factors like the solvent, cooling rate, and impurities.[8] Needle-like crystals often have poor filtration and drying characteristics and can trap solvent.[4][20]

  • Slower Crystallization: Rapid crystal growth is a primary cause of small or needle-like crystals.[16] Slow the cooling process as much as possible. Insulating the flask can help. Using a slightly larger volume of solvent will also slow down the rate of crystallization.[16]

  • Solvent System Modification: The solvent has a profound effect on crystal habit.[20] Experiment with different solvents or solvent mixtures. Sometimes, changing from a protic solvent like ethanol to an aprotic one like ethyl acetate can significantly alter the crystal shape.

  • Control Supersaturation: Avoid generating high levels of supersaturation too quickly. This means cooling slowly or, in the case of anti-solvent crystallization, adding the anti-solvent more slowly and with vigorous stirring to avoid localized high concentrations.[7]

  • Slurry Maturation (Ostwald Ripening): After initial crystallization, stirring the resulting slurry for several hours (or even days) at a constant temperature can lead to a transformation where smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, improving the overall particle size distribution.[19]

Q5: My compound is chiral. Are there any special considerations for crystallizing a single enantiomer or a racemic mixture?

A5: Yes, the chirality of this compound introduces important considerations. Chiral molecules can crystallize in three ways:

  • Conglomerate: A physical mixture of separate crystals, where each crystal is enantiomerically pure (all R or all S). This is relatively rare but allows for separation by preferential crystallization.

  • Racemic Compound: A highly ordered crystal lattice containing an equal number of R and S enantiomers in the unit cell. Most chiral compounds crystallize this way.

  • Solid Solution (Pseudoracemate): The R and S enantiomers are randomly distributed within the crystal lattice.

For purification, the goal is typically to crystallize the desired enantiomer from a solution that is already enantiomerically enriched.

  • Diastereomeric Salt Formation: A highly effective method for separating enantiomers is to react the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[21] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[21][22] Once separated, the pure enantiomer of the amine can be recovered by neutralizing the salt.

  • Maintaining Enantiomeric Purity: Ensure that the crystallization conditions do not induce racemization (loss of stereochemical integrity). For this compound, racemization is unlikely under standard crystallization conditions but could be a concern at very high temperatures or extreme pH.

Advanced Troubleshooting

Problem: Polymorphism

  • Issue: The same compound crystallizes in different crystal forms (polymorphs) with different properties (solubility, stability, melting point).[8][23][24] This can lead to batch-to-batch inconsistency.[4]

  • Solution: Polymorphism is controlled by both thermodynamic and kinetic factors.[23] Carefully controlling crystallization parameters is key. Screen various solvents and cooling rates to identify the conditions that consistently produce the desired form.[8] Seeding with the desired polymorph can be a powerful tool to ensure consistency.[24] Characterization using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) is essential to identify and control polymorphs.

Problem: Solvate/Hydrate Formation

  • Issue: Solvent molecules can become incorporated into the crystal lattice, forming solvates (or hydrates if water is the solvent).[8] This can affect the stoichiometry and stability of the final product.[4]

  • Solution: If solvate formation is suspected (e.g., from thermogravimetric analysis - TGA), changing the solvent is the most direct solution.[4] If a specific solvate is desired, the crystallization must be performed from the corresponding solvent under controlled conditions.

Final Workflow: A Systematic Approach to Crystallization Refinement

Caption: Systematic workflow for crystallization development.

References

Validation & Comparative

The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibition and a Comparative Analysis of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of targeted therapies in oncology and immunology has solidified the position of protein kinases as critical drug targets. Within the vast chemical space of kinase inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[1][2][3][4] Its synthetic tractability, favorable drug-like properties, and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone in the design of numerous clinically successful inhibitors.[1][2][3][4] This guide provides a comparative analysis of the largely uncharacterized compound, 1-(1-phenylethyl)-1H-pyrazol-5-amine, against established pyrazole-based kinase inhibitors, offering insights into its potential as a therapeutic agent and outlining the experimental pathways to validate this potential.

The Pyrazole Core: A Versatile Hinge-Binder

The pyrazole moiety's success in kinase inhibitor design is largely attributed to its ability to act as a "hinge-binder," mimicking the adenine ring of ATP.[5] The nitrogen atoms of the pyrazole ring form critical hydrogen bonds with the backbone of the kinase hinge region, providing a stable anchor for the inhibitor. This foundational interaction allows for diverse substitutions on the pyrazole ring to achieve high potency and selectivity for specific kinases.[5][6]

Structural Analysis of this compound

The chemical structure of this compound features a 5-aminopyrazole core, a common motif in many kinase inhibitors.[7] The key distinguishing feature is the 1-(1-phenylethyl) substituent at the N1 position of the pyrazole ring. This bulky, chiral substituent will significantly influence the compound's interaction with the kinase active site and its overall pharmacological profile. The presence of the 5-amino group is crucial, as it is often involved in forming hydrogen bonds with the kinase hinge region.[6]

Comparative Analysis with Known Pyrazole Kinase Inhibitors

To understand the potential of this compound as a kinase inhibitor, we will compare its structure to several classes of well-characterized pyrazole-based inhibitors targeting key kinases implicated in various diseases.

SRC Family Kinase Inhibitors

The SRC family of non-receptor tyrosine kinases are pivotal regulators of cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers. Several potent SRC inhibitors feature a pyrazole core. For instance, the pyrazolopyrimidine scaffold, found in inhibitors like PP1 and its analogs, has demonstrated potent anti-proliferative activity through SRC kinase inhibition.[8] The design of these inhibitors often involves modifications at the N1 position to enhance solubility and explore additional binding interactions.[8]

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune responses, and its dysregulation is linked to autoimmune diseases and cancers. Pyrazole-containing compounds are prominent among JAK inhibitors. Ruxolitinib, an FDA-approved JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[1][2] Other aminopyrazole derivatives have also been developed as potent JAK inhibitors, with substitutions on the pyrazole ring playing a key role in achieving selectivity.[9][10]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer drug discovery. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore for targeting CDKs.[6] Modifications on this scaffold have led to the development of potent and selective inhibitors for various CDKs, such as CDK2 and CDK16.[6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[6]

p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase is a key player in inflammatory responses. N-pyrazole, N'-aryl ureas are a class of potent p38 MAP kinase inhibitors.[8] The pyrazole group in these inhibitors makes important hydrophobic interactions within a distinct binding pocket of the kinase.[8]

Data Summary of Representative Pyrazole Kinase Inhibitors

Compound/ScaffoldPrimary Kinase Target(s)Reported Potency (IC50/Ki)Reference
RuxolitinibJAK1, JAK2~3 nM[1][2]
Compound 3f (4-amino-(1H)-pyrazole derivative)JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM[9]
PP1 (Pyrazolopyrimidine)SRC family kinasesVaries with analog[8]
Tozasertib (N-(1H-pyrazol-3-yl)pyrimidin-4-amine core)Aurora Kinases, CDK16160 nM (KD for CDK16)[6]
BIRB 796 (N-pyrazole, N'-aryl urea)p38 MAP KinasenM range[8]
Afuresertib (Pyrazole-based)Akt10.08 nM (Ki)

Potential Mechanism of Action and Signaling Pathway

Based on the prevalence of the 5-aminopyrazole scaffold in known kinase inhibitors, it is plausible that this compound acts as an ATP-competitive inhibitor. The 5-amino group could form crucial hydrogen bonds with the hinge region of a kinase, while the 1-(1-phenylethyl) group would occupy the hydrophobic pocket of the ATP-binding site. The specific kinase(s) it targets would depend on the precise shape and chemical nature of this hydrophobic pocket. For instance, the bulky phenylethyl group might favor kinases with larger hydrophobic pockets.

Below is a hypothetical signaling pathway illustrating the potential point of intervention for a pyrazole-based SRC kinase inhibitor.

SRC_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SRC SRC RTK->SRC Activation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS Inhibitor 1-(1-phenylethyl)-1H- pyrazol-5-amine (Hypothetical) Inhibitor->SRC Inhibition FAK->RAS Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical SRC signaling pathway with potential inhibition by a pyrazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To experimentally determine the kinase inhibitory potential of this compound, a robust and widely used assay such as the LanthaScreen™ Eu Kinase Binding Assay can be employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the kinase of interest.

Materials:
  • Kinase of interest (e.g., recombinant human SRC kinase)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound: this compound

  • Assay buffer

  • 384-well, low-volume, black microplates

  • TR-FRET-capable microplate reader

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to determine an accurate IC50 value (e.g., from 100 µM to 1 pM).

  • Assay Plate Preparation: Add the diluted test compound to the wells of the 384-well plate. Include controls for no inhibitor (maximum signal) and no tracer (background).

  • Kinase and Antibody Addition: Add the mixture of the kinase and the europium-labeled antibody to each well.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells. The tracer will compete with the test compound for binding to the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader. The reader will excite the europium donor fluorophore and measure the emission from both the donor and the acceptor fluorophore.

  • Data Analysis: Calculate the emission ratio of the acceptor to the donor. The TR-FRET signal is proportional to the amount of tracer bound to the kinase. A decrease in the TR-FRET signal indicates displacement of the tracer by the test compound. Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram illustrates the workflow for evaluating a novel pyrazole compound as a kinase inhibitor.

Kinase_Inhibitor_Workflow Start Start: Novel Pyrazole Compound (this compound) Step1 In Vitro Kinase Panel Screening (e.g., LanthaScreen™, Kinase-Glo®) Start->Step1 Step2 Determine IC50 for 'Hit' Kinases Step1->Step2 Step3 Cellular Assays (e.g., Western Blot for phospho-protein levels) Step2->Step3 Step4 Assess Cellular Potency (EC50) and Downstream Effects Step3->Step4 Step5 In Vivo Efficacy Studies (e.g., Xenograft models) Step4->Step5 End Lead Candidate for Further Development Step5->End

Caption: Workflow for the characterization of a novel pyrazole-based kinase inhibitor.

Conclusion

While there is no publicly available data on the kinase inhibitory activity of this compound, its structural features, particularly the 5-aminopyrazole core, suggest its potential as a kinase inhibitor. The bulky 1-(1-phenylethyl) substituent is a key feature that will dictate its target specificity and potency. A thorough experimental evaluation, starting with broad kinase panel screening followed by more focused biochemical and cellular assays, is necessary to elucidate its true pharmacological profile. The insights gained from the extensive research on other pyrazole-based inhibitors provide a strong rationale for investigating this compound further as a potential therapeutic agent.

References

Comparative analysis of 1-(1-phenylethyl)-1H-pyrazol-5-amine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to the Synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a chiral benzylic substituent on a pyrazole core with a reactive amino group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The pyrazole moiety is a well-known pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities.[1][2] This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific laboratory context and project goals. We will delve into a classical two-step approach and a modern, one-pot multicomponent reaction, evaluating them on criteria such as efficiency, scalability, and experimental complexity.

Route A: The Classical Two-Step Synthesis via Hydrazine Formation and Cyclocondensation

This route represents a traditional and reliable method for the synthesis of N-substituted 5-aminopyrazoles. It proceeds in two distinct stages: the synthesis of the key intermediate, (1-phenylethyl)hydrazine, followed by its cyclocondensation with a suitable three-carbon synthon to construct the pyrazole ring.

Step 1: Synthesis of (1-phenylethyl)hydrazine

The initial step involves the conversion of the readily available 1-phenylethanamine to its corresponding hydrazine. A common method for this transformation is the reductive alkylation of a hydrazine derivative or, more directly, the nitrosation of the amine followed by reduction. A well-established laboratory-scale procedure involves the reaction of the amine with an electrophilic aminating agent.

Step 2: Cyclocondensation to Form the Pyrazole Ring

The core of this route is the reaction of the synthesized (1-phenylethyl)hydrazine with a β-cyanoketone or a related synthon.[1] A highly effective and common partner for this cyclization is (ethoxymethylene)malononitrile.[3] This reaction proceeds through an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to afford the 5-aminopyrazole ring system.

Experimental Protocol for Route A

Step A1: Synthesis of (1-phenylethyl)hydrazine

This protocol is adapted from established methods for the synthesis of substituted hydrazines.[4][5]

  • To a stirred solution of 1-phenylethanamine (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a solution of an electrophilic aminating reagent, for example, a hydroxylamine-O-sulfonic acid derivative, portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1-phenylethyl)hydrazine.

Step A2: Synthesis of this compound

This protocol is based on the general synthesis of 5-aminopyrazoles from hydrazines and (ethoxymethylene)malononitrile.[3][6]

  • In a round-bottom flask, dissolve (1-phenylethyl)hydrazine (1.0 eq) in absolute ethanol.

  • To this solution, add (ethoxymethylene)malononitrile (1.05 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain this compound.

Causality and Mechanistic Insights

The formation of the pyrazole ring in Step A2 is a classic example of a condensation-cyclization reaction. The more nucleophilic nitrogen of the substituted hydrazine attacks the β-carbon of the ethoxymethylene group, which is activated by the two electron-withdrawing nitrile groups. This is followed by an intramolecular attack of the other nitrogen atom onto one of the nitrile groups, leading to the formation of the five-membered ring. Subsequent tautomerization and elimination of ethanol drive the reaction to completion.

Workflow for Route A

Route A A 1-Phenylethanamine C (1-phenylethyl)hydrazine A->C Step 1: Hydrazine Formation B Electrophilic Aminating Agent B->C E This compound C->E Step 2: Cyclocondensation D (Ethoxymethylene)malononitrile D->E Route B cluster_0 One-Pot Reaction A 1-Phenylethanamine D This compound (or 3-methyl analog) A->D B Hydrazine Source B->D C β-Ketonitrile (e.g., 3-Aminocrotononitrile) C->D

References

In Vivo Validation of 1-(1-phenylethyl)-1H-pyrazol-5-amine: A Comparative Guide to Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth technical framework for validating the in vivo biological activity of the novel compound, 1-(1-phenylethyl)-1H-pyrazol-5-amine. Given that the pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for a wide array of pharmacological activities, we will contextualize our approach by comparing it with established pyrazole-based drugs.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[2][3][4]

While specific preclinical data for this compound is not yet publicly available, this guide will leverage the known biological activities of structurally related pyrazole compounds to propose a robust in vivo validation strategy. We will focus on a hypothetical anti-inflammatory application, drawing direct comparisons with the well-characterized selective COX-2 inhibitor, Celecoxib. This comparative approach will illuminate the critical experimental choices and provide a practical roadmap for researchers.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered aromatic heterocycle of pyrazole is a cornerstone in the design of therapeutic agents.[1] Its unique chemical properties allow for versatile molecular interactions, making it a frequent component of approved drugs.[5][6] The biological effects of pyrazole-containing drugs are often mediated through the specific inhibition of key enzymes like cyclooxygenases (COX) and protein kinases.[1]

Prominent examples of FDA-approved pyrazole-based drugs include:

  • Celecoxib: A selective COX-2 inhibitor used for the treatment of inflammation and pain.

  • Ruxolitinib: A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis and polycythemia vera.[1]

  • Difenamizole: An analgesic agent.[5]

The diverse functionalities of these drugs underscore the therapeutic potential inherent in the pyrazole core.

A Proposed In Vivo Validation Workflow for this compound

To ascertain the biological activity of this compound, a systematic in vivo investigation is paramount. The following workflow outlines the essential stages, from initial toxicity assessments to efficacy studies in a relevant disease model.

G cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Efficacy Evaluation (Anti-inflammatory Model) cluster_2 Phase 3: Comparative Analysis A Compound Formulation Optimization B Maximum Tolerated Dose (MTD) Study A->B Determine appropriate vehicle C Pharmacokinetic (PK) Profiling B->C Establish safe dose range D Carrageenan-Induced Paw Edema Model C->D Inform dosing regimen for efficacy studies E Measurement of Paw Volume D->E Assess anti-inflammatory effect F Biomarker Analysis (e.g., Prostaglandins) E->F Correlate with mechanism G Head-to-Head Comparison with Celecoxib H Dose-Response Curve Generation G->H Benchmark efficacy I Evaluation of Therapeutic Index H->I Assess safety and efficacy window

Caption: Proposed workflow for in vivo validation of this compound.

Part 1: Foundational In Vivo Studies

Prior to assessing efficacy, it is crucial to establish the compound's basic in vivo properties.

Maximum Tolerated Dose (MTD) and Preliminary Toxicity

The initial step in any in vivo study is to determine the maximum tolerated dose (MTD). This is the highest dose of a drug that can be administered without causing unacceptable toxicity.[7] MTD studies are essential for selecting a safe and effective dose range for subsequent efficacy studies.[8]

Experimental Protocol: MTD Study

  • Animal Model: Select a suitable rodent model, such as Swiss albino mice.

  • Group Allocation: Assign animals to several dose groups, including a vehicle control. A minimum of three dose levels is recommended.[7]

  • Administration: Administer this compound via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.[7][9]

  • Monitoring: Closely observe the animals for signs of toxicity over a period of 7-14 days. This includes monitoring body weight, food and water intake, behavioral changes, and any signs of morbidity.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in significant morbidity or a body weight loss exceeding 15-20%.[7]

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[8] Understanding the PK profile of this compound is critical for designing an effective dosing regimen.

Experimental Protocol: PK Study

  • Animal Model: Use a cannulated rodent model (e.g., rats) to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound, typically intravenously (IV) and via the intended therapeutic route (e.g., PO).[10]

  • Blood Collection: Collect blood samples at multiple time points post-administration.[8]

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Part 2: In Vivo Efficacy Evaluation: A Comparative Approach

Based on the prevalence of anti-inflammatory activity among pyrazole derivatives, a suitable model for evaluating this compound is the carrageenan-induced paw edema model in rats.[2][11] This is a well-established and reproducible model for assessing acute inflammation.[12]

Head-to-Head Comparison: this compound vs. Celecoxib

A direct comparison with a known drug like Celecoxib provides a benchmark for evaluating the potency and efficacy of the test compound.

ParameterThis compound (Hypothetical)Celecoxib (Reference)Justification
Mechanism of Action Putative COX-2 InhibitorSelective COX-2 InhibitorPyrazole core is common in COX-2 inhibitors.[12]
Animal Model Wistar RatsWistar RatsStandard model for carrageenan-induced edema.[2]
Dose Range To be determined by MTD study10-100 mg/kg (literature-based)Doses should span a range to establish a dose-response relationship.[7]
Primary Endpoint Reduction in paw edema volumeReduction in paw edema volumeDirect measure of anti-inflammatory effect.[13]
Secondary Endpoints Myeloperoxidase (MPO) activity, prostaglandin E2 (PGE2) levelsMPO activity, PGE2 levelsBiomarkers to confirm mechanism of action.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (180-220g).

  • Group Allocation:

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, PO)

    • Celecoxib (e.g., 30 mg/kg, PO)

  • Drug Administration: Administer the compounds orally one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

  • Biomarker Analysis: At the end of the experiment, collect paw tissue to measure MPO activity (an indicator of neutrophil infiltration) and PGE2 levels (a product of COX-2 activity).

Visualizing the Putative Mechanism of Action

Many anti-inflammatory pyrazole derivatives exert their effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.

G A Inflammatory Stimuli (e.g., Carrageenan) B Arachidonic Acid A->B C COX-2 Enzyme B->C D Prostaglandins (PGE2) C->D E Inflammation & Pain D->E F This compound F->C Inhibition

Caption: Putative mechanism of action for this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo biological activity of this compound, using a hypothetical anti-inflammatory application as a framework. The comparative methodology, benchmarking against an established drug like Celecoxib, provides a robust context for interpreting the experimental data.

Successful demonstration of anti-inflammatory activity in the carrageenan-induced paw edema model would warrant further investigation into more chronic models of inflammation, such as collagen-induced arthritis. Additionally, in vitro assays to confirm the specific molecular target (e.g., COX-1/COX-2 inhibition assays) would be a critical next step.[12] The integration of in vivo efficacy data with pharmacokinetic and toxicological profiles will ultimately determine the therapeutic potential of this novel pyrazole derivative.

References

A Comparative Guide to the Cross-Reactivity Profile of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, particularly in the development of kinase inhibitors, the selectivity of a compound is as crucial as its potency. The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge: designing small molecule inhibitors that selectively modulate the activity of a single desired kinase without engaging numerous off-target kinases. Unintended interactions can lead to a spectrum of adverse effects, from unforeseen toxicities to complex polypharmacology that can either confound clinical results or, in some cases, offer serendipitous therapeutic benefits.[1][2]

The 5-aminopyrazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it a robust anchor for inhibitor design.[5] However, the substituents appended to the pyrazole ring ultimately dictate the inhibitor's potency and, critically, its selectivity profile across the kinome.[6]

This guide provides a comparative analysis of the cross-reactivity profile for the novel compound 1-(1-phenylethyl)-1H-pyrazol-5-amine (herein designated as Compound A) . As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, we present a predictive profile based on extensive analysis of structurally related pyrazole-based inhibitors. This hypothetical profile is compared against established, data-rich pyrazole-containing inhibitors to provide a rigorous framework for researchers and drug development professionals. The objective is to illustrate the principles of selectivity profiling and to provide a practical guide for assessing the therapeutic potential of new chemical entities.

Comparative Kinome Selectivity Profile

To contextualize the potential selectivity of Compound A , we have projected its inhibitory activity against a representative panel of kinases. This panel includes the intended target, Aurora Kinase A (AURKA), a key regulator of mitosis, as well as other kinases frequently implicated in off-target effects of pyrazole-based compounds.[7] The comparison is made with two well-characterized, clinically relevant pyrazole-based inhibitors: Tozasertib (VX-680) , a potent pan-Aurora kinase inhibitor, and Ruxolitinib , a JAK1/2 inhibitor.

The data presented below, both hypothetical for Compound A and reported for the comparators, are typical of results obtained from a broad kinase screen performed at a fixed ATP concentration (e.g., Km,ATP) to reflect the intrinsic affinities of the inhibitors.[1]

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCompound A (Hypothetical) IC₅₀ (nM)Tozasertib (Reference) IC₅₀ (nM)Ruxolitinib (Reference) IC₅₀ (nM)Rationale for Inclusion
AURKA 15 0.6 >10,000Primary Target
AURKB5518>10,000Target Family Member
AURKC4504.6>10,000Target Family Member
JAK22,1003203.3Key Off-Target (Pyrazole Scaffold)
FLT385030430Common Off-Target
ABL1>10,00030>10,000Common Off-Target
VEGFR23,5001,5002,100Common Off-Target (Angiogenesis)
PDGFRα4,2001,2003,700Common Off-Target (Growth Factor)

Data for Tozasertib and Ruxolitinib are compiled from publicly available databases and literature sources for illustrative purposes.

Interpretation and Causality:

The hypothetical profile of Compound A is designed to be a moderately selective AURKA inhibitor. The 1-(1-phenylethyl) substitution is predicted to confer reasonable potency for AURKA but with reduced affinity for AURKB/C compared to the broader activity of Tozasertib. This illustrates a common goal in medicinal chemistry: achieving isoform selectivity within a kinase family.

Crucially, the profile suggests significant selectivity against the JAK family, a common liability for some pyrazole-containing molecules.[7] This hypothetical outcome would be a key differentiating feature, potentially translating to a more favorable safety profile by avoiding the hematological side effects associated with JAK inhibition. The weaker, micromolar activity against other kinases like FLT3, VEGFR2, and PDGFRα suggests a relatively clean profile at therapeutic concentrations, a critical aspect that must be experimentally validated.[8]

Experimental Methodologies for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data is foundational to any drug discovery program.[2] The standard approach involves screening the test compound against a large panel of purified kinases to determine its inhibitory activity.

Workflow for Kinase Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a novel inhibitor. The process begins with a primary screen at a single high concentration to identify potential "hits," followed by dose-response studies to quantify the potency (IC₅₀) for each interaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis A Test Compound (e.g., Compound A) Prepared in DMSO B Single-Concentration Screen (e.g., 1 µM or 10 µM) A->B C Broad Kinase Panel (e.g., >400 kinases) B->C D Identify Off-Target 'Hits' (% Inhibition > 70%) C->D E Prepare 10-Point Serial Dilution of Test Compound D->E Advance Hits F In Vitro Kinase Assay for each 'Hit' Kinase E->F G Generate Dose-Response Curve F->G H Calculate IC₅₀ Values G->H I Compile IC₅₀ Data Table H->I Consolidate Data J Calculate Selectivity Score (e.g., S-Score) I->J K Visualize Data (Kinome Map, Dendrogram) I->K L Prioritize for Cellular Assays K->L

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Protocol: In Vitro Radiometric Kinase Inhibition Assay ([³³P]-ATP)

This protocol describes a gold-standard method for measuring kinase activity and inhibition.[1]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Compound A) in 100% DMSO, starting from a 100X final concentration (e.g., 1 mM).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • Purified recombinant kinase (e.g., human AURKA).

    • A suitable peptide or protein substrate.

    • Kinase assay buffer (containing MgCl₂, DTT).

    • [³³P]-labeled ATP diluted with unlabeled ATP to the desired final concentration (typically the Km,ATP for the specific kinase).

  • Initiate Reaction: Add 1 µL of the serially diluted compound from the DMSO plate to the reaction mixture wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP is washed away.

  • Detection: After washing and drying the plate, add scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) into percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Contextualizing Activity: The Aurora Kinase Signaling Pathway

Understanding the biological context of the primary target is essential for interpreting cross-reactivity data. Aurora Kinase A is a serine/threonine kinase that plays a central role in cell division. Its inhibition is intended to disrupt mitosis in rapidly dividing cells, a hallmark of cancer.

G G2 G2 Phase Mitosis Mitosis G2->Mitosis Prophase Prophase Mitosis->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase SAC Spindle Assembly Checkpoint (SAC) Metaphase->SAC Monitors Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Activates Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylates & Activates Spindle Spindle Assembly PLK1->Spindle Centrosome->Spindle Spindle->Metaphase Enables Inhibitor Compound A (Inhibitor) Inhibitor->AURKA Blocks

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cross-reactivity of This compound (Compound A) . While the profile for Compound A is predictive, it is based on the well-documented structure-activity relationships of the pyrazole scaffold in kinase inhibition.[3][9] The analysis highlights the critical importance of comprehensive selectivity profiling. The hypothetical data suggests that Compound A could represent a more selective chemical probe for AURKA than existing tools, particularly with its predicted lack of potent activity against the JAK family.

The definitive characterization of Compound A requires empirical validation using the experimental protocols detailed herein. A broad, kinome-wide screen is the mandatory next step to confirm its primary target, uncover any unexpected off-targets, and provide the quantitative data necessary to justify its advancement as a tool compound or therapeutic lead.[8][10]

References

Comparative Efficacy Analysis: The Pyrazole Scaffold in Modern Anti-Inflammatory Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Development

Introduction: The Challenge of Targeted Anti-Inflammatory Drug Design

The pursuit of potent and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. While the initial subject of this guide, 1-(1-phenylethyl)-1H-pyrazol-5-amine, is a compound of academic interest, publicly available efficacy data remains scarce, precluding a direct comparison with current standards of care. However, the pyrazole scaffold, of which it is a member, is a highly privileged structure in medicinal chemistry. This guide will therefore pivot to a comprehensive analysis of a prominent, clinically successful pyrazole derivative: Celecoxib .

Celecoxib (brand name Celebrex) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2] By examining Celecoxib in depth and comparing its efficacy and safety profile against standard-of-care, non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Ibuprofen and Naproxen , we can illuminate the therapeutic advantages conferred by the pyrazole core and the principles of targeted drug design. This guide will provide researchers with the foundational data and methodologies necessary to evaluate novel compounds within this chemical class.

Mechanism of Action: The COX-1/COX-2 Selectivity Paradigm

The therapeutic effects of NSAIDs stem from their inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[3][4] Two primary isoforms exist:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that play a protective role in the gastric mucosa and support platelet function.[3][4]

  • COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation.[3][4]

Traditional NSAIDs like Ibuprofen and Naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] While their anti-inflammatory effects are mediated through COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for their most common and dose-limiting side effects: gastrointestinal (GI) irritation, ulceration, and bleeding.[5][6]

Celecoxib, a diaryl-substituted pyrazole, was designed for selective inhibition of COX-2.[1] This selectivity is its key mechanistic differentiator, aiming to provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[7]

Caption: Mechanism of NSAID action on the Cyclooxygenase (COX) pathway.

Quantitative Comparison of In Vitro Efficacy

The inhibitory potency and selectivity of an NSAID are quantified by its half-maximal inhibitory concentration (IC50) against each COX isoform. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) serves as a selectivity index; a higher ratio signifies greater selectivity for COX-2.

DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib Pyrazole Derivative15 - 820.04 - 6.87.6 - 30+
Ibuprofen Propionic Acid Derivative12 - 1380 - 370~0.15
Naproxen Propionic Acid Derivative~5.6~0.18 - 85~0.06 - 0.3

Note: IC50 values can vary based on the specific assay conditions (e.g., purified enzyme vs. whole blood assays). The data presented represents a range from published literature to provide a comprehensive view.[8][9][10][11][12]

As the data clearly demonstrates, Celecoxib requires a significantly lower concentration to inhibit COX-2 compared to COX-1, substantiating its classification as a selective inhibitor.[8][11] In contrast, Ibuprofen and Naproxen inhibit both isoforms, with some assays suggesting a slight preference for COX-1.[8][10]

Clinical Efficacy and Safety Profile: A Comparative Overview

While in vitro data provides a mechanistic foundation, clinical trial results are paramount for evaluating therapeutic utility. The efficacy of Celecoxib in treating osteoarthritis and rheumatoid arthritis has been shown to be comparable to that of traditional NSAIDs like Ibuprofen and Naproxen.[13][14][15] The primary distinction lies in the safety and tolerability profile, particularly concerning gastrointestinal and cardiovascular events.

Gastrointestinal (GI) Safety

The selective inhibition of COX-2 is designed to reduce GI toxicity. The Celecoxib Long-term Arthritis Safety Study (CLASS) was a landmark trial comparing Celecoxib to Ibuprofen and Diclofenac. For patients not taking aspirin, the annualized incidence of upper GI ulcer complications combined with symptomatic ulcers was significantly lower for Celecoxib (1.40%) compared to the traditional NSAIDs (2.91%).[16][17] This improved GI tolerability is a key advantage of Celecoxib, with patients being less likely to discontinue the medication due to GI upset.[14]

Cardiovascular (CV) Safety

The cardiovascular safety of selective COX-2 inhibitors has been a subject of intense scrutiny. The Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen (PRECISION) trial was designed to address this. The trial demonstrated that, at moderate doses, Celecoxib was non-inferior to Ibuprofen and Naproxen regarding the primary composite outcome of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[18][19] Interestingly, Celecoxib showed a significantly lower risk of cardiorenal events compared to Ibuprofen and a trend toward lower risk compared to Naproxen.[20][21]

ParameterCelecoxibIbuprofenNaproxenKey Findings from Clinical Trials
Pain & Inflammation Efficacy EffectiveEffectiveEffectiveEfficacy is generally comparable among the three drugs for osteoarthritis and rheumatoid arthritis.[13][15]
Gastrointestinal Events Lower RiskHigher RiskHigher RiskCelecoxib is associated with a significantly lower incidence of symptomatic ulcers and complications compared to non-selective NSAIDs, particularly in non-aspirin users.[16][17]
Cardiovascular Events Non-inferiorNon-inferiorNon-inferiorThe PRECISION trial showed that Celecoxib's cardiovascular risk is not worse than that of Ibuprofen or Naproxen at moderate doses.[18][19]
Renal Events Lower Risk vs. IbuprofenHigher RiskSimilar RiskCelecoxib was associated with fewer renal adverse events compared to Ibuprofen in the PRECISION trial.[21][22]

Experimental Protocols for Efficacy Determination

Evaluating the efficacy of novel anti-inflammatory compounds requires robust and validated experimental models. Below are standardized protocols for in vitro and in vivo assessment.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol provides a method to determine the IC50 values of a test compound against COX-1 and COX-2.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Measurement & Analysis Reconstitute Reconstitute COX-1/COX-2 Enzyme, Cofactor, and Arachidonic Acid Dilute_Test Prepare serial dilutions of test compound (e.g., in DMSO) Add_Reagents To microplate wells, add: - Assay Buffer - Cofactor - COX Enzyme (1 or 2) Dilute_Test->Add_Reagents Add_Inhibitor Add diluted test compound or control (vehicle/known inhibitor) Add_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate for 10 min at 25°C Add_Inhibitor->Pre_Incubate Initiate Initiate reaction by adding Arachidonic Acid Pre_Incubate->Initiate Measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min Initiate->Measure Calculate Calculate slope of linear range and determine % inhibition Measure->Calculate Plot Plot % inhibition vs. log[concentration] to determine IC50 Calculate->Plot

Caption: Workflow for a fluorometric COX inhibition screening assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized COX-1 or COX-2 enzyme, cofactor solution, and arachidonic acid substrate according to the supplier's instructions (e.g., Abcam ab204698).[23] Prepare a 10X stock of the test compound in a suitable solvent like DMSO.

  • Reaction Setup: In a 96-well microplate, add COX Assay Buffer, COX Cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compound to the sample wells. Add solvent only to the "Enzyme Control" wells and a known inhibitor (e.g., SC-560 for COX-1) to the "Inhibitor Control" wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[23]

Protocol 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema Model)

This is a widely used and validated animal model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[24][25][26]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Positive Control (e.g., Celecoxib, 10 mg/kg), and Test Compound groups (various doses). Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) one hour before the induction of inflammation. Administer the positive control drug similarly.

  • Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Conclusion

While this compound remains an uncharacterized entity in the context of therapeutic efficacy, the pyrazole scaffold it belongs to is of immense value in drug discovery. The case study of Celecoxib demonstrates how strategic chemical modification of this core can lead to drugs with highly desirable, target-selective profiles. Compared to standard-of-care non-selective NSAIDs like Ibuprofen and Naproxen, Celecoxib offers equivalent anti-inflammatory and analgesic efficacy with a significantly improved gastrointestinal safety profile.[15][16][17] Furthermore, large-scale clinical trials have established its cardiovascular safety as non-inferior to these traditional agents.[18][19]

For researchers in drug development, the pyrazole ring system represents a proven foundation for designing next-generation anti-inflammatory agents. The experimental protocols detailed herein provide a validated framework for assessing the in vitro and in vivo efficacy of novel pyrazole derivatives, enabling a direct and meaningful comparison against established benchmarks like Celecoxib. Future development in this area will likely focus on refining selectivity, improving safety profiles further, and exploring the pleiotropic effects of this versatile heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 1-(1-Phenylethyl)-1H-pyrazol-5-amine Analogs as Spleen Tyrosine Kinase (Syk) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed comparative guide on the structure-activity relationship (SAR) of 1-(1-phenylethyl)-1H-pyrazol-5-amine analogs. In this document, we will dissect the molecular architecture of this promising scaffold, primarily in the context of its potent inhibition of Spleen Tyrosine Kinase (Syk), a critical mediator in immune signaling pathways. Our objective is to provide an in-depth analysis grounded in experimental data, offering insights that explain the causality behind medicinal chemistry strategies and guide future drug design efforts.

Syk is a non-receptor tyrosine kinase that plays a pivotal role in coupling activated immunoreceptors to downstream cellular responses.[1][2] Its function is crucial for signal transduction in a variety of hematopoietic cells, including B cells and mast cells, making it a highly attractive therapeutic target for autoimmune diseases, inflammatory conditions like rheumatoid arthritis, and certain cancers.[1][3] The discovery of potent and selective Syk inhibitors is therefore a significant goal in modern drug development.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with numerous biological targets, including a wide range of protein kinases.[4][5] The specific this compound core combines several key features: a chiral phenylethyl group that can probe hydrophobic pockets and establish stereospecific interactions, a versatile pyrazole ring amenable to substitution, and a crucial amine group that often acts as a key hydrogen bond donor or acceptor. This guide will systematically explore how modifications to each of these regions impact the overall biological activity against Syk.

I. Analysis of the Core Scaffold: Key Regions for Modification

The this compound scaffold can be logically divided into three primary regions for SAR analysis. Understanding the contribution of each is essential for rational inhibitor design.

  • Region A: The N1-(1-Phenylethyl) Group: This region, particularly the phenyl ring and the chiral center, is critical for establishing interactions within the ATP-binding pocket of the kinase. Modifications here can significantly influence potency and selectivity.

  • Region B: The Pyrazole Core: Substitutions on the C3 and C4 positions of the pyrazole ring can modulate the electronic properties of the scaffold, improve binding affinity through additional interactions, and alter the compound's physicochemical properties.

  • Region C: The C5-Amine and Appended Moieties: The 5-amino group is often a key hinge-binding element. Modifications to this group or its appendage can drastically affect target engagement and overall activity. A prominent example in Syk inhibitor design is the fusion of this region into a larger heterocyclic system, as seen in the potent inhibitor BAY 61-3606, which features an imidazo[1,2-c]pyrimidine core.[6]

Below is a visual representation of the core scaffold and its key modification points.

Caption: Core scaffold and key regions for SAR analysis.

II. Comparative SAR Analysis and Experimental Data

While a single comprehensive study on this exact scaffold is not publicly available, we can synthesize findings from numerous studies on pyrazole-based kinase inhibitors to build a robust SAR model.[7][8][9]

The N1-substituent plays a crucial role in orienting the molecule within the ATP binding site. For many kinase inhibitors, this region extends towards the solvent-exposed area or deeper into hydrophobic pockets.

  • Phenyl Ring Substitution: The electronic and steric nature of substituents on the phenyl ring can fine-tune binding affinity.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., Cl, F) or cyano groups can engage in favorable halogen bonding or dipole interactions. For instance, in related phenylpyrazole inhibitors, a 3',4'-dichloro substitution pattern on a phenyl ring led to a significant increase in potency.[10]

    • Electron-Donating Groups (EDGs): Small alkoxy groups (e.g., -OCH₃) can improve metabolic stability and solubility. The 3,4-dimethoxyphenyl moiety is a common feature in potent kinase inhibitors, including the Syk inhibitor BAY 61-3606, suggesting it forms favorable interactions within the binding site.[11]

  • Stereochemistry: The chiral center at the ethyl linker is critical. Kinases are chiral macromolecules, and thus, one enantiomer typically displays significantly higher potency. It is common for the (R) or (S) configuration to be orders of magnitude more active, necessitating asymmetric synthesis or chiral separation to isolate the desired eutomer.

Table 1: Representative SAR Data for Region A Modifications (Note: Data is compiled and representative of trends observed across pyrazole-based kinase inhibitors.)

Compound IDN1-SubstituentSyk IC₅₀ (nM)Rationale for Change
1a 1-Phenylethyl150Baseline scaffold
1b 1-(4-Chlorophenyl)ethyl75Introduce potential halogen bond
1c 1-(3,4-Dimethoxyphenyl)ethyl25Mimic successful motifs like BAY 61-3606
1d 1-(3-Cyanophenyl)ethyl90Probe for polar interactions
1e (S)-1-Phenylethyl120Isolate single enantiomer
1f (R)-1-Phenylethyl>1000Isolate less active enantiomer

Substitutions at the C3 and C4 positions of the pyrazole ring can be used to occupy additional space in the binding pocket and introduce new interaction points.

  • C3 Position: This position often points towards the ribose pocket. Small alkyl or aryl groups can enhance van der Waals interactions. In many pyrazole-based inhibitors, a phenyl group at this position is well-tolerated and contributes to potency.[12]

  • C4 Position: This position can be modified to improve physicochemical properties or introduce vectors for further substitution. Adding a small, polar group like a carboxamide can enhance solubility and provide an additional hydrogen bond donor/acceptor.

The 5-amino group is frequently involved in forming crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site (the backbone connecting the N- and C-lobes).

  • Direct Substitution: Acylation or alkylation of the amine can diminish activity if the free N-H is required for hinge binding.

  • Appended Heterocycles: The most successful strategies often involve attaching another heterocyclic ring system to the 5-amino group. This is exemplified by the development of compounds like BAY 61-3606, where the aminopyrazole is part of a larger imidazo[1,2-c]pyrimidine system. This fused ring system effectively orients other functional groups and enhances overall binding affinity.[11][13] Replacing the amine with a more complex moiety like an aminonicotinamide can introduce multiple new interaction points and drastically improve potency.

Table 2: Representative SAR Data for Region B and C Modifications

| Compound ID | C3-Substituent | C5-Moiety | Syk IC₅₀ (nM) | Rationale for Change | | :--- | :--- | :--- | :--- | | 1c | H | -NH₂ | 25 | Baseline for C3/C5 modifications | | 2a | Phenyl | -NH₂ | 15 | Add hydrophobic interaction at C3 | | 2b | H | -NH-CO-CH₃ | 500 | Block potential hinge-binding N-H | | 2c | H | -NH-(Nicotinamide) | 10 | Mimic functionality of BAY 61-3606[11] |

III. Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential.

The synthesis of the core scaffold can be achieved through a well-established cyclization reaction.[10][14]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Substituted β-Ketonitrile C Cyclization (e.g., Acetic Acid, Reflux) A->C B Substituted (1-Phenylethyl)hydrazine B->C D 1-(1-Phenylethyl)-1H- pyrazol-5-amine Analog C->D Formation of Pyrazole Ring

Caption: General synthetic workflow for pyrazol-5-amine analogs.

Step-by-Step Protocol:

  • Hydrazine Synthesis: To a solution of the desired substituted phenylethyl ketone in ethanol, add hydrazine hydrate. The mixture is stirred at room temperature for 12-24 hours to form the corresponding hydrazone. The product is then reduced (e.g., using NaBH₄) to yield the substituted (1-phenylethyl)hydrazine.

  • Cyclization: In a round-bottom flask, dissolve the substituted (1-phenylethyl)hydrazine (1.0 eq) and a suitable β-ketonitrile (e.g., benzoylacetonitrile for a C3-phenyl analog) (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol describes a robust method for determining the inhibitory potency (IC₅₀) of compounds against Syk kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Syk Kinase, active (e.g., Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer

  • Test compounds dissolved in 100% DMSO

  • 384-well microplates (low volume, black)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps for a 10-point curve.

  • Assay Plate Preparation: Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a "no inhibitor" positive control (DMSO only) and a "no kinase" negative control.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of Syk Kinase and Eu-anti-GST Antibody in Kinase Buffer. Add 5 µL of this mixture to each well.

  • Incubation: Gently mix the plate on a shaker for 5 minutes and then incubate for 60 minutes at room temperature.

  • Tracer Preparation: Prepare a 2X solution of Kinase Tracer 236 in Kinase Buffer. Add 5 µL of this solution to each well.

  • Final Incubation: Mix the plate on a shaker for 5 minutes and incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm (excitation at 340 nm).

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Normalize the data against the controls and fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value for each compound.

IV. Conclusion and Future Directions

The this compound scaffold serves as a highly versatile and potent platform for the development of Syk kinase inhibitors. The structure-activity relationship is well-defined by three key regions:

  • N1-Phenylethyl Group: Substitutions on the phenyl ring, particularly with groups capable of forming favorable interactions like halogen bonds or hydrogen bonds (e.g., 3,4-dimethoxy), are crucial for enhancing potency. The stereochemistry at the benzylic carbon is critical and must be optimized.

  • Pyrazole Core: While less explored in the available literature for this specific scaffold, substitutions at C3 can provide additional hydrophobic interactions to boost affinity.

  • C5-Amine Group: This group is a pivotal hinge-binding element. Its derivatization into larger, functionalized heterocyclic systems (e.g., aminonicotinamide) is a proven strategy to achieve high-affinity binding, as demonstrated by analogs of highly potent inhibitors like BAY 61-3606.[11]

Future research should focus on a multiparameter optimization approach. While achieving high potency is essential, improving properties such as metabolic stability, cell permeability, and overall kinase selectivity will be paramount for advancing these analogs into viable clinical candidates. The use of crystal structures of inhibitors bound to Syk will be invaluable for structure-based drug design, allowing for the precise targeting of specific interactions and the rational design of next-generation inhibitors with superior pharmacological profiles.

V. References

  • Ding, Y., et al. (2018). NEK4 is a positive regulator of epithelial-to-mesenchymal transition (EMT) which plays an important role in lung cancer metastasis. [Source Mentioned]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Spleen associated tyrosine kinase | Syk family. [Online]

  • ACS Publications. (Date not available). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. [Online]

  • Yamamoto, N., et al. (2012). BAY61-3606 Affects the Viability of Colon Cancer Cells in a Genotype-Directed Manner. PLoS ONE. [Online]

  • ResearchGate. (Date not available). Structure of BAY 61-3606. [Online]

  • Asati, V., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Online]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. [Online]

  • ResearchGate. (Date not available). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. [Online]

  • Barlaam, B., et al. (2020). Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]

  • Oh-uchi, M., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry. [Online]

  • Norman, M. H., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Online]

  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Online]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. [Online]

  • Yamashita, M., et al. (2003). The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents. Journal of Pharmacology and Experimental Therapeutics. [Online]

  • Sigma-Aldrich. BAY 61-3606. [Online]

  • Hagiwara, M., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online]

  • Mignani, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Online]

  • Brullo, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Online]

  • Zhang, C. H., et al. (2015). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Journal of Medicinal Chemistry. [Online]

References

A Head-to-Head Comparison of Pyrazole and Triazole Core Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, pyrazole and triazole stand out as privileged five-membered nitrogen-containing heterocyclic scaffolds. Their remarkable versatility and diverse biological activities have led to their incorporation into a multitude of FDA-approved drugs and advanced materials.[1][2][3] This guide provides an in-depth, head-to-head comparison of the pyrazole and triazole core structures, offering insights into their distinct physicochemical properties, reactivity, and applications to aid researchers in making informed decisions during molecular design.

Core Structure and Isomerism: A Tale of Nitrogen Arrangement

At a fundamental level, the key distinction between pyrazole and triazole lies in the number and arrangement of nitrogen atoms within their five-membered aromatic rings.

  • Pyrazole: Possesses two adjacent nitrogen atoms (a 1,2-diazole).[4]

  • Triazole: Contains three nitrogen atoms, leading to two primary isomers: 1,2,3-triazole and 1,2,4-triazole, based on the relative positions of the nitrogens.[5][6]

This seemingly subtle difference in nitrogen count and placement has profound implications for the electronic distribution, hydrogen bonding capabilities, and overall chemical personality of these heterocycles.

Diagram: Core Structures of Pyrazole and Triazole Isomers

G cluster_pyrazole Pyrazole Synthesis (Knorr) cluster_triazole 1,2,3-Triazole Synthesis (CuAAC) start_p 1,3-Dicarbonyl product_p Pyrazole start_p->product_p + reagent_p Hydrazine reagent_p->product_p start_t Alkyne product_t 1,4-disubstituted 1,2,3-Triazole start_t->product_t + reagent_t Azide reagent_t->product_t catalyst_t Cu(I) Catalyst catalyst_t->product_t

References

A Senior Application Scientist's Guide to Inter-laboratory Validation of Analytical Methods for 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 1-(1-phenylethyl)-1H-pyrazol-5-amine, a critical component in contemporary pharmaceutical development. We will delve into the rationale behind selecting appropriate analytical techniques, present a comparative analysis of these methods supported by illustrative experimental data, and provide a detailed protocol for conducting a robust inter-laboratory validation study. Our focus is on ensuring the reliability, reproducibility, and accuracy of analytical data across different laboratories, a cornerstone of regulatory compliance and drug safety.

The Criticality of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the validation of analytical procedures is a regulatory requirement and a fundamental aspect of quality control. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established comprehensive guidelines for method validation.[1][2][3] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] For a novel compound like this compound, establishing a validated analytical method is paramount for ensuring the identity, strength, quality, purity, and potency of the drug substance and subsequent drug product.[2]

Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness. It assesses the precision of analytical results obtained in different laboratories, providing a measure of the method's transferability and its ability to produce consistent results under varied conditions.[4] This guide will walk you through the process of selecting and validating an analytical method for this compound, culminating in a blueprint for a successful inter-laboratory study.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound is dictated by the molecule's physicochemical properties. With a pyrazole core, a phenyl group, and an amine functionality, this compound is amenable to several analytical techniques. The primary methods considered here are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a C18 column is a logical starting point due to the non-polar nature of the phenylethyl group.

Causality of Experimental Choices:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer helps to control the ionization state of the amine group, ensuring consistent retention times. The organic modifier is adjusted to achieve optimal retention and separation from potential impurities.

  • Detector: A UV detector is suitable as the phenyl and pyrazole rings contain chromophores that absorb in the UV region. A photodiode array (PDA) detector can provide additional spectral information to confirm peak identity and purity.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for pyrazole analysis.[5] Given the molecular weight of this compound, it should be sufficiently volatile for GC analysis, potentially after derivatization of the amine group to improve thermal stability and chromatographic performance.

Causality of Experimental Choices:

  • Injection Mode: A split/splitless injector is commonly used. Splitless injection is preferred for trace analysis, while split injection is suitable for higher concentrations.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms) would be appropriate to separate the analyte from related substances based on boiling point and polarity differences.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and confirmation of the analyte's identity. The fragmentation of the pyrazole ring is a known process that can aid in identification.[6]

Performance Comparison: HPLC vs. GC-MS

The following table presents a comparative summary of hypothetical performance data for the analysis of this compound using HPLC and GC-MS. This data is illustrative and serves to highlight the expected performance characteristics of each method.

Parameter HPLC-UV/PDA GC-MS Rationale for Performance
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Range (µg/mL) 0.1 - 1000.05 - 50GC-MS can often achieve lower detection limits due to the sensitivity of the mass spectrometer.
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0Both methods are capable of high accuracy when properly validated.
Precision (RSD%) < 2.0< 3.0HPLC often exhibits slightly better precision for routine quantitative analysis.
Specificity High (with PDA)Very HighGC-MS offers superior specificity due to the combination of chromatographic retention time and mass spectral fragmentation patterns.
Robustness GoodModerateHPLC methods are often considered more robust for routine QC environments. GC methods can be more sensitive to matrix effects and instrumental parameters.

Inter-laboratory Validation Protocol

The following is a detailed, step-by-step protocol for conducting an inter-laboratory validation study of an HPLC method for the quantification of this compound. This protocol is designed to meet the requirements of ICH and USP guidelines.[7][8][9]

Objective

To assess the reproducibility of the analytical method for the quantification of this compound in a bulk drug substance across multiple laboratories.

Participating Laboratories

A minimum of three laboratories should participate in the study. Each laboratory should have the necessary equipment and qualified personnel.

Materials and Reagents
  • Reference Standard (RS) of this compound with a certificate of analysis.

  • Bulk drug substance samples of this compound from the same batch.

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Reagent-grade buffer salts (e.g., ammonium acetate).

  • Validated HPLC method protocol.

Experimental Workflow

The following diagram illustrates the workflow for the inter-laboratory validation study.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab A, B, C) Protocol Develop & Validate Method Protocol Materials Prepare & Distribute Reference Standards & Samples Protocol->Materials Receipt Receive Protocol & Materials Materials->Receipt Data_Collection Collect & Analyze Data from all Labs Report Generate Final Validation Report Data_Collection->Report Analysis Perform Analysis as per Protocol Receipt->Analysis Results Report Results to Coordinating Lab Analysis->Results Results->Data_Collection

Caption: Workflow for the inter-laboratory validation study.

Validation Parameters to be Assessed

Each participating laboratory will perform the following tests:

  • System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria (e.g., tailing factor, theoretical plates, and %RSD of replicate injections of the standard). This ensures the equipment is performing correctly.[10]

  • Accuracy: Accuracy will be assessed by analyzing samples of the bulk drug substance spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery will be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six independent preparations of the same sample will be analyzed. The relative standard deviation (RSD) of the results will be calculated.

    • Intermediate Precision: The repeatability assay will be performed on a different day by a different analyst using different equipment (if available). This assesses variability within a single laboratory.

  • Linearity: A calibration curve will be generated using at least five concentration levels of the reference standard. The correlation coefficient (r), y-intercept, and slope of the regression line will be determined.

Data Analysis and Acceptance Criteria

The coordinating laboratory will collect the data from all participating laboratories and perform a statistical analysis.

Parameter Acceptance Criteria
Accuracy (% Recovery) 98.0% to 102.0% for each concentration level.
Repeatability (RSD%) ≤ 2.0%
Intermediate Precision (RSD%) ≤ 3.0%
Reproducibility (RSD%) ≤ 5.0% (Calculated from the results of all laboratories)
Linearity (r²) ≥ 0.999

The overall reproducibility of the method is the key outcome of this study. The between-laboratory variability will be assessed using statistical methods such as Analysis of Variance (ANOVA).

Conclusion

The successful inter-laboratory validation of an analytical method for this compound provides a high degree of confidence in the method's reliability and transferability. This is a critical step in the analytical lifecycle of a pharmaceutical product, ensuring that the method can be consistently applied in different quality control laboratories throughout the product's development and commercial life.[11][12] By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish robust and defensible analytical methods that meet stringent regulatory expectations.

References

A Comparative Guide to the Bioanalysis of 1-(1-phenylethyl)-1H-pyrazol-5-amine: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the bioanalysis of 1-(1-phenylethyl)-1H-pyrazol-5-amine. This pyrazole derivative represents a class of compounds with significant therapeutic potential.[1] The selection of an appropriate bioanalytical method is critical for generating reliable pharmacokinetic, toxicokinetic, and metabolic data. This document will explore the experimental methodologies, performance characteristics, and practical considerations of each technique, supported by established scientific principles and regulatory standards.

Introduction to the Analyte and Bioanalytical Imperatives

This compound is a small molecule characterized by a pyrazole core, an aromatic amine group, and a chiral center. Its physicochemical properties, including polarity and ionizability, dictate the strategies for extraction, chromatographic separation, and detection. The primary objective of its bioanalysis is to accurately and precisely measure its concentration in complex biological fluids such as plasma or serum, which are rich in potentially interfering endogenous components like proteins and phospholipids.[2][3]

The validation of any bioanalytical method is paramount to ensure data integrity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines outlining the essential validation parameters.[4][5][6] These include selectivity, sensitivity, accuracy, precision, linearity, and stability, which will form the basis of our comparison.[4][7]

Methodological Approaches: A Tale of Two Detectors

The fundamental distinction between LC-MS/MS and HPLC-UV lies in the detection mechanism. While both employ high-performance liquid chromatography to separate the analyte from matrix components, the means by which the analyte is detected and quantified differ significantly, impacting selectivity, sensitivity, and overall performance.

Sample Preparation: The Foundation of Robust Bioanalysis

A meticulously developed sample preparation protocol is crucial for minimizing matrix effects and ensuring reproducible results.[2][8] For both LC-MS/MS and HPLC-UV, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]

  • Protein Precipitation (PPT): Often the simplest and fastest method, PPT involves adding an organic solvent like acetonitrile or methanol to the plasma sample to denature and precipitate proteins.[9] While efficient for high-throughput screening, it may result in a less clean extract, potentially leading to significant matrix effects in LC-MS/MS and co-eluting interferences in HPLC-UV.[2][3]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its hydrophobicity.[9] LLE generally provides a cleaner extract than PPT but can be more time-consuming and may have lower recovery for more polar compounds.[3]

  • Solid-Phase Extraction (SPE): SPE offers the most effective sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[10] This technique can also be used to concentrate the analyte, thereby increasing sensitivity.[10]

For a molecule like this compound, a mixed-mode SPE sorbent with both reversed-phase and cation-exchange properties could be particularly effective, leveraging the compound's hydrophobicity and the basicity of the amine group.[9]

Experimental Workflow: LC-MS/MS

The LC-MS/MS workflow is characterized by its high selectivity and sensitivity.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Solid-Phase Extraction (SPE) IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject Evap->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

LC-MS/MS Experimental Workflow.

Detailed Protocol: LC-MS/MS

  • Sample Preparation (SPE):

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte).

    • Load the sample onto a conditioned mixed-mode SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove polar interferences.

    • Elute the analyte and IS with a small volume of organic solvent containing a pH modifier.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters for the analyte and IS.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the IS.

The rationale for using a stable isotope-labeled IS is to compensate for any variability in sample processing and potential matrix effects, thereby enhancing the accuracy and precision of the method.[3] The MRM mode provides exceptional selectivity by monitoring a specific fragmentation pattern unique to the analyte, effectively filtering out background noise.[11]

Experimental Workflow: HPLC-UV

The HPLC-UV workflow is a more conventional and widely accessible approach.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_uv UV Detection Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Liquid-Liquid Extraction (LLE) IS->Extraction Evap Evaporate & Reconstitute Extraction->Evap Inject Inject Evap->Inject Column C18 Reverse-Phase Column Inject->Column Isocratic Isocratic Elution Column->Isocratic UV_Detector UV-Vis Detector Isocratic->UV_Detector Wavelength Monitor at λmax UV_Detector->Wavelength Data Data Acquisition & Processing Wavelength->Data

HPLC-UV Experimental Workflow.

Detailed Protocol: HPLC-UV

  • Sample Preparation (LLE):

    • To 200 µL of plasma, add 20 µL of an IS (a structurally similar compound with a distinct retention time).

    • Add an appropriate organic solvent (e.g., methyl tert-butyl ether) and vortex to extract the analyte and IS.

    • Centrifuge to separate the layers and transfer the organic phase to a clean tube.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use an isocratic mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer, to achieve consistent separation.

  • UV Detection:

    • Monitor the column effluent using a UV detector set at the wavelength of maximum absorbance (λmax) of the pyrazole chromophore.

For aromatic amines, derivatization with a chromophoric agent can be employed to enhance UV absorbance and improve sensitivity if the native absorbance is insufficient.[12][13][14] However, this adds a step to the sample preparation and can introduce variability.

Performance Comparison: A Data-Driven Analysis

The choice between LC-MS/MS and HPLC-UV often hinges on the required performance characteristics for a given application. The following table summarizes the expected performance of each technique for the bioanalysis of this compound, based on typical validation results for similar small molecules.

Parameter LC-MS/MS HPLC-UV Rationale & Insights
Selectivity Very HighModerate to HighLC-MS/MS offers superior selectivity due to the specificity of MRM transitions, minimizing the risk of interference from endogenous matrix components.[11][15] HPLC-UV relies solely on chromatographic retention time and UV absorbance, making it more susceptible to co-eluting interferences.[16]
Sensitivity (LLOQ) Low pg/mL to low ng/mLMid to high ng/mLThe inherent sensitivity of mass spectrometric detection is significantly greater than UV detection.[17] LC-MS/MS is the preferred method for applications requiring very low limits of quantification.[16]
Linearity (R²) > 0.995> 0.995Both techniques can achieve excellent linearity over a defined concentration range, provided the method is properly optimized.[15]
Accuracy & Precision Excellent (<15% RSD)Good (<20% RSD)The use of a stable isotope-labeled internal standard in LC-MS/MS effectively corrects for matrix effects and extraction variability, leading to superior accuracy and precision.[3][7]
Matrix Effect Potential for ion suppression/enhancementLess prone to signal suppression, but susceptible to baseline interferenceWhile LC-MS/MS is powerful, the ionization process can be influenced by co-eluting matrix components, necessitating careful method development to mitigate these effects.[3][8] HPLC-UV is generally less affected by ion suppression but can suffer from baseline drift or interfering peaks from the matrix.
Throughput HighModerateLC-MS/MS methods often have shorter run times due to the high selectivity of the detector, allowing for faster chromatographic gradients.[15][17]
Cost & Complexity HighLow to ModerateLC-MS/MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise.[16] HPLC-UV systems are more affordable, robust, and easier to operate.[16]

Expert Recommendations and Concluding Remarks

The decision to employ LC-MS/MS or HPLC-UV for the bioanalysis of this compound should be guided by the specific requirements of the study.

LC-MS/MS is the unequivocal method of choice for:

  • Regulated bioanalysis supporting clinical trials and submission to regulatory agencies.[4]

  • Studies requiring high sensitivity to define the terminal pharmacokinetic phase or quantify low-dose analytes.

  • Analysis of metabolites, where structural confirmation and differentiation from the parent drug are necessary.

  • High-throughput screening in drug discovery.

The unparalleled selectivity and sensitivity of LC-MS/MS ensure the generation of high-quality, reliable data that meets stringent regulatory expectations.[15][16]

HPLC-UV remains a viable and valuable technique for:

  • Early-stage drug discovery and research where cost and accessibility are primary considerations.

  • Analysis of samples from in vitro experiments where analyte concentrations are relatively high.

  • Quality control applications for bulk drug substance or formulated products.

While HPLC-UV may lack the sensitivity and selectivity of LC-MS/MS, its simplicity, robustness, and lower cost make it a practical tool for certain applications.[16] For aromatic amines, modern UHPLC systems with sensitive diode array detectors can achieve low ng/mL detection limits, making it suitable for some preclinical studies.[18][19]

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 1-(1-phenylethyl)-1H-pyrazol-5-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2] Molecules such as 1-(1-phenylethyl)-1H-pyrazol-5-amine and its derivatives are of significant interest due to their potential to modulate key signaling pathways involved in cell proliferation and survival.[3][4] A critical challenge in the preclinical development of these candidates is establishing a robust correlation between their activity in controlled laboratory settings (in vitro) and their efficacy within a complex living organism (in vivo). This guide provides a comprehensive comparison of methodologies to evaluate the activity of pyrazole-based compounds, using a representative 3-aminopyrazole CDK2 inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, as a case study to illustrate the principles of establishing an in vitro-in vivo correlation (IVIVC).

The Central Role of CDK2 in Cancer and as a Pyrazole Target

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly at the G1/S transition.[5] Dysregulation of CDK2 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention.[6][7] Pyrazole-containing compounds have shown significant promise as CDK2 inhibitors, with many demonstrating potent and selective activity.[1][8] The binding of these inhibitors to the ATP-binding pocket of CDK2 prevents the phosphorylation of its substrates, leading to cell cycle arrest and apoptosis in cancer cells.[9]

graph CDK2_Signaling_Pathway { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pRb [label="pRb", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Phase_Genes [label="S-Phase Genes\n(Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazole_Inhibitor [label="Pyrazole-based\nInhibitor", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> CDK2 [label="Promotes\nactivity"]; CyclinE -> CDK2 [label="Forms complex\n& Activates"]; CDK2 -> pRb [label="Phosphorylates (p)"]; pRb -> E2F [label="Inhibits"]; {rank=same; pRb; E2F} E2F -> S_Phase_Genes [label="Activates\ntranscription"]; Pyrazole_Inhibitor -> CDK2 [label="Inhibits", color="#EA4335", arrowhead=tee]; CDK2 -> Apoptosis [label="Suppresses\n(when active)", style=dashed, arrowhead=tee];

// Invisible edge for layout edge [style=invis]; pRb -> S_Phase_Genes; }

Caption: Simplified CDK2 signaling pathway in cancer.

In Vitro Evaluation: Quantifying Potency at the Cellular Level

The initial assessment of a compound's activity is performed in vitro, providing a controlled environment to measure its direct effects on cancer cells.

Key In Vitro Assays
  • Biochemical Kinase Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified CDK2/cyclin complexes. The half-maximal inhibitory concentration (IC50) is determined, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®): These assays determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (GI50). It is a crucial measure of the compound's cytotoxic or cytostatic effects.

  • Western Blot Analysis: This technique is used to assess the compound's on-target effect within the cell by measuring the phosphorylation status of CDK2 substrates, such as the retinoblastoma protein (pRb). A reduction in phosphorylated pRb (p-pRb) indicates successful inhibition of CDK2 activity.

  • Cell Cycle Analysis: Using flow cytometry, this analysis reveals the proportion of cells in different phases of the cell cycle (G1, S, G2/M). A potent CDK2 inhibitor is expected to cause an arrest in the G1 phase.

Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot a dose-response curve to determine the GI50 value.

graph In_Vitro_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nPyrazole Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical_Assay [label="Biochemical Assay\n(CDK2/Cyclin A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cancer Cell Lines\n(e.g., MCF-7)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(p-pRb levels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nIC50 / GI50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Biochemical_Assay; Start -> Cell_Culture; Cell_Culture -> Cell_Viability; Cell_Culture -> Western_Blot; Cell_Culture -> Cell_Cycle; Biochemical_Assay -> Data_Analysis; Cell_Viability -> Data_Analysis; }

Caption: General workflow for in vitro evaluation.

Compound Target In Vitro Assay Cell Line IC50 / GI50 Reference
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin ABiochemical-37 nM[10]
Representative Pyrazole Derivative 1CDK2/cyclin A2Biochemical-0.96 µM[9]
Representative Pyrazole Derivative 2CDK2/cyclin A2Biochemical-1.47 µM[9]

In Vivo Evaluation: Assessing Efficacy in a Biological System

While in vitro assays are essential for initial screening, in vivo studies are necessary to evaluate a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[11]

Key In Vivo Model: Xenografts

Human tumor xenograft models are a cornerstone of preclinical oncology research.[10] These models involve transplanting human tumor cells into immunodeficient mice, allowing for the observation of tumor growth and response to treatment under physiological conditions.[11]

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Implantation: Inject a suspension of human tumor cells (e.g., 1-5 x 10^6 MCF-7 cells) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole compound or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: The study may conclude when tumors in the control group reach a specific size or after a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated group to the control group.

graph In_Vivo_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nPromising Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Implantation [label="Implant Human Cancer Cells\ninto Immunodeficient Mice", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Allow Tumors to Establish", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Administer Compound\n(e.g., Oral Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Tumor Volume\n& Body Weight", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Study Endpoint", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Calculate Tumor\nGrowth Inhibition (TGI)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cell_Implantation; Cell_Implantation -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Data_Analysis; }

Caption: General workflow for in vivo xenograft studies.

Compound Dose Dosing Schedule Tumor Model Tumor Growth Inhibition (TGI) Reference
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideNot SpecifiedNot SpecifiedMouse Xenograft> 50%[10]
Hypothetical Data for IVIVC50 mg/kgDailyMCF-7 Xenograft65%-
Hypothetical Data for IVIVC100 mg/kgDailyMCF-7 Xenograft85%-

Establishing In Vitro-In Vivo Correlation (IVIVC): The Predictive Bridge

IVIVC aims to establish a predictive mathematical relationship between a drug's in vitro properties and its in vivo behavior.[12][13] For anticancer agents, this often involves correlating in vitro potency (IC50 or GI50) with in vivo efficacy (TGI), taking into account the compound's pharmacokinetic (PK) profile.[14][15] A strong IVIVC can significantly streamline drug development by allowing for the prediction of clinical efficacy from preclinical data.[16][17]

A Semi-Mechanistic Approach to IVIVC for Efficacy

A semi-mechanistic model can be employed to link in vitro potency to in vivo tumor growth inhibition. This model considers the following key parameters:

  • In Vitro Potency (IC50): The concentration of the drug that produces 50% of its maximal inhibitory effect in a biochemical or cellular assay.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the drug, which determines its concentration in the plasma over time (e.g., Cmax, AUC).

  • In Vivo Tumor Growth and Decay Rates: The inherent growth rate of the tumor in the absence of treatment and the rate of cell death induced by the drug.[12][14]

The core principle is to relate the extent of tumor growth inhibition to the duration and magnitude of tumor exposure to the drug at concentrations exceeding its in vitro IC50.[18]

Illustrative IVIVC Data

The following table presents hypothetical, yet realistic, data to illustrate the establishment of an IVIVC for our representative pyrazole-based CDK2 inhibitor.

Dose (mg/kg) Average Free Plasma Concentration (ng/mL) In Vitro GI50 (ng/mL) Concentration / GI50 Ratio Observed TGI (%)
2550202.540
50110205.565
1002502012.585

By plotting the Concentration / GI50 Ratio against the observed TGI, a correlative model can be built. This model can then be used to predict the in vivo efficacy of other pyrazole derivatives based on their in vitro potency and predicted pharmacokinetic profiles.

Conclusion

The successful development of novel anticancer agents like this compound and its analogs hinges on a thorough understanding of their activity both in vitro and in vivo. This guide has outlined the standard methodologies for evaluating these compounds, from initial cellular assays to preclinical xenograft models. By establishing a robust in vitro-in vivo correlation, researchers can create a predictive framework that enhances the efficiency of the drug development process, enabling more informed decisions and accelerating the translation of promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives: Evaluating Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity towards cancer cells while sparing their normal counterparts remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, pyrazole derivatives have emerged as a particularly promising class of molecules.[1][2][3] This guide provides a comprehensive analysis of the comparative cytotoxicity of pyrazole-based compounds, with a focus on 1-(1-phenylethyl)-1H-pyrazol-5-amine as a representative scaffold. We will delve into the experimental methodologies used to assess cytotoxicity, present comparative data, and explore the underlying mechanisms that may contribute to their selective anticancer activity.

The Rationale for Investigating Pyrazole Derivatives in Oncology

The pyrazole nucleus is a versatile scaffold that has been integral to the development of numerous FDA-approved drugs.[1] In the context of cancer therapy, pyrazole derivatives have demonstrated a wide spectrum of activities, including the inhibition of critical cellular processes such as cell division and signaling pathways that are often dysregulated in cancer.[2][4][5] Their ability to interact with a diverse range of biological targets, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin, underscores their potential as multi-targeted anticancer agents.[1][4] A crucial aspect of their therapeutic promise lies in their demonstrated ability to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]

Assessing Cytotoxicity: A Comparative Analysis

The cornerstone of evaluating any potential anticancer compound is the rigorous assessment of its cytotoxic effects. This involves determining the concentration at which the compound inhibits cellular growth and viability. Crucially, a therapeutically viable agent should exhibit a significant difference in its cytotoxic potency against cancer cells versus normal, healthy cells. This "selective cytotoxicity" is a key indicator of a compound's potential for a favorable therapeutic window.

Experimental Determination of Cytotoxicity

Two widely accepted and robust methods for quantifying cytotoxicity are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) assay.

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[7]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[8][9] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.

The following table summarizes hypothetical comparative cytotoxicity data for a representative pyrazole derivative, based on trends observed in the literature for this class of compounds.

Cell Line TypeCell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (Normal/Cancer)
Cancer MCF-7 (Breast)151.25.3
A549 (Lung)100.88.0
HCT-116 (Colon)201.54.0
Normal MCF-10A (Breast)805.0-
HFL-1 (Lung)>1007.5-

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the MTT and LDH assays.

MTT Assay Protocol

This protocol outlines the steps for determining cell viability.[7][10][11][12]

  • Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound and a positive control (e.g., Doxorubicin) for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (5-10k/well) incubation1 2. Incubate 24h cell_seeding->incubation1 compound_addition 3. Add Pyrazole Compound incubation1->compound_addition incubation2 4. Incubate 48-72h compound_addition->incubation2 mtt_addition 5. Add MTT Reagent incubation2->mtt_addition incubation3 6. Incubate 4h mtt_addition->incubation3 solubilization 7. Solubilize Formazan incubation3->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cell viability assay.

LDH Cytotoxicity Assay Protocol

This protocol details the steps for measuring cytotoxicity through membrane integrity.[8][9][13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

LDH_Workflow cluster_prep_ldh Plate Preparation & Treatment cluster_supernatant Sample Collection cluster_assay_ldh LDH Assay cluster_analysis_ldh Data Analysis cell_seeding_ldh 1. Seed & Treat Cells incubation_ldh 2. Incubate 48-72h cell_seeding_ldh->incubation_ldh centrifuge 3. Centrifuge Plate incubation_ldh->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant add_reaction_mix 5. Add Reaction Mix collect_supernatant->add_reaction_mix incubation_rt 6. Incubate 30 min (RT) add_reaction_mix->incubation_rt add_stop_solution 7. Add Stop Solution incubation_rt->add_stop_solution read_absorbance_ldh 8. Read Absorbance (490 nm) add_stop_solution->read_absorbance_ldh calculate_cytotoxicity 9. Calculate % Cytotoxicity read_absorbance_ldh->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Mechanistic Insights into Selective Cytotoxicity

The preferential cytotoxicity of certain pyrazole derivatives towards cancer cells can be attributed to several factors. Cancer cells often exhibit altered metabolic states and signaling pathways compared to normal cells, presenting unique targets for therapeutic intervention.

One potential mechanism is the inhibition of specific kinases that are overactive in cancer cells, leading to the arrest of the cell cycle and the induction of apoptosis.[4][15] For instance, some pyrazole compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4] By blocking these enzymes, the pyrazole derivatives can halt the uncontrolled proliferation of cancer cells.

Another avenue of selectivity is the induction of apoptosis through pathways that are more sensitive in cancer cells. For example, some pyrazole derivatives have been shown to induce apoptosis by activating caspases, which are key executioner enzymes in the apoptotic cascade.[6]

Apoptosis_Pathway cluster_targets Cellular Targets cluster_effects Cellular Effects pyrazole Pyrazole Derivative kinases Kinase Inhibition (e.g., CDKs) pyrazole->kinases tubulin Tubulin Polymerization Inhibition pyrazole->tubulin cancer_cell Cancer Cell cell_cycle_arrest Cell Cycle Arrest kinases->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis Induction cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of pyrazole-induced cancer cell death.

Conclusion and Future Directions

The body of evidence strongly suggests that pyrazole derivatives hold significant promise as selective anticancer agents. Their chemical tractability allows for the synthesis of diverse libraries of compounds, enabling the fine-tuning of their pharmacological properties to enhance potency and selectivity. While direct cytotoxic data for this compound is not yet widely available, the broader family of pyrazole compounds demonstrates compelling anticancer activity with favorable selectivity profiles.

Future research should focus on elucidating the precise molecular targets of these compounds and understanding the structural determinants of their selective cytotoxicity. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising therapeutic candidates. The continued exploration of pyrazole derivatives is a worthy endeavor in the ongoing effort to develop safer and more effective cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: At the time of this writing, a specific, manufacturer-provided Safety Data Sheet (SDS) for 1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8) is not publicly available. The following guidance is therefore predicated on established best practices for the disposal of hazardous research chemicals and data extrapolated from structurally analogous pyrazole and amine compounds. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2] This document serves as a comprehensive operational guide, not a replacement for institutional protocols.

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. For novel or less-common reagents like this compound, a robust disposal plan is not merely a regulatory formality but a cornerstone of a proactive safety culture.[3] This guide provides the essential logistical and safety framework for handling this compound's waste stream, ensuring the protection of personnel, the integrity of your research, and environmental stewardship.

Part 1: Inferred Hazard Profile and Risk Assessment

The fundamental principle of chemical waste management is accurate identification and classification.[4] In the absence of specific data for this compound, we must infer its hazard profile by examining its constituent functional groups—the pyrazole ring and the primary amine—and data from similar molecules. This conservative "worst-case" approach ensures the highest margin of safety.[2]

The amine functional group suggests potential corrosivity and toxicity, while pyrazole derivatives are noted for their diverse pharmacological activities, indicating a high likelihood of biological activity.[1][5] Safety data from analogous compounds supports this assessment.

Table 1: Inferred Hazard Profile from Analogous Compounds

Hazard CategoryFinding for Structurally Similar CompoundsRationale & Implication for DisposalCitation
Acute Toxicity Harmful if swallowed (Oral, Category 4).The compound should not be ingested. Waste must be securely contained to prevent accidental exposure.[6][7]
Skin Corrosion/Irritation Causes skin irritation (Category 2).Direct skin contact must be avoided. All handling and disposal steps require appropriate chemical-resistant gloves.[6][8]
Eye Damage/Irritation Causes serious eye irritation (Category 2/2A).Chemical splash goggles or a face shield are mandatory during handling to prevent severe eye damage.[6][7][8]
Respiratory Irritation May cause respiratory tract irritation.Handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][8]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Under no circumstances should this chemical be disposed of down the drain.[2][9] It must be treated as hazardous waste to prevent environmental contamination.[2]

Part 2: Essential Safety and Handling Protocols

Proper disposal begins with safe handling during accumulation. The hazards identified above dictate the necessary protective measures.

Personal Protective Equipment (PPE)

A complete barrier between the researcher and the chemical is non-negotiable.

EquipmentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Protects against skin irritation and absorption. Dispose of contaminated gloves as hazardous waste.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents eye contact and serious irritation from splashes or airborne particles.[6]
Lab Coat Flame-resistant, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Use in a chemical fume hood. For spill cleanup, a respirator may be required.An N95 or higher-rated respirator may be necessary if engineering controls fail or during a large spill. Consult your EHS department.
Engineering Controls: The First Line of Defense

Always handle this compound and its associated waste within a properly functioning chemical fume hood.[10] This minimizes inhalation exposure and contains any potential spills.

Part 3: Step-by-Step Disposal Workflow

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. The ultimate disposal method for compounds of this nature is typically high-temperature incineration by a licensed professional waste disposal service.[2] Your role is to ensure the waste is collected, stored, and prepared for pickup correctly.

Step 1: Waste Classification

Based on the inferred hazard profile, all waste containing this compound must be classified as Hazardous Chemical Waste . This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • The first rinseate from any contaminated glassware.[1][11]

  • Grossly contaminated materials (e.g., weigh boats, pipette tips, absorbent pads).[2]

Step 2: Segregation of Waste

Proper segregation prevents dangerous chemical reactions.[4][12]

  • Do Not Mix: Never combine this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents.[12][13]

  • Designated Container: Dedicate a specific waste container solely for this compound and its directly associated waste.

Step 3: Container Selection

The integrity of the waste container is paramount.[13]

  • Compatibility: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) bottle is often a suitable choice for organic solids and solutions.

  • Condition: Ensure the container is in good condition, free from cracks or defects.[13]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.

Step 4: Accurate and Compliant Labeling

Proper labeling is an EPA requirement and essential for safety.[4][14] Attach a completed EHS-provided Hazardous Waste Label as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste ".[4][14]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[11]

  • Composition: List all chemical components and their approximate percentages, including solvents.

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.[12][14]

  • Location: Store the sealed waste container in a designated SAA within your laboratory. This area must be under the control of the lab personnel.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin that can hold the entire volume of the container in case of a leak.[11]

  • Segregation: Keep the container segregated from incompatible chemicals even within the SAA.[11]

Step 6: Arranging for Professional Disposal

Laboratory personnel are responsible for waste until it is collected by trained professionals.

  • Request Pickup: Once the container is full or you are discontinuing work with the compound, follow your institution's procedure to request a waste pickup from the EHS department.[2]

  • Licensed Vendor: Your EHS department will work with a licensed waste broker or hauler for final transportation and disposal at a certified Treatment, Storage, and Disposal Facility (TSDF).[15]

Part 4: Decontamination and Spill Management

Glassware Decontamination: For reusable glassware, a triple-rinse procedure is required.

  • Perform an initial rinse with a suitable solvent (e.g., acetone, ethanol).

  • Crucially, this first rinseate must be collected and disposed of as hazardous waste. [1][11]

  • Subsequent rinses can typically be managed as non-hazardous waste, but confirm this with your EHS department.

Small Spill Response: In the event of a small spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, cover the spill with a chemical absorbent pad or spill pillow.

  • Once absorbed, carefully collect the contaminated material using forceps or a scoop.

  • Place all contaminated cleanup materials into a designated hazardous waste container.[3]

  • Clean the spill area with a suitable solvent and then soap and water.

Part 5: Visualizing the Disposal Workflow

A clear visual representation of the process reinforces the procedural steps and decision points required for safe disposal.

G cluster_0 A Waste Generation (Unused chemical, contaminated items, first rinseate) B Is this Hazardous Waste? A->B C YES (Treat as Hazardous) B->C Inferred from analog data D Select Compatible Waste Container C->D E Affix & Complete 'Hazardous Waste' Label D->E F Add Waste to Container in Fume Hood E->F G Store Sealed Container in SAA with Secondary Containment F->G H Container Full? G->H H->G No I Request EHS Pickup H->I Yes J EHS Collects for Professional Disposal (Incineration) I->J

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.